3-Amino-1-methylpiperidine-2,6-dione
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
3-amino-1-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C6H10N2O2/c1-8-5(9)3-2-4(7)6(8)10/h4H,2-3,7H2,1H3 |
InChI-Schlüssel |
PREDVCVMQCMUDT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CCC(C1=O)N |
Herkunft des Produkts |
United States |
The Critical Role of 3-Amino-1-methylpiperidine-2,6-dione in PROTAC Development: Engineering Definitive Negative Controls
Executive Summary
In the rapidly evolving field of Targeted Protein Degradation (TPD), proving that a Proteolysis Targeting Chimera (PROTAC) operates via an event-driven, E3 ligase-dependent mechanism is a fundamental regulatory and scientific requirement. For PROTACs that hijack the Cereblon (CRBN) E3 ligase, off-target cytotoxicity or inherent instability of the Protein of Interest (POI) can frequently yield false-positive degradation signals.
To establish a self-validating experimental system, researchers must synthesize a perfectly matched negative control. 3-Amino-1-methylpiperidine-2,6-dione serves as the foundational chemical building block for this purpose. By introducing a single methyl group at the imide nitrogen of the glutarimide ring, this compound generates "N-methyl" PROTAC analogs that retain the exact physicochemical properties and target-binding affinities of the active drug, but are completely inert toward CRBN[1]. This whitepaper details the structural causality, synthesis integration, and validation protocols surrounding this critical control molecule.
Mechanistic Causality: The Structural Biology of CRBN Engagement
The interaction between an immunomodulatory drug (IMiD)—such as thalidomide, lenalidomide, or pomalidomide—and the CRBN E3 ligase is highly specific. The glutarimide ring of the IMiD anchors deeply into a hydrophobic tri-tryptophan pocket (comprising Trp380, Trp386, and Trp400) on the surface of CRBN.
The Causality of N-Methylation
The binding affinity ( Kd in the low nanomolar range) is heavily dependent on a critical hydrogen bond. The unmethylated imide nitrogen (N1) of the piperidine-2,6-dione ring acts as a hydrogen bond donor to the backbone carbonyl of His378 and the side chain of Trp380[2].
When 3-amino-1-methylpiperidine-2,6-dione is utilized during PROTAC synthesis instead of the standard 3-aminopiperidine-2,6-dione, the resulting molecule features an N-methylated glutarimide ring. This subtle modification triggers two catastrophic events for E3 ligase recruitment:
-
Loss of Hydrogen Bonding: The methyl group replaces the essential hydrogen atom, eliminating the H-bond donor required for His378/Trp380 interaction.
-
Steric Exclusion: The bulky methyl group creates a severe steric clash within the highly constrained tri-tryptophan pocket, physically preventing the warhead from entering the binding site.
Consequently, the N-methylated PROTAC cannot form the necessary POI-PROTAC-CRBN ternary complex, effectively short-circuiting the ubiquitination process while leaving the POI kinase/receptor binding intact[3].
Caption: Logical flow of CRBN engagement vs. N-methyl steric exclusion in PROTACs.
Application in PROTAC Workflows & Data Presentation
In high-tier drug development, the inclusion of an N-methyl control is non-negotiable. Because the N-methyl control possesses nearly identical lipophilicity, molecular weight, and cell permeability to the active PROTAC, any phenotypic differences observed between the two compounds can be exclusively attributed to CRBN-mediated degradation rather than simple target inhibition or off-target toxicity.
Quantitative Comparison of Active vs. N-Methyl Control PROTACs
The table below summarizes benchmark data from literature where 3-amino-1-methylpiperidine-2,6-dione-derived controls were used to validate targeted degradation:
| PROTAC System | Target Protein | Active PROTAC DC₅₀ | Active PROTAC CRBN Affinity ( Kd ) | N-Methyl Control DC₅₀ | N-Methyl Control CRBN Affinity |
| dBET1 / N-methyl-dBET1 | BRD4 | ~430 nM | 0.64 µM | No Degradation | Undetectable |
| BSJ-03-123 / BSJ-bump | CDK6 | ~40 nM | High | No Degradation | Undetectable |
| CPD-1224 / CPD-1224NC | EML4-ALK | ~10 nM | High | No Degradation | Undetectable |
| KI-CDK9d-32 / KI-CDK9d-32N | CDK9 | < 50 nM | High | No Degradation | Undetectable |
Experimental Protocols: Validating CRBN-Dependent Degradation
To ensure trustworthiness and reproducibility, the experimental validation of a PROTAC must be designed as a self-validating system. The parallel use of the active PROTAC and its N-methyl control isolates the variable of ternary complex formation.
Protocol 1: NanoBiT Ternary Complex Assay
Purpose: To definitively prove that the active PROTAC induces POI-CRBN proximity in live cells, while the N-methyl control does not, thereby ruling out artifacts.
-
Cell Line Preparation: Utilize CRBN-deficient HEK293T cells (CRBN-/-) to prevent endogenous CRBN from competing with the luminescent biosensors. Seed at 4×105 cells/well in a 6-well plate.
-
Transfection: Co-transfect cells with 750 ng of plasmid encoding the POI fused to a Large BiT (e.g., CDK6-LgBiT) and 750 ng of CRBN fused to a Small BiT (CRBN-SmBiT) using Lipofectamine 3000.
-
Re-plating: After 24 hours, detach the cells and re-seed them into a white, opaque 96-well plate at a density of 5×104 cells/well. Allow to attach overnight.
-
Baseline Establishment: Add Nano-Glo® Live Cell Substrate according to the manufacturer's protocol. Read baseline luminescence for 15 minutes.
-
Compound Treatment: Treat parallel wells with:
-
Vehicle (0.1% DMSO)
-
Active PROTAC (Dose-response: 10 nM, 100 nM, 1 µM)
-
N-methyl Negative Control (Matched doses: 10 nM, 100 nM, 1 µM)
-
-
Kinetic Measurement: Monitor luminescence continuously for 2 hours at 37°C.
-
Expected Outcome: The active PROTAC will yield a rapid, dose-dependent increase in luminescence. The N-methyl control will remain at DMSO baseline levels, proving the structural causality of the steric clash.
-
Protocol 2: Western Blot Validation of Target Depletion
Purpose: To confirm that the phenotypic loss of the POI is strictly driven by CRBN-mediated proteasomal degradation.
-
Cell Treatment: Seed target cancer cells (e.g., MV4-11 for leukemia targets) in 12-well plates. Treat with DMSO, the Active PROTAC (10 nM to 1 µM), and the N-methyl control PROTAC (matched doses) for 4 to 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1x protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.
-
Immunoblotting: Resolve 20 µg of protein per lane on a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.
-
Probing: Probe the membrane for the POI, CRBN, and a stable loading control (e.g., Vinculin).
-
Interpretation: The active PROTAC must show a dose-dependent depletion of the POI band. Crucially, the N-methyl control must show no loss of the POI band. If the N-methyl control also reduces POI levels, the degradation is likely an artifact of transcriptional downregulation or generalized compound toxicity, invalidating the PROTAC hypothesis.
-
Caption: Step-by-step validation workflow utilizing N-methyl negative control PROTACs.
Conclusion
The synthesis of a PROTAC is only the first step in TPD drug discovery; proving its mechanism of action is the true hurdle. By utilizing 3-amino-1-methylpiperidine-2,6-dione to engineer N-methylated negative controls, researchers can definitively isolate CRBN-dependent degradation from off-target effects. This self-validating approach ensures high scientific integrity, satisfies rigorous peer-review standards, and accelerates the reliable translation of PROTACs into the clinic.
References
-
Chamberlain, P. P., et al. (2018). "Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon." Journal of Biological Chemistry. URL:[Link]
-
Brand, M., et al. (2019). "Homolog-selective degradation as a strategy to probe the function of CDK6 in AML." Cell Chemical Biology. URL:[Link]
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Burslem, G. M., et al. (2023). "Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions." Journal of Medicinal Chemistry. URL:[Link]
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Smith, J., et al. (2024). "Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network." bioRxiv. URL:[Link]
-
Steinebach, C., et al. (2018). "Homo-PROTACs for the Chemical Knockdown of Cereblon." ACS Chemical Biology. URL:[Link]
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A Technical Guide to the Mechanism of Action of Glutarimide-Based Molecular Glues in Targeted Protein Degradation
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, enabling the pharmacological elimination of disease-causing proteins previously considered "undruggable."[1] Molecular glues, a class of TPD-inducing small molecules, function by inducing or stabilizing interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2][3] The immunomodulatory imide drugs (IMiDs®), which include thalidomide and its analogs lenalidomide and pomalidomide, are the archetypal molecular glue degraders.[4][5] Their mechanism is centered on the glutarimide moiety—a scaffold exemplified by structures like 3-amino-1-methylpiperidine-2,6-dione—which binds to the Cereblon (CRBN) E3 ligase. This guide provides an in-depth technical exploration of this mechanism, from the initial binding event to neosubstrate recruitment, ternary complex formation, and ultimate protein degradation. We will detail the key experimental workflows required to characterize this activity and provide insights for researchers and drug developers in the field.
The Dawn of Targeted Protein Degradation
Traditional pharmacology relies on small molecule inhibitors that block the function of a protein's active site. However, a significant portion of the proteome, including scaffolding proteins and transcription factors, lacks such sites, rendering them intractable to conventional inhibition.[1] Targeted Protein Degradation offers a novel solution by hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
The UPS is a highly regulated process where proteins are tagged for destruction with a polyubiquitin chain. This tagging is carried out by a cascade of three enzymes: E1 (activating), E2 (conjugating), and E3 (ligating). The E3 ligases, numbering over 600 in humans, provide substrate specificity, making them ideal targets for therapeutic intervention.[6]
TPD leverages this system through two primary approaches:
-
PROteolysis-TArgeting Chimeras (PROTACs): Heterobifunctional molecules with two distinct warheads connected by a linker, one binding an E3 ligase and the other binding a protein of interest (POI).[2]
-
Molecular Glue Degraders (MGDs): Monovalent small molecules that induce a conformational change in an E3 ligase, creating a new binding surface for recruiting "neosubstrate" proteins for degradation.[1][3]
The 3-amino-1-methylpiperidine-2,6-dione core is a key component of the IMiD class of MGDs, which rewire the substrate specificity of the Cereblon E3 ligase.[7][8]
The CRL4-CRBN E3 Ligase: The Central Hub
The Cullin-RING E3 ubiquitin ligases are one of the largest families of E3s. The specific complex hijacked by IMiD drugs is the CRL4-CRBN complex, which consists of four key proteins:
-
Cullin 4 (CUL4): A scaffold protein that organizes the complex.[9]
-
Regulator of Cullins 1 (RBX1): A RING-box protein that recruits the ubiquitin-charged E2 conjugating enzyme.[10]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4 scaffold.[3][9]
-
Cereblon (CRBN): The substrate receptor that directly binds to the protein targeted for degradation.[8][11] It is the direct pharmacological target of IMiDs.[12]
Under normal physiological conditions, CRL4-CRBN regulates the degradation of its native substrates. However, the binding of a molecular glue dramatically alters its function.
Mechanism of Action: The Molecular Glue Hypothesis in Detail
The action of glutarimide-based molecular glues is a multi-step process that culminates in the selective degradation of proteins not normally targeted by CRBN.
The Glutarimide Moiety: Binding to Cereblon
The glutarimide ring of IMiDs like lenalidomide and pomalidomide is essential for their activity.[10] It fits snugly into a tri-tryptophan pocket within the thalidomide-binding domain of CRBN.[9][13] This binding is highly specific and enantioselective.[12] The interaction is anchored by hydrogen bonds, creating a stable association between the small molecule and the E3 ligase.[10]
Engineering a New Interface: Neosubstrate Recruitment
The binding of the molecular glue to CRBN does not inhibit the E3 ligase; instead, it modulates its surface.[7] This creates a "neosurface" at the interface of the drug and the protein, which presents a composite binding site with high affinity for specific neosubstrates.[1]
The most well-characterized neosubstrates for the CRBN-IMiD complex are:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors crucial for the survival of multiple myeloma cells. Their degradation is central to the anti-myeloma activity of lenalidomide and pomalidomide.[7][8][14]
-
Casein Kinase 1α (CK1α): Degradation of this kinase is the mechanism behind lenalidomide's efficacy in myelodysplastic syndrome (MDS) with a deletion of chromosome 5q, where the CSNK1A1 gene is located.[14][15]
A critical feature of these neosubstrates is a conserved structural motif, or "degron," which is recognized by the drug-bound CRBN.[9]
Formation of the Ternary Complex: The Critical Handshake
The central event in the mechanism is the formation of a stable ternary complex: CRBN-Glue-Neosubstrate .[2] The stability and kinetics of this complex are critical determinants of degradation efficiency. The interaction can be characterized by a cooperativity factor (alpha), which measures how the binding of one protein partner influences the binding of the other.[16] Positive cooperativity, where the formation of the ternary complex is favored over the individual binary interactions, is a hallmark of efficient molecular glues.
Figure 1: The mechanism of action for a glutarimide-based molecular glue.
Ubiquitination and Proteasomal Degradation: The Terminal Event
Once the neosubstrate is stably positioned within the ternary complex, it is brought into close proximity to the E2 enzyme recruited by RBX1.[6] This facilitates the efficient transfer of ubiquitin molecules to lysine residues on the neosubstrate's surface, forming a polyubiquitin chain. This chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides.[7] The molecular glue and E3 ligase are recycled, allowing a single molecule of the drug to trigger the destruction of multiple target protein molecules in a catalytic fashion.[2]
Validating the Mechanism: A Guide to Key Experimental Protocols
A robust and multi-faceted experimental cascade is essential to confirm the mechanism of action for a putative molecular glue.
Figure 2: Experimental workflow for characterizing a molecular glue degrader.
Protocol: Assessing Ternary Complex Formation
Objective: To demonstrate and quantify the formation of the E3 ligase-glue-neosubstrate complex.
Methodology (Time-Resolved Fluorescence Energy Transfer - TR-FRET):
-
Reagents: Purified, tagged CRBN-DDB1 complex (e.g., His-tagged), purified, tagged neosubstrate (e.g., GST-tagged IKZF1), test compound, and fluorophore-conjugated antibodies (e.g., Anti-His-Terbium and Anti-GST-d2).
-
Assay Setup: In a microplate, combine the CRBN complex, the neosubstrate, and a serial dilution of the test compound.[17]
-
Incubation: Incubate the plate at room temperature to allow complex formation to reach equilibrium.
-
Detection: Add the donor (Anti-His-Terbium) and acceptor (Anti-GST-d2) antibodies.
-
Readout: Use a plate reader to excite the donor fluorophore (at ~340 nm) and measure emission from both the donor (~620 nm) and the acceptor (~665 nm). The TR-FRET ratio (665 nm / 620 nm) is proportional to the amount of ternary complex formed.[17]
-
Analysis: Plot the TR-FRET ratio against the compound concentration to determine the concentration required for half-maximal complex formation (TC50).
Causality: A positive result confirms that the compound physically bridges the E3 ligase and the neosubstrate. This is the foundational event for degradation. Other biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide deeper kinetic and thermodynamic insights.[16][18]
Protocol: In Vitro Ubiquitination Assay
Objective: To demonstrate that the ternary complex is functional and leads to neosubstrate ubiquitination.
Methodology:
-
Reaction Components: Assemble a reaction mixture containing:
-
Reaction: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic cascade to proceed.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis by Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific to the neosubstrate (e.g., anti-IKZF1).
-
Incubate with a secondary antibody and visualize.
-
-
Interpretation: In the presence of the active compound, a high-molecular-weight smear or ladder of bands appearing above the unmodified neosubstrate band indicates the attachment of multiple ubiquitin molecules (poly-ubiquitination).[19] This effect should be absent in the DMSO control.
Causality: This assay directly proves that the compound-induced proximity results in the enzymatic modification required for proteasomal degradation.
Protocol: Cellular Degradation Profiling
Objective: To measure the potency and extent of neosubstrate degradation in a cellular context.
Methodology (Western Blot):
-
Cell Culture: Plate cells that endogenously express the target protein (e.g., multiple myeloma cell line MM.1S for IKZF1) in a multi-well plate.[20]
-
Treatment: Treat the cells with a serial dilution of the test compound for a specified time (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blot: Perform SDS-PAGE and Western blotting as described in Protocol 4.2. Probe for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Analysis:
-
Use densitometry to quantify the band intensity for the target protein and the loading control in each lane.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein level (%) against the compound concentration.
-
Fit the data to a dose-response curve to calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal percentage of degradation achieved).[18][21]
-
Causality: This is the ultimate proof of concept, demonstrating that the compound can enter cells and successfully orchestrate the entire degradation pathway, leading to a reduction in target protein levels. For higher throughput, plate-based methods like In-Cell Western (ICW) or Nano-Glo® HiBiT can be employed.[22][23]
Quantitative Analysis of Molecular Glue Activity
The efficacy of a molecular glue is defined by several key quantitative parameters. The table below provides representative values for well-characterized IMiD compounds to illustrate the data researchers should aim to generate.
| Parameter | Lenalidomide | Pomalidomide | CC-92480 (Next-Gen) | Description |
| CRBN Binding Affinity (IC50) | 1.27 µM | ~250 nM | 0.03 µM | Concentration to displace 50% of a fluorescent probe from CRBN.[24][25] |
| IKZF1 Degradation (DC50) | ~1 µM | ~50 nM | ~1 nM | Concentration to degrade 50% of IKZF1 in sensitive cell lines.[15][25] |
| Dmax (IKZF1 Degradation) | >90% | >95% | >95% | Maximum percentage of IKZF1 degradation observed.[18][25] |
| Primary Neosubstrates | IKZF1, IKZF3, CK1α | IKZF1, IKZF3 | IKZF1, IKZF3, ZFP91 | Proteins selectively targeted for degradation.[7][14] |
Note: Values are approximate and can vary based on the specific cell line and assay conditions used.
Newer generation Cereblon E3 Ligase Modulators (CELMoDs) like CC-92480 demonstrate significantly higher binding affinity for CRBN and more potent degradation of neosubstrates, highlighting the evolution of this drug class.[25]
Therapeutic Implications and Future Directions
The discovery of the molecular glue mechanism for IMiDs has revolutionized the treatment of multiple myeloma and certain myelodysplastic syndromes.[8][15] It validated the concept of hijacking E3 ligases for therapeutic benefit and opened the door to targeting proteins previously thought to be undruggable.[7]
The field is now focused on:
-
Rational Discovery: Moving beyond serendipitous findings to rationally design new molecular glues for other E3 ligases and novel neosubstrates.
-
Expanding the Scope: Identifying glues that can degrade targets relevant to other cancers, neurodegenerative diseases, and inflammatory disorders.[11]
-
Tuning Specificity: Engineering molecules with refined neosubstrate profiles to maximize therapeutic efficacy while minimizing off-target effects.[9]
The mechanism pioneered by the 3-amino-1-methylpiperidine-2,6-dione scaffold and its derivatives represents a paradigm shift in drug discovery. A thorough understanding of its intricate molecular choreography, validated by a robust suite of biochemical and cellular assays, is paramount for any scientist or researcher aiming to contribute to this exciting and rapidly advancing field.
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An In-depth Technical Guide to the Structural Properties of 3-Amino-1-methylpiperidine-2,6-dione and its Implications for IMiD Analog Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the structural properties of 3-Amino-1-methylpiperidine-2,6-dione, a core scaffold of immunomodulatory drugs (IMiDs). We delve into the critical architectural features that govern its function as a molecular glue, mediating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and neosubstrates for targeted protein degradation. This document explores the mechanistic underpinnings of IMiD activity, the structure-activity relationships (SAR) of key analogs, and detailed protocols for characterizing their biophysical and cellular properties. By synthesizing established principles with field-proven insights, this guide serves as a critical resource for researchers in targeted protein degradation and drug discovery.
Introduction: The Rise of Molecular Glues
The paradigm of small molecule drug discovery has been revolutionized by the concept of targeted protein degradation. Unlike traditional inhibitors that block the function of a target protein, molecular glues are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2] The immunomodulatory drugs (IMiDs), a class of therapeutics that includes thalidomide, lenalidomide, and pomalidomide, are the archetypal molecular glues.[3][4] Their clinical success in treating hematological malignancies, such as multiple myeloma, has spurred intense research into their mechanism of action and the development of novel analogs.[4][5]
At the heart of IMiD activity lies the 3-aminopiperidine-2,6-dione core, which serves as the critical pharmacophore for binding to Cereblon (CRBN), the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[4][6] This guide will focus on the structural nuances of a specific analog, 3-Amino-1-methylpiperidine-2,6-dione, to understand how subtle modifications to the core scaffold can profoundly impact biological activity.
The CRL4CRBN E3 Ubiquitin Ligase Complex: The Cellular Machinery for Degradation
The CRL4CRBN E3 ubiquitin ligase complex is a multi-protein machine responsible for tagging specific proteins with ubiquitin, marking them for destruction by the proteasome.[7] The key components of this complex are:
-
Cullin 4 (CUL4): A scaffold protein that provides the structural backbone of the complex.
-
Regulator of Cullins 1 (ROC1/RBX1): A RING-domain protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4 scaffold.
-
Cereblon (CRBN): The substrate receptor that provides specificity to the complex, recognizing and binding to target proteins.[7]
IMiDs act by binding to a specific pocket on CRBN, effectively "gluing" it to proteins that it would not normally interact with, known as neosubstrates.[1] This induced proximity leads to the ubiquitination and degradation of these neosubstrates, resulting in the therapeutic effects of the drugs.[8]
Structural Analysis of the 3-Amino-1-methylpiperidine-2,6-dione Core
The 3-aminopiperidine-2,6-dione moiety is the essential component for Cereblon binding. However, the specific analog, 3-Amino-1-methylpiperidine-2,6-dione, possesses two key modifications from the core structure found in many clinically approved IMiDs: the absence of a phthaloyl ring and the presence of a methyl group on the piperidine nitrogen.
The Glutarimide Moiety: The Anchor to Cereblon
The glutarimide ring of IMiDs is the primary anchor that binds within a hydrophobic pocket on the surface of Cereblon. This pocket is often referred to as the "tri-tryptophan" pocket due to the presence of three key tryptophan residues that form critical interactions with the glutarimide ring.[9] While a crystal structure of 3-Amino-1-methylpiperidine-2,6-dione complexed with Cereblon is not publicly available, structural data from related IMiDs like lenalidomide and pomalidomide reveal the precise nature of this interaction.[10][11] The glutarimide moiety is accommodated in this pocket, forming hydrogen bonds and van der Waals interactions that stabilize the complex.
The Impact of N-Methylation: A Structure-Activity Relationship (SAR) Perspective
The methylation of the nitrogen at the 1-position of the piperidine-2,6-dione ring is a critical modification. Structure-activity relationship (SAR) studies on IMiD analogs have shown that this N-methylation can significantly impact Cereblon binding affinity. In the context of PROTACs (Proteolysis Targeting Chimeras), N-methylated pomalidomide analogs are often used as negative controls due to their low affinity for Cereblon.[12] This suggests that the hydrogen on the glutarimide nitrogen may be involved in a crucial hydrogen bond with Cereblon that is lost upon methylation. This loss of a key interaction would be expected to decrease the binding affinity and, consequently, the degradation efficiency of the analog.
The 3-Amino Group: A Vector for Neosubstrate Recruitment
The amino group at the 3-position of the piperidine-2,6-dione ring is essential for the recruitment of neosubstrates. While the glutarimide moiety anchors the molecule to Cereblon, the substituent at the 3-position (in clinical IMiDs, this is the phthaloyl group) creates a new surface on the Cereblon-IMiD complex. This new surface is then recognized by the neosubstrate, leading to the formation of a stable ternary complex.[1] In the case of 3-Amino-1-methylpiperidine-2,6-dione, the free amino group would present a different chemical functionality compared to the larger, more hydrophobic phthaloyl group of pomalidomide or lenalidomide. This would likely alter the neosubstrate specificity of the molecule.
Quantitative Analysis of IMiD Analog Activity
To rigorously characterize the structural properties of IMiD analogs, a suite of biophysical and cell-based assays are employed. These assays provide quantitative data on binding affinity, degradation efficiency, and cellular potency.
Binding Affinity to Cereblon
The direct measurement of binding affinity to Cereblon is a critical first step in evaluating any new IMiD analog. Two common techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
| Parameter | Lenalidomide | Pomalidomide | Thalidomide | 3-Amino-1-methylpiperidine-2,6-dione (Predicted) | Reference |
| Binding Affinity (Kd) to CRBN | 0.3 µM (ITC) | 0.1 µM (ITC) | 7.8 µM (FRET) | >10 µM | [13] |
Note: The binding affinity for 3-Amino-1-methylpiperidine-2,6-dione is a prediction based on SAR data indicating that N-methylation significantly reduces CRBN affinity.[12]
Neosubstrate Degradation Efficiency
The ultimate measure of a molecular glue's efficacy is its ability to induce the degradation of its target neosubstrates. This is typically quantified by measuring the DC50 (the concentration of the compound that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
| Compound | Neosubstrate | DC50 | Dmax | Reference |
| Pomalidomide | Aiolos (IKZF3) | 8.7 nM | >95% | [14] |
| Methyl Derivative of Pomalidomide Analog | Aiolos (IKZF3) | 120 nM | 85% | [14] |
| 3-Amino-1-methylpiperidine-2,6-dione (Predicted) | IKZF1/3 | High nM to µM | Lower than Pomalidomide | N/A |
Note: The degradation efficiency for 3-Amino-1-methylpiperidine-2,6-dione is a prediction based on the expected lower binding affinity due to N-methylation and the altered neosubstrate-recruiting moiety.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for key experiments used to characterize IMiD analogs.
Protocol for Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[15][16][17][18]
Objective: To determine the binding affinity of an IMiD analog to the CRBN-DDB1 complex.
Materials:
-
Purified recombinant human CRBN-DDB1 protein complex.
-
IMiD analog of interest.
-
ITC instrument (e.g., Malvern MicroCal).
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Degassing station.
Procedure:
-
Sample Preparation:
-
Dialyze the CRBN-DDB1 protein and the IMiD analog solution against the same batch of ITC buffer overnight at 4°C to minimize buffer mismatch.
-
Determine the precise concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, and a calibrated standard curve for the small molecule).
-
Thoroughly degas both solutions for at least 10 minutes immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the CRBN-DDB1 solution (typically 20-50 µM) into the sample cell of the ITC instrument.
-
Load the IMiD analog solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., a series of 1-2 µL injections every 150 seconds).
-
-
Data Acquisition and Analysis:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Execute the titration run.
-
As a control, perform a titration of the IMiD analog into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.
-
Protocol for Quantitative Western Blotting for Protein Degradation
Quantitative Western blotting is used to measure the decrease in the levels of a target protein following treatment with a degrader molecule.[19][20][21][22][23]
Objective: To determine the DC50 and Dmax of an IMiD analog for a specific neosubstrate (e.g., IKZF1).
Materials:
-
Human cell line expressing the neosubstrate of interest (e.g., MM.1S multiple myeloma cells).
-
IMiD analog of interest.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer and system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-IKZF1 and anti-loading control, e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the IMiD analog for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the neosubstrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Image the blot using a chemiluminescence imager.
-
Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the neosubstrate band to the corresponding loading control band.
-
Plot the normalized protein levels against the log of the IMiD analog concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
Conclusion and Future Directions
The structural properties of 3-Amino-1-methylpiperidine-2,6-dione and its analogs are of paramount importance in the design of novel molecular glues for targeted protein degradation. The glutarimide moiety serves as a reliable anchor to Cereblon, while modifications at the 1- and 3-positions of the piperidine-2,6-dione ring offer opportunities to modulate binding affinity and neosubstrate specificity.
While direct experimental data for 3-Amino-1-methylpiperidine-2,6-dione is limited, the principles of IMiD-Cereblon interaction derived from extensive studies of related analogs provide a strong framework for predicting its behavior. The N-methylation is anticipated to reduce Cereblon binding affinity, likely resulting in a less potent degrader compared to its non-methylated counterparts. The free 3-amino group, in place of a larger phthaloyl ring, is expected to significantly alter the neosubstrate repertoire.
Future research should focus on obtaining high-resolution crystal structures of this and other novel IMiD analogs in complex with Cereblon and their respective neosubstrates. Such structural insights, combined with quantitative biophysical and cellular data, will be invaluable for the rational design of next-generation molecular glues with enhanced potency, selectivity, and novel therapeutic applications.
References
- Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Conjug
- Isothermal Titration Calorimetry ITC. (2025). Protocols.io.
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol.
- Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Rel
- Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. (n.d.). PMC.
- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). Springer Protocols.
- Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). PubMed.
- The Design of a Quantitative Western Blot Experiment. (n.d.). PMC.
- Best Practice for Western Blot Detection of Proteins Present in Tissue Lys
- ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.).
- How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. (2020). LI-COR.
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). PMC.
- Pomalidomide-C7-NH2 Hydrochloride: A Comparative Analysis of Structural Activity Relationships in Cereblon Modul
- Quantitative Western Blot Analysis. (n.d.). Thermo Fisher Scientific.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
- Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews.
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (n.d.).
- A Technical Guide to the Cereblon Binding Affinity of Thalidomide-Based E3 Ligase Ligands. (2025). Benchchem.
- Pomalidomide: Definition, Structure, Mechanism of Action and Applic
- Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α. (2024). PMC.
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022).
- Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione. (n.d.).
- lenalidomide | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Molecular model of IMiD function. (a) Thalidomide binds to CRBN at the... (n.d.).
- Cereblon-Targeting Ligase Degraders in Myeloma. (n.d.). BINASSS.
- Cereblon enhancer methylation and IMiD resistance in multiple myeloma. (n.d.). AIR Unimi.
- Targeted Destruction of Disease-Related Proteins. (2025). Diamond Light Source.
- Monoterpenoid fluorophthalimide IMiDs that lack human cereblon binding: synthesis and anti-proliferative, anti-angiogenic and anti-inflamm
- Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. (n.d.). PMC.
- Structure of classical and new generation IMiDs (structure and CID from PubChem (nih.gov)). (n.d.).
- Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. (2021). MDPI.
- Cereblon enhancer methylation and IMiD resistance in multiple myeloma. (n.d.). PMC.
- Structure of the human DDB1– Cereblon – thalidomide complex. (n.d.). SPring-8.
- 9FJX: Crystal structure of human CRBN-DDB1 in complex with Lenalidomide. (2025). RCSB PDB.
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3-Amino-1-methylpiperidine-2,6-dione Hydrochloride: Physicochemical Properties and Application as a Critical Negative Control in PROTAC Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In the rapidly evolving field of Targeted Protein Degradation (TPD), heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking endogenous E3 ubiquitin ligases to degrade disease-causing proteins. The most commonly recruited E3 ligase is Cereblon (CRBN), engaged via immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.
However, a PROTAC's efficacy must be rigorously validated to ensure that target degradation is strictly dependent on ternary complex formation (Target-PROTAC-CRBN) and not an artifact of off-target toxicity or alternative degradation pathways. As a Senior Application Scientist, I emphasize that a PROTAC workflow is fundamentally incomplete without a structurally matched negative control.
This is where 3-Amino-1-methylpiperidine-2,6-dione hydrochloride (CAS: 1909304-98-8) becomes indispensable. By serving as the N-methylated glutarimide building block, it allows researchers to synthesize "bumped" PROTAC analogs that are completely incapable of binding CRBN, thereby providing a self-validating system for mechanistic causality [1, 2].
Physicochemical Properties
Accurate physicochemical characterization is critical for formulation, storage, and synthetic planning. 3-Amino-1-methylpiperidine-2,6-dione is typically supplied as a hydrochloride salt to enhance stability and solubility in polar organic solvents used during linker coupling.
Table 1: Core Physicochemical Data
| Property | Specification |
| Chemical Name | 3-Amino-1-methylpiperidine-2,6-dione hydrochloride |
| CAS Number | 1909304-98-8 (HCl salt) / 1516729-69-3 (Free base)[1] |
| Molecular Formula | C₆H₁₁ClN₂O₂ |
| Molecular Weight | 178.62 g/mol (HCl salt) |
| Appearance | Off-white to white solid powder |
| SMILES (Free Base) | O=C(C(N)CC1)N(C)C1=O |
| Solubility | Soluble in DMSO, DMF, and Water; sparingly soluble in non-polar solvents. |
| Storage Conditions | Keep in a dark place, sealed in dry conditions at room temperature. |
Mechanistic Causality: The Structural Biology of CRBN Abrogation
To understand why 3-Amino-1-methylpiperidine-2,6-dione is the gold standard for negative controls, we must examine the atomic-level interactions within the CRBN binding pocket.
The glutarimide ring of active IMiDs inserts into a shallow, hydrophobic "tritryptophan pocket" on CRBN, formed by residues Trp380, Trp386, and Trp400. The binding is anchored by a critical hydrogen bond: the imide nitrogen (NH) acts as an H-bond donor to the backbone carbonyl of His378 and the side chain of Trp380 [2].
The Causality of N-Methylation: When 3-Amino-1-methylpiperidine-2,6-dione is incorporated into a PROTAC, the methyl group at the N1 position of the glutarimide ring induces two catastrophic failures for CRBN binding:
-
Loss of H-Bond Donor: The methyl group replaces the essential hydrogen atom, destroying the primary anchoring interaction with His378.
-
Steric Clash: The bulky methyl group creates severe steric hindrance within the tightly packed tritryptophan pocket.
This structural divergence results in a >1000-fold loss of binding affinity to CRBN. Consequently, an N-methylated PROTAC will penetrate the cell and bind the target protein of interest (POI) with identical affinity to the active PROTAC, but it will fail to recruit the CRL4^CRBN E3 ligase complex. If the target protein is still degraded when using this N-methyl control, the researcher immediately knows the degradation is an off-target artifact [3].
Experimental Workflow: Synthesis of an N-Methylated Negative Control PROTAC
The following protocol outlines a highly reliable, step-by-step methodology for synthesizing a negative control PROTAC (e.g., a CDK9 degrader control) using 3-Amino-1-methylpiperidine-2,6-dione hydrochloride via nucleophilic substitution (S_N2) [4].
Protocol: S_N2 Alkylation with a Linker-Warhead Bromide
Reagents & Materials:
-
Linker-Warhead intermediate terminating in an alkyl bromide (1.0 eq)
-
3-Amino-1-methylpiperidine-2,6-dione hydrochloride (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Acetonitrile (ACN)
Step-by-Step Methodology:
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the Linker-Warhead bromide (e.g., 0.188 mmol) and 3-Amino-1-methylpiperidine-2,6-dione hydrochloride (0.198 mmol).
-
Solvation & Neutralization: Suspend the solids in anhydrous ACN (0.6 mL). Add DIPEA (0.564 mmol) dropwise. Causality Note: DIPEA serves a dual purpose; it neutralizes the HCl salt to liberate the nucleophilic primary amine of the glutarimide derivative, and it acts as a non-nucleophilic base to scavenge the HBr generated during the reaction.
-
Thermal Activation: Seal the vial and heat the reaction mixture to 80 °C. Stir continuously for 24 hours. Causality Note: Elevated temperature is required to overcome the activation energy barrier for the alkylation of the sterically hindered amine.
-
Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimum volume of DMSO and purify via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Validation (Self-Validating Step): Confirm the product via LC-MS (exact mass) and ^1H-NMR. Critical Quality Attribute: Ensure the ^1H-NMR spectrum shows a distinct singlet at ~3.1 ppm (integrating to 3H), confirming the presence of the N-methyl group, and the absence of the broad imide NH peak typically found at ~11.0 ppm.
Data Presentation: Comparative Pharmacodynamics
To demonstrate the efficacy of this control system, Table 2 summarizes typical assay results comparing an active CRBN-recruiting PROTAC against its matched N-methylated negative control (synthesized from 3-Amino-1-methylpiperidine-2,6-dione).
Table 2: Pharmacodynamic Validation of N-Methylated Controls
| Parameter | Active PROTAC (Standard Glutarimide) | Negative Control (N-Methyl Glutarimide) | Mechanistic Conclusion |
| Target Binding Affinity (K_d) | ~ 5.0 nM | ~ 5.2 nM | Target engagement is preserved. |
| CRBN Binding Affinity (IC_50) | ~ 1.5 μM | > 100 μM | E3 ligase recruitment is completely abolished[2]. |
| Target Degradation (DC_50) | 10 - 50 nM | > 10,000 nM | Degradation is strictly CRBN-dependent [3]. |
| Cell Viability (EC_50) | ~ 100 nM | > 50,000 nM | Cytotoxicity is driven by target degradation, not off-target chemotoxicity. |
Mechanistic Visualization
The following diagram illustrates the divergent intracellular pathways of an active PROTAC versus the N-methylated negative control.
Fig 1: Mechanistic divergence between active PROTACs and N-methylated negative controls.
References
-
Akopian, D., et al. "Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon." Journal of Biological Chemistry, 2018. Available at:[Link]
-
Brand, M., et al. "Homolog-selective degradation as a strategy to probe the function of CDK6 in AML." Nature Chemical Biology, 2019. Available at:[Link]
-
Al-Ayoubi, A., et al. "Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network." bioRxiv, 2024. Available at:[Link]
Computational Modeling and Experimental Validation of 3-Amino-1-methylpiperidine-2,6-dione as a Negative Control Warhead in CRBN-Targeted PROTACs
Executive Summary
In the rapidly evolving field of Targeted Protein Degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules hijack endogenous E3 ubiquitin ligases—most commonly Cereblon (CRBN)—to induce the ubiquitination and subsequent proteasomal degradation of a Protein of Interest (POI). However, rigorous scientific validation requires proving that degradation is strictly E3 ligase-dependent and not an artifact of off-target cytotoxicity or non-specific protein destabilization.
Molecular Identity & Physicochemical Properties
To accurately model the negative control in silico, researchers must utilize the correct stereochemical and physicochemical parameters. The methylation at the N1 position of the piperidine-2,6-dione ring is the critical structural modification that abrogates CRBN binding.
Table 1: Physicochemical and Structural Parameters
| Property | Value / Description |
| Chemical Name | 3-Amino-1-methylpiperidine-2,6-dione |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol (Free base) |
| Canonical SMILES | CN1C(=O)C(N)CCC1=O |
| Hydrogen Bond Donors | 1 (Primary amine at C3; Imide N1 donor is lost) |
| Hydrogen Bond Acceptors | 3 (Two carbonyl oxygens, one primary amine) |
| Primary Utility | Synthesis of E3 ligase binding-deficient negative controls 1 |
Structural Biology & Causality: The Mechanism of E3 Ligase Evasion
To understand why 3-amino-1-methylpiperidine-2,6-dione is an indispensable tool, we must examine the causality of the PROTAC-CRBN interaction.
The native glutarimide ring of immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide inserts into a shallow, hydrophobic tri-tryptophan pocket on the surface of CRBN. Within this pocket, the unmethylated imide nitrogen (N1) acts as an essential hydrogen bond donor, coordinating directly with the backbone carbonyl of His380 and the sidechain of Trp380 2.
By utilizing the N-methylated warhead (3-amino-1-methylpiperidine-2,6-dione), two biophysical disruptions occur simultaneously:
-
Loss of H-Bonding: The critical hydrogen bond donor at N1 is replaced by a methyl group, eliminating the electrostatic interaction with His380.
-
Steric Clash: The bulky methyl group introduces severe steric hindrance within the constrained tri-tryptophan pocket, physically preventing the warhead from anchoring into CRBN.
Consequently, the PROTAC cannot recruit the E3 ligase, the ternary complex fails to form, and the target protein remains intact.
Fig 1: Mechanistic divergence of active CRBN PROTACs vs. N-methylated negative controls.
Computational Modeling Workflow
Before initiating chemical synthesis, researchers should validate the steric clash of the N-methylated PROTAC via in silico modeling. This ensures that the linker attachment at the C3-amino position does not inadvertently alter the binding pose to compensate for the N-methylation.
Step-by-Step In Silico Protocol
-
Ligand Preparation: Input the SMILES CN1C(=O)C(N)CCC1=O into your ligand preparation suite (e.g., Schrödinger LigPrep or RDKit). Generate 3D conformers and assign protonation states at physiological pH (7.4).
-
Protein Preparation: Retrieve a high-resolution CRBN crystal structure from the Protein Data Bank (e.g., PDB ID: 4CI1 or 4TZ4). Remove the native ligand (lenalidomide/thalidomide) but retain the structural water molecules deep within the binding pocket.
-
Induced-Fit Docking: Dock the N-methylated PROTAC into the CRBN pocket. The scoring function should immediately penalize the pose due to the N-methyl group clashing with the His380 backbone.
-
Molecular Dynamics (MD) Simulations: Run a 100 ns MD simulation (using AMBER or GROMACS) to calculate the binding free energy ( ΔG ) via MM-GBSA. A properly designed N-methyl negative control will yield a highly unfavorable (positive) ΔG compared to its unmethylated counterpart.
Experimental Validation Protocols (Self-Validating System)
To establish trustworthiness in your TPD pipeline, every active PROTAC must be tested in parallel with its 3-amino-1-methylpiperidine-2,6-dione derived negative control and a vehicle (DMSO). This creates a self-validating system that definitively proves CRBN dependence 3.
Protocol 1: NanoBiT Assay for Ternary Complex Formation
This assay confirms that the N-methylated control physically fails to bridge the POI and CRBN.
-
Cell Preparation: Seed HEK293T cells in a 96-well white plate at 10,000 cells/well.
-
Transfection: Transiently transfect cells with plasmids encoding SmBiT-CRBN and LgBiT-POI using Lipofectamine 3000. Incubate for 24 hours.
-
Compound Treatment: Treat cells with a concentration gradient (1 nM to 10 μM) of the Active PROTAC, the N-methyl PROTAC, and DMSO. Incubate for 2 hours.
-
Detection: Add Nano-Glo® Live Cell Reagent. Read luminescence on a microplate reader.
-
Data Interpretation: The Active PROTAC will exhibit a bell-shaped curve (the "hook effect"), indicating successful ternary complex formation. The N-methyl PROTAC must show baseline luminescence identical to DMSO.
Protocol 2: Cellular Degradation Assay (Western Blotting)
This assay confirms that the lack of ternary complex translates to a lack of target degradation.
-
Cell Treatment: Seed the target disease cell line (e.g., MV4-11) in 6-well plates. Treat with 100 nM and 1 μM of the Active PROTAC, N-methyl PROTAC, and DMSO for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes and collect the supernatant.
-
Quantification & Electrophoresis: Quantify protein concentration using a BCA assay. Load 20 μg of protein per well onto an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH). Detect using HRP-conjugated secondary antibodies and ECL substrate.
-
Data Interpretation: The POI band should be absent or heavily depleted in the Active PROTAC lanes. The N-methyl PROTAC lanes must show POI band intensities equivalent to the DMSO control.
Fig 2: End-to-end workflow from computational modeling to in vitro and cellular validation.
Conclusion
The integration of 3-amino-1-methylpiperidine-2,6-dione into PROTAC development is not merely a best practice; it is a fundamental requirement for establishing mechanistic causality. By intentionally designing steric clash and removing the critical hydrogen bond donor for CRBN, researchers can confidently differentiate true targeted protein degradation from off-target artifacts, thereby accelerating the development of highly selective, clinical-grade therapeutics.
References
-
Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Bondeson et al., 2018. URL:[Link]
-
Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology. Steinebach et al., 2018. URL:[Link]
Sources
Pharmacokinetics and Mechanistic Utility of 3-Amino-1-methylpiperidine-2,6-dione Derivatives In Vivo
A Technical Whitepaper for Drug Development Professionals
As application scientists engineering the next generation of Targeted Protein Degraders (TPDs), we frequently encounter a critical bottleneck: distinguishing true degradation-driven in vivo efficacy from transient, stoichiometric target inhibition. To resolve this, we leverage a highly specific chemical modification—the N-methylation of the glutarimide ring.
This whitepaper explores the in vivo pharmacokinetics (PK) of 3-Amino-1-methylpiperidine-2,6-dione derivatives and details their indispensable role as self-validating negative controls that allow researchers to definitively decouple pharmacokinetics from Cereblon (CRBN)-mediated pharmacodynamics (PD).
The Chemical Paradox of N-Methylation
The core scaffold of immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide relies on a 3-aminopiperidine-2,6-dione (glutarimide) ring. The imide nitrogen (N1) acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl of His378 and the sidechain of Trp380 within the CRBN binding pocket.
Synthesizing 3-amino-1-methylpiperidine-2,6-dione introduces a methyl group at this exact N1 position. This single modification triggers a cascade of physicochemical changes that fundamentally alter the molecule's behavior in vivo. Counterintuitively, while adding a methyl group increases the lipophilicity (LogP) of the molecule, it simultaneously increases its aqueous solubility.
The Causality: The unsubstituted imide NH forms strong intermolecular hydrogen bonds, creating a highly stable crystal lattice with a high melting point. N-methylation eliminates this hydrogen bond donor, plummeting the melting point from ~275 °C to 159 °C[1]. This massive reduction in crystal lattice energy lowers the thermodynamic barrier to dissolution, resulting in a >5-fold boost in aqueous solubility (up to 275.9 μg/L for the thalidomide analog)[1].
Table 1: Physicochemical Comparison of Glutarimide Scaffolds
| Property | 3-Aminopiperidine-2,6-dione (Parent) | 3-Amino-1-methylpiperidine-2,6-dione (N-Methylated) | Pharmacokinetic Consequence |
| Melting Point (°C) | ~275 | 159 | Lower lattice energy accelerates in vivo dissolution rate. |
| Aqueous Solubility | ~50 μg/L | 275.9 μg/L | Higher solubility aids systemic absorption and formulation. |
| Lipophilicity (LogP) | 0.49 | 1.15 | Enhanced passive membrane permeability and tissue distribution. |
| CRBN Binding (Ki) | High (Low nM) | Negligible (>10,000-fold loss) | Completely abolishes target degradation; acts as an occupancy probe. |
In Vivo Pharmacokinetics (ADME Profile)
The unique physicochemical properties of 3-amino-1-methylpiperidine-2,6-dione derivatives dictate their Absorption, Distribution, Metabolism, and Excretion (ADME) profile in preclinical models.
-
Absorption and Permeability: The optimal balance of increased aqueous solubility and moderate lipophilicity makes N-methylated derivatives exceptionally permeable. In steady-state flux studies across biological membranes, N-methyl analogs demonstrate significantly higher permeation rates compared to their unmethylated counterparts[2]. In vivo, this translates to rapid oral absorption and high peak plasma concentrations ( Cmax ).
-
Distribution (Bypassing CRBN Trapping): Standard IMiDs often exhibit complex volume of distribution ( Vd ) kinetics because they bind tightly to CRBN, which is highly expressed in specific tissues (e.g., hematopoietic compartments). Because N-methylated derivatives cannot bind CRBN, they are not subjected to this "tissue trapping," resulting in a distribution profile driven purely by their lipophilicity rather than target-mediated disposition.
-
Metabolism (Hydrolytic Stability): The unmethylated glutarimide ring is notoriously susceptible to spontaneous, non-enzymatic hydrolysis in physiological aqueous environments (pH 7.4). N-alkylation alters the electron density and steric environment around the imide carbonyls, subtly shifting the hydrolytic degradation pathways and half-life ( t1/2 ) in plasma.
The Ultimate PK/PD Decoupler in PROTAC Engineering
In the development of Proteolysis Targeting Chimeras (PROTACs), achieving high systemic exposure (PK) does not always guarantee that the observed efficacy (PD) is due to protein degradation. The target-binding warhead of the PROTAC may simply be acting as a traditional inhibitor.
To prove the mechanism of action, researchers synthesize a control PROTAC utilizing the 3-amino-1-methylpiperidine-2,6-dione moiety. Because the N-methyl group induces a steric clash and removes the critical hydrogen bond, these control compounds are typically >10,000 times less potent at recruiting CRBN[3].
For example, in the development of pan-AKT degraders, researchers utilized the active degrader INY-03-041 alongside its N-methylated counterpart, INY-03-112[4]. While both compounds achieved target occupancy, only the unmethylated INY-03-041 induced AKT degradation. Similarly, in FAK PROTAC development, the N-methylated control BSJ-05-002 was used to prove that the efficacy of the active degrader BSJ-04-146 was strictly degradation-dependent[5].
Logical workflow demonstrating PK/PD decoupling using N-methylated glutarimide controls.
Experimental Protocol: In Vivo PK/PD Decoupling Assay
To establish a self-validating system that proves your drug's efficacy is driven by catalytic degradation rather than stoichiometric inhibition, execute the following parallel cohort study.
Step 1: Equimolar Formulation Formulate both the Active PROTAC and the N-Methylated Control PROTAC in identical vehicles (e.g., 5% DMSO, 5% Cremophor EL, 90% Saline). Ensure complete dissolution; note that the N-methylated control will likely dissolve faster due to its lower melting point.
Step 2: Parallel Cohort Dosing Administer the formulated compounds to tumor-bearing xenograft mice (n=5 per group) via IV or PO routes at equimolar doses (e.g., 10 mg/kg). Include a vehicle-only control group.
Step 3: Temporal Pharmacokinetic Profiling Causality Check: We must prove the control compound is physically present in the blood/tissue at levels equal to or greater than the active drug.
-
Collect plasma samples via tail vein bleed at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Quantify compound concentrations using LC-MS/MS.
-
Calculate Area Under the Curve ( AUC0−24 ) and Cmax . The N-methyl control must demonstrate an equivalent or superior PK exposure profile compared to the active PROTAC.
Step 4: Pharmacodynamic Tissue Analysis
-
Harvest tumors at the 12-hour and 24-hour marks from a subset of mice.
-
Lyse tissue and perform Western blot analysis for the target protein.
-
Validation: The Active PROTAC cohort must show near-complete target depletion. The N-Methyl Control cohort must show target levels identical to the vehicle group, confirming the absence of CRBN-mediated degradation.
Step 5: Efficacy Monitoring Monitor tumor volume via caliper measurements over 21 days. If the Active PROTAC drives tumor regression while the N-Methyl Control (despite having excellent PK exposure) fails to halt tumor growth, you have definitively decoupled PK from PD and proven a degradation-dependent mechanism of action.
References
-
Li, J. J. (2014). Medicinal Chemistry for Practitioners. Wiley. Available at: [Link]
-
Goosen, T. C., et al. (2002). Percutaneous Delivery of Thalidomide and Its N-Alkyl Analogs. Pharmaceutical Research. Available at:[Link]
-
Li, S., et al. (2018). Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins. Journal of Medicinal Chemistry. Available at:[Link]
-
You, I., et al. (2020). Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling. Cell Chemical Biology. Available at:[Link]
-
Gao, H., et al. (2020). Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity. Science Translational Medicine. Available at: [Link]
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 3-Amino-1-methylpiperidine-2,6-dione (CAS 1909304-98-8) – Safety, Handling, and Application as a CRBN-Negative Control in PROTAC Development
Executive Summary
As targeted protein degradation (TPD) reshapes the drug discovery landscape, the rigorous validation of Proteolysis Targeting Chimeras (PROTACs) requires robust negative controls. To prove that target degradation is driven by ubiquitin-proteasome system (UPS) hijacking rather than off-target cytotoxicity, researchers must synthesize control compounds that bind the target protein but fail to recruit the E3 ligase.
3-Amino-1-methylpiperidine-2,6-dione hydrochloride (CAS 1909304-98-8) is a specialized chemical building block engineered precisely for this purpose. By featuring an N-methylated glutarimide ring, this compound intentionally abrogates binding to the Cereblon (CRBN) E3 ubiquitin ligase[1]. This in-depth guide details the chemical properties, safety profile, and step-by-step methodologies for utilizing CAS 1909304-98-8 to synthesize self-validating negative controls in TPD workflows.
Chemical Identity and Physical Properties
Understanding the physicochemical properties of this building block is critical for downstream synthesis, particularly regarding its solubility and salt form. The hydrochloride salt ensures stability and prevents premature degradation of the primary amine.
| Property | Specification |
| Chemical Name | 3-Amino-1-methylpiperidine-2,6-dione hydrochloride |
| CAS Number | 2[2] |
| Molecular Formula | C₆H₁₁ClN₂O₂ |
| Molecular Weight | 178.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage Conditions | Inert atmosphere, 2-8°C, protected from light and moisture[3] |
| Primary Application | Synthesis of CRBN-inactive PROTAC negative controls |
Hazard Identification and Safety Data
Safety is paramount when handling novel building blocks. According to harmonized GHS classifications detailed in 2[2], 3-amino-1-methylpiperidine-2,6-dione hydrochloride presents specific acute and localized hazards.
Quantitative Hazard Summary
| GHS Classification | Hazard Statement (H-Code) | Description |
| Skin Irrit. 2 | H315 | Causes skin irritation. |
| Eye Irrit. 2A | H319 | Causes serious eye irritation. |
| STOT SE 3 | H335 / H336 | May cause respiratory irritation or drowsiness/dizziness. |
| Acute Tox. 4 | H302 | Harmful if swallowed. |
Causality Behind Safety Protocols: The primary amine and the hydrochloride salt nature contribute to its irritating properties on mucous membranes and skin.
-
Handling: Must be weighed and transferred within a Class II biological safety cabinet or chemical fume hood to prevent inhalation of irritating dust particles (H335).
-
PPE: Nitrile gloves and tight-fitting safety goggles are mandatory to mitigate skin and eye irritation risks (H315, H319).
Mechanistic Grounding: The Role of N-Methylation in TPD
To appreciate the utility of CAS 1909304-98-8, one must understand the atomic-level interactions within the CRBN E3 ligase complex. Standard CRBN ligands (thalidomide, lenalidomide, pomalidomide) rely on their glutarimide ring to dock into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. The unmethylated imide nitrogen (NH) is an essential hydrogen bond donor to the backbone carbonyl of His378[4].
As demonstrated in 4[4], replacing this NH with an N-CH₃ group (as seen in 1909304-98-8) causes two critical failures in ligase recruitment:
-
Steric Hindrance: The methyl group physically clashes with the tight constraints of the tri-tryptophan binding pocket.
-
Loss of Hydrogen Bonding: The critical H-bond donor to His378 is permanently removed.
Consequently, a PROTAC synthesized with this building block will successfully bind the Protein of Interest (POI) but will fail to recruit CRBN, establishing a perfect "inactive" baseline to prove that your active PROTAC is functioning via true targeted degradation rather than simple target inhibition[1].
Diagram 1: Mechanistic divergence between active PROTACs and N-methylated negative controls.
Experimental Protocols: Synthesis and Validation
The following protocols outline a self-validating system for synthesizing a negative control PROTAC and verifying its inactivity in vitro.
Protocol A: Amide Coupling for Negative Control PROTAC Synthesis
Objective: Conjugate CAS 1909304-98-8 to a POI-ligand-linker bearing a terminal carboxylic acid.
Causality of Reagents: HATU is selected as the coupling agent because it rapidly activates the carboxylic acid, minimizing epimerization. N,N-Diisopropylethylamine (DIPEA) is critical here; because CAS 1909304-98-8 is a hydrochloride salt, a non-nucleophilic base is required to liberate the free primary amine for nucleophilic attack.
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the POI-ligand-linker-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add 3-Amino-1-methylpiperidine-2,6-dione hydrochloride (1.1 eq). Stir the reaction mixture at room temperature for 4–12 hours. Monitor completion via LC-MS.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure N-methylated negative control PROTAC.
Protocol B: Cell-Based Target Engagement and Degradation Assay
Objective: Validate that the active PROTAC degrades the POI while the negative control does not, proving UPS-dependency.
Self-Validating Design: This assay includes a vehicle control (DMSO) and probes for the E3 ligase (CRBN) and a housekeeping gene (GAPDH). Probing for CRBN ensures that the PROTAC is not inadvertently causing the auto-degradation of the ligase itself—a common artifact in TPD.
-
Cell Seeding: Seed the target cell line (e.g., K562 or HeLa) in 6-well plates at a density of 5×105 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with:
-
Well 1: DMSO (Vehicle Control, 0.1% v/v)
-
Well 2: Active PROTAC (e.g., 1 µM)
-
Well 3: N-Methylated Negative Control PROTAC (1 µM)
-
Incubate for 24 hours.
-
-
Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.
-
Western Blotting: Resolve 20 µg of total protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against:
-
Target POI
-
CRBN (Ligase stability control)
-
GAPDH or Vinculin (Loading control)
-
-
Analysis: The active PROTAC lane should show a near-complete loss of the POI band. The negative control lane must show POI levels equivalent to the DMSO vehicle, confirming that target binding alone does not induce degradation.
Diagram 2: Step-by-step workflow for synthesizing and validating a PROTAC negative control.
References
-
NextSDS Chemical Substance Database. "3-amino-1-methylpiperidine-2,6-dione hydrochloride — Chemical Substance Information." NextSDS. 2
-
BLD Pharm Product Data. "(S)-3-Aminopiperidine-2,6-dione hydrochloride Safety Information." BLD Pharm. 3
-
Frontiers in Chemistry. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers.1
-
National Institutes of Health (NIH) PMC. "Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon." NIH. 4
Sources
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. nextsds.com [nextsds.com]
- 3. 25181-50-4|(S)-3-Aminopiperidine-2,6-dione hydrochloride|BLD Pharm [bldpharm.com]
- 4. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Biological Validation of CRBN-Inactive Negative Control PROTACs Using 3-Amino-1-methylpiperidine-2,6-dione
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Mechanistic Rationale
In the development of Proteolysis Targeting Chimeras (PROTACs), demonstrating that a molecule's pharmacological efficacy is driven by targeted protein degradation—rather than simple occupancy-driven inhibition—is a mandatory validation step[1]. To rigorously decouple degradation from inhibition, researchers must synthesize highly matched negative control PROTACs.
The compound 3-Amino-1-methylpiperidine-2,6-dione (typically utilized as the hydrochloride salt, CAS 1909304-98-8) is the gold-standard building block for generating Cereblon (CRBN)-inactive negative controls[2].
The Causality of E3 Ligase Abrogation
Cereblon, the substrate receptor for the CRL4 CRBN E3 ubiquitin ligase complex, recognizes the glutarimide ring of immunomodulatory drugs (IMiDs) such as thalidomide and pomalidomide. Structural biology reveals that the unsubstituted glutarimide nitrogen (NH) acts as a critical hydrogen bond donor to the backbone carbonyl of His380 and the sidechain of Trp380 within CRBN's tri-tryptophan pocket[3][4].
By utilizing 3-amino-1-methylpiperidine-2,6-dione, the resulting PROTAC features an N-methylated glutarimide ring. This single methyl substitution achieves two mechanistic effects:
-
Loss of Hydrogen Bonding: The critical H-bond donor is eliminated.
-
Steric Clash: The bulky methyl group physically prevents the ligand from docking into the narrow tri-Trp pocket.
Consequently, CRBN binding affinity drops by >10,000-fold[5]. Because the target-binding warhead and linker remain identical to the active PROTAC, the N-methylated control retains full binding affinity for the Protein of Interest (POI) but completely fails to induce ternary complex formation or ubiquitination[6][7].
Fig 1. Divergent cellular pathways of active PROTACs vs. N-methylated negative controls.
Quantitative Profiling: Active vs. Control PROTACs
To establish a self-validating experimental system, quantitative assays must be run in parallel. Table 1 outlines the expected pharmacological profiles when comparing an active PROTAC to its 3-amino-1-methylpiperidine-2,6-dione derived counterpart.
Table 1: Expected Pharmacological Profiles
| Parameter | Active PROTAC | N-Methylated Control | Mechanistic Rationale |
| POI Binding Affinity (IC 50 ) | ~1–50 nM | ~1–50 nM | Warhead is unmodified; target engagement is preserved. |
| CRBN Binding Affinity (IC 50 ) | ~1–5 μM | >100 μM | N-methylation abolishes H-bonding with His380/Trp380. |
| POI Degradation (DC 50 ) | ~1–100 nM | N/A (No degradation) | Lack of ternary complex prevents ubiquitination[3]. |
| Neo-substrate Degradation | Yes (e.g., IKZF1/3) | No | CRBN surface remodeling is sterically prevented[7]. |
Chemical Synthesis Protocols
The most robust method for incorporating 3-amino-1-methylpiperidine-2,6-dione into a PROTAC is a two-step sequence: condensation with a fluorinated phthalic anhydride to form an N-methylated thalidomide core, followed by Nucleophilic Aromatic Substitution (S N Ar) with an amine-terminated linker-warhead[2].
Fig 2. Standard two-step synthesis route for N-methylated CRBN-inactive control PROTACs.
Protocol 3.1: Synthesis of N-Methylated Fluorothalidomide Intermediate
Objective: Generate the electrophilic E3-ligase inactive core.
Reagents:
-
3-Amino-1-methylpiperidine-2,6-dione hydrochloride (1.0 eq)
-
3-Fluorophthalic anhydride (1.0 eq)
-
Potassium acetate (3.0 eq)
-
Glacial acetic acid (0.2 M)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-1-methylpiperidine-2,6-dione hydrochloride and 3-fluorophthalic anhydride in glacial acetic acid.
-
Activation: Add potassium acetate to the suspension.
-
Causality Note: Potassium acetate is crucial as it neutralizes the hydrochloride salt, liberating the free primary amine required for nucleophilic attack on the anhydride.
-
-
Condensation: Heat the reaction mixture to 120°C (reflux) and stir continuously for 12 hours. The intermediate amic acid forms quickly and subsequently cyclizes into the imide under thermal, acidic conditions.
-
Workup: Cool the mixture to room temperature. Pour the solution into ice-cold distilled water (3x volume of acetic acid) while stirring vigorously.
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water and diethyl ether to remove residual acetic acid and unreacted anhydride.
-
Drying & QC: Dry the solid in vacuo. Confirm the structure via 1 H NMR (look for the characteristic N-methyl singlet at ~3.15 ppm in DMSO- d6 ).
Protocol 3.2: S N Ar Coupling to Generate the Control PROTAC
Objective: Conjugate the target-binding warhead to the inactive E3 core.
Reagents:
-
N-Methylated fluorothalidomide intermediate (1.0 eq)
-
Amine-terminated Linker-Warhead (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)
Step-by-Step Procedure:
-
Reaction Assembly: Dissolve the N-methylated fluorothalidomide and the amine-terminated Linker-Warhead in anhydrous DMF under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA dropwise.
-
Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the hydrofluoric acid (HF) generated during the substitution, driving the reaction forward without attacking the imide carbonyls.
-
-
Heating: Heat the mixture to 90°C for 16 hours. The electron-withdrawing nature of the adjacent imide carbonyls highly activates the fluorine atom for S N Ar.
-
Purification: Cool the reaction to room temperature, filter through a 0.45 μm PTFE syringe filter, and purify directly via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final N-methylated negative control PROTAC as a TFA salt.
Biological Validation Protocols
A properly designed PROTAC study must be a self-validating system. The synthesized N-methylated control must be tested alongside the active PROTAC to confirm that any observed biological phenotype is strictly degradation-dependent[1][6].
Protocol 4.1: Target Engagement Validation (Cellular Thermal Shift Assay - CETSA)
Objective: Prove that N-methylation does not impair binding to the POI.
-
Treat live cells with DMSO, Active PROTAC (1 μM), or N-Methylated Control (1 μM) for 1 hour.
-
Aliquot cells into PCR tubes and heat across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Lyse cells via freeze-thaw cycles and centrifuge to separate soluble (folded) from precipitated (unfolded) proteins.
-
Analyze the soluble fraction via Western blot.
-
Expected Result: Both the active PROTAC and the N-methylated control should shift the thermal aggregation curve of the POI equally, proving identical target engagement.
Protocol 4.2: Degradation Rescue & Abrogation Assay
Objective: Prove that the N-methylated control fails to degrade the POI, phenocopying proteasome inhibition.
-
Seed target cells in 6-well plates at 70% confluency.
-
Pre-treat designated wells for 2 hours with 1 μM MG132 (proteasome inhibitor) or 1 μM MLN4924 (NEDD8-activating enzyme inhibitor).
-
Dose the cells with either the Active PROTAC (100 nM) or the N-Methylated Control PROTAC (100 nM) for 6–24 hours.
-
Lyse cells using RIPA buffer supplemented with protease inhibitors.
-
Perform Western Blotting against the POI, CRBN, and a loading control (e.g., GAPDH).
-
Expected Result: The Active PROTAC will show complete loss of POI bands. The N-Methylated Control will show intact POI bands. Furthermore, the Active PROTAC + MG132/MLN4924 will show intact POI bands, perfectly phenocopying the N-methylated control[1][3].
References
- First-in-class metallo-PROTAC as an effective degrader of select Pt-binding proteins Royal Society of Chemistry (RSC)
- Redirecting the Neo-Substrate Specificity of Cereblon-Targeting PROTACs to Helios ACS Chemical Biology
- Lessons in PROTAC design from selective degradation with a promiscuous warhead N
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
- Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations Journal of Medicinal Chemistry (ACS)
- Development of Potent and Selective CK1α Molecular Glue Degraders N
- Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET)
- Targeting the PI3K/AKT Pathway using Pan-AKT Degraders Harvard DASH
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Application Notes and Protocols: 3-Amino-1-methylpiperidine-2,6-dione Conjugation Strategies for Targeted Protein Degradation
Introduction
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering a paradigm shift from traditional occupancy-driven inhibition to event-driven protein elimination.[1] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively remove disease-causing proteins.[2] At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to simultaneously engage a target Protein of Interest (POI) and an E3 ubiquitin ligase.[2][3][4]
This chemical-induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] Among the most widely exploited E3 ligases is Cereblon (CRBN), a substrate receptor within the CUL4-DDB1-CRBN E3 ligase complex.[2][6][7] Ligands based on immunomodulatory imide drugs (IMiDs), such as thalidomide and its potent analogs lenalidomide and pomalidomide, are cornerstone components of many PROTACs.[6][8][9] The 3-amino-1-methylpiperidine-2,6-dione scaffold, a derivative of these IMiDs, serves as a high-affinity anchor to CRBN, making it an essential building block in the design of effective protein degraders.[10][11][12]
This guide provides an in-depth exploration of the conjugation strategies for this critical CRBN ligand, offering detailed protocols and the scientific rationale behind key experimental decisions for researchers in drug discovery and chemical biology.
The PROTAC Mechanism: A Symphony of Induced Proximity
The efficacy of a PROTAC hinges on its ability to form a stable and productive ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase.[1] The linker connecting the POI ligand and the E3 ligase ligand is not merely a spacer but an active contributor to the stability and conformation of this complex.[1][3][13] Its length, composition, and attachment points are critical parameters that must be empirically optimized for each target.[3][][15]
An optimal linker facilitates favorable protein-protein interactions between the POI and CRBN, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of degradation.[1][15]
Caption: PROTAC-mediated protein degradation workflow.
Conjugation Strategies: The Art of the Linker
The synthesis of a PROTAC is a multi-step process that culminates in the conjugation of the POI-binding warhead to the E3 ligase-recruiting ligand via a chemical linker. The 3-amino group on the piperidine-2,6-dione scaffold is typically protected or modified to serve as the attachment point for the linker.
Common Linker Chemistries
The choice of conjugation chemistry is dictated by the functional groups available on the linker and the POI ligand. The most prevalent linkers are flexible polyethylene glycol (PEG) or alkyl chains, which are synthetically tractable and allow for systematic variation in length.[1][3][]
-
Amide Bond Formation: This is one of the most robust and widely used methods. A linker with a terminal carboxylic acid is activated (e.g., with HATU or EDC/HOBt) and reacted with an amine-functionalized warhead, or vice-versa.[16] This forms a stable amide bond.
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another popular strategy.[3] It involves reacting a linker functionalized with an azide with a warhead containing a terminal alkyne. This reaction is highly efficient and bio-orthogonal, meaning it does not interfere with biological processes.[17]
Exit Vector and Linker Length
The "exit vector"—the point of attachment on the CRBN ligand—is crucial.[15] For pomalidomide-based ligands, conjugation is typically achieved by N-alkylation at the isoindolinone core, which directs the linker away from the CRBN binding interface without disrupting the key interactions.[7]
The linker's length is a critical determinant of a PROTAC's success and must be optimized for each POI-E3 ligase pair.[1][15]
-
Too Short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex.[15]
-
Too Long: An excessively long linker can lead to unproductive binding or an unfavorable "hook effect," where binary complexes (PROTAC-POI or PROTAC-CRBN) are favored over the productive ternary complex at high PROTAC concentrations.[1][15]
Caption: Generalized synthetic workflow for PROTAC construction.
Application Note 1: Synthesis of a Pomalidomide-Based PROTAC via Click Chemistry
This protocol describes a representative synthesis of a pomalidomide-based PROTAC using a versatile azide-alkyne click chemistry reaction. The first two steps involve creating a pomalidomide-linker intermediate with a terminal azide, a key building block for conjugation.[5][17]
Protocol 1.1: Synthesis of N-(5-bromopentyl)-pomalidomide
-
Rationale: This step attaches an alkyl halide linker to the pomalidomide scaffold via N-alkylation. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction. Potassium carbonate is a mild base used to deprotonate the nitrogen of the isoindolinone, making it nucleophilic. An excess of the dibromoalkane is used to minimize the formation of a dimeric byproduct.
-
Materials:
-
Pomalidomide
-
1,5-dibromopentane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[5][17]
-
Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(5-bromopentyl)-pomalidomide.
-
Protocol 1.2: Synthesis of Pomalidomide-C5-Azide
-
Rationale: This step converts the terminal bromide into an azide. The azide is an excellent nucleophile for SN2 reactions and provides a stable, reactive handle for the subsequent click reaction.
-
Materials:
-
N-(5-bromopentyl)-pomalidomide (from Protocol 1.1)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF, add sodium azide (3.0 eq).[17]
-
Stir the reaction mixture at 60 °C for 6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography to obtain Pomalidomide-C5-Azide.[17]
-
Protocol 1.3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Rationale: This is the final conjugation step. The copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, facilitates the cycloaddition between the azide on the pomalidomide-linker and an alkyne on the POI ligand, forming a stable triazole ring.
-
Materials:
-
Pomalidomide-C5-Azide (from Protocol 1.2)
-
Alkyne-modified POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/water or DMF)
-
-
Procedure:
-
In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and Pomalidomide-C5-Azide (1.05 eq) in the chosen solvent system.[17]
-
Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) to the mixture.[17]
-
Stir the reaction at room temperature for 4-12 hours. The reaction is often visible by a color change.
-
Monitor progress by LC-MS until the starting materials are consumed.
-
Upon completion, purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC).
-
Application Note 2: Characterization of the Final PROTAC Conjugate
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.[18]
Table 1: Analytical Techniques for PROTAC Characterization
| Technique | Purpose | Expected Outcome |
| LC-MS/MS | To confirm the molecular weight of intermediates and the final product, and to assess purity.[19][20] | A major peak in the chromatogram corresponding to the calculated exact mass of the desired compound. Purity is often assessed by the peak area percentage at a specific wavelength (e.g., 254 nm). |
| ¹H NMR | To confirm the chemical structure by analyzing the chemical shift, integration, and coupling of protons. | A spectrum with peaks corresponding to all protons in the synthesized molecule. The disappearance of starting material peaks (e.g., alkyne proton) and the appearance of new peaks (e.g., triazole proton) confirm the reaction. |
| ¹³C NMR | To confirm the carbon skeleton of the molecule. | A spectrum showing the correct number of carbon signals corresponding to the final structure. |
| HRMS | To determine the exact mass and elemental composition. | An observed mass that matches the calculated mass to within a few parts per million (ppm), confirming the elemental formula. |
| Prep-HPLC | To purify the final compound to >95% purity for biological assays. | A single, sharp peak for the collected fraction when re-analyzed by analytical HPLC. |
Application Note 3: Biological Evaluation of PROTAC Efficacy
Once a PROTAC is synthesized and purified, its biological activity must be assessed. The primary goal is to demonstrate potent and selective degradation of the target protein in a cellular context.
Protocol 3.1: Western Blotting for Target Protein Degradation
-
Rationale: Western blotting is the most common method to visualize and semi-quantify the reduction in target protein levels following PROTAC treatment.[21] A dose-response and time-course experiment is crucial to determine the potency (DC₅₀) and kinetics of degradation.
-
Procedure:
-
Cell Seeding: Plate a relevant human cell line (e.g., MCF-7 for an ER degrader, A549 for an EGFR degrader) in 6-well plates and allow them to adhere overnight.[10]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Use an appropriate HRP- or fluorescently-conjugated secondary antibody and visualize the bands using a chemiluminescence or fluorescence imager.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation.
-
Protocol 3.2: Determining Degradation Potency (DC₅₀) and Maximum Degradation (Dₘₐₓ)
-
DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation observed.[15]
These values are calculated by fitting the quantitative Western blot data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism.
Protocol 3.3: Cell Viability Assay (e.g., MTS or MTT)
-
Rationale: It is important to assess whether the observed protein degradation leads to a desired downstream phenotype, such as inhibition of cancer cell proliferation. This also helps distinguish targeted degradation from general cytotoxicity.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat cells with the same serial dilution of the PROTAC used for the Western blot analysis.
-
Incubation: Incubate for a relevant time period (e.g., 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion
The 3-amino-1-methylpiperidine-2,6-dione scaffold is a powerful and validated Cereblon ligand essential for the development of protein degraders. Successful conjugation of this moiety to a target-binding warhead requires a careful selection of linker chemistry, length, and attachment points. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of novel pomalidomide-based PROTACs. Through systematic optimization of these parameters, researchers can unlock the full potential of targeted protein degradation and develop next-generation therapeutics for a wide range of diseases.
References
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El-Gazzar, M. G., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. RSC Medicinal Chemistry, 13(10), 1225-1237. Retrieved from [Link]
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Lee, J., et al. (2023). Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding. Chemical Communications, 59(84), 12628-12631. Retrieved from [Link]
-
Zografou-Barredo, N. A., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 65(4), 563-576. Retrieved from [Link]
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CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. Retrieved from [Link]
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Shi, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide. Chemical and Pharmaceutical Bulletin, 70(6), 427-434. Retrieved from [Link]
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Edmondson, S. D., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery, 15(8), 905-919. Retrieved from [Link]
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Wikipedia. (2024, February 26). Cereblon E3 ligase modulator. Retrieved from [Link]
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Bond, M. J., et al. (2022). The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. Cell Chemical Biology, 29(4), 653-665.e15. Retrieved from [Link]
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Vasta, J. D., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. Retrieved from [Link]
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Hanzl, A., et al. (2025). Design and Application of Cereblon-Recruiting Prodegraders. Journal of the American Chemical Society. Retrieved from [Link]
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Porter, B. E., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Analytical Chemistry, 96(3), 1184-1192. Retrieved from [Link]
-
Vasta, J. D., et al. (2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Popow, J., et al. (2025). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Vasta, J. D., et al. (2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Schiedel, M., et al. (2019). Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. Journal of Medicinal Chemistry, 62(10), 5035-5040. Retrieved from [Link]
-
Goundry, W., et al. (2023). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. ChemRxiv. Retrieved from [Link]
-
Li, G., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 27(23), 8206. Retrieved from [Link]
-
Henning, N. J., & Fesik, S. W. (2025). Probing the E3 Ligase Adapter Cereblon with Chemical Biology. Accounts of Chemical Research. Retrieved from [Link]
-
Stegmann, C., & Trauner, D. (2026). Tactics and Strategies for the Synthesis of Cereblon Ligands. Angewandte Chemie International Edition. Retrieved from [Link]
-
Wang, H., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(10), e202300142. Retrieved from [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 703529. Retrieved from [Link]
-
Zeng, M., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Retrieved from [Link]
-
Kim, T. H., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Molecules, 27(6), 1977. Retrieved from [Link]
-
Muelbaier, M., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv. Retrieved from [Link]
-
Singh, S., & Kumar, A. (2026). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules. Retrieved from [Link]
-
Eriksson, F. (2022). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Diva-Portal.org. Retrieved from [Link]
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Application Note: Utilizing 3-Amino-1-methylpiperidine-2,6-dione for the Synthesis of CRBN-Deficient Negative Control PROTACs
Introduction and Rationale
In the rapidly evolving field of Targeted Protein Degradation (TPD), validating the mechanism of action (MoA) of a Proteolysis Targeting Chimera (PROTAC) is as critical as demonstrating its efficacy. A fundamental requirement in PROTAC drug discovery is proving that the observed target degradation and subsequent phenotypic effects are strictly dependent on the formation of a ternary complex between the target protein of interest (POI), the PROTAC, and the E3 ubiquitin ligase [1].
To rigorously exclude off-target cytotoxicity or non-degradation-based pharmacology (e.g., intrinsic kinase inhibition by the POI ligand), researchers must deploy matched negative controls. 3-Amino-1-methylpiperidine-2,6-dione is the premier chemical building block for synthesizing these controls when targeting the Cereblon (CRBN) E3 ligase. By utilizing this N-methylated glutarimide analog in place of the standard 3-aminopiperidine-2,6-dione (the core of lenalidomide and pomalidomide), researchers can generate a PROTAC that is structurally identical to the active degrader but completely biologically inert toward CRBN [2].
Mechanistic Causality: The Structural Basis of CRBN Evasion
Understanding why 3-Amino-1-methylpiperidine-2,6-dione is an effective negative control requires examining the biophysics of the CRBN thalidomide-binding domain (TBD).
In wild-type CRBN ligands, the unsubstituted glutarimide ring inserts deeply into a shallow, hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400). Crucially, the imide nitrogen (NH) acts as an essential hydrogen bond donor to the backbone carbonyl of His378, while the adjacent glutarimide carbonyls accept hydrogen bonds from the side chain of His378 and the backbone amide of Trp380 [1].
Replacing the standard core with 3-Amino-1-methylpiperidine-2,6-dione introduces a methyl group at the N1 position, which disrupts the CRBN interaction via two distinct mechanisms:
-
Loss of Hydrogen Bonding: The methyl substitution eliminates the critical hydrogen bond donor required for interaction with His378.
-
Steric Hindrance: The bulky methyl group creates a severe steric clash within the tightly packed tri-tryptophan cage.
This dual disruption reduces the binding affinity ( Kd ) from the low-micromolar range to undetectable levels, completely abrogating ternary complex formation and subsequent ubiquitination [3].
Figure 1: Mechanistic validation workflow comparing an active PROTAC with an N-methyl negative control.
Linker Attachment Strategies (Chemistry)
To convert 3-Amino-1-methylpiperidine-2,6-dione into a PROTAC negative control, the primary amine at the 3-position must be conjugated to a phthalimide core, which serves as the anchor for the linker. The most robust and widely used strategy is the Nucleophilic Aromatic Substitution (SNAr) route .
Because 3-Amino-1-methylpiperidine-2,6-dione is typically supplied as a hydrochloride salt, a base must be used during the initial condensation with 4-fluorophthalic anhydride. The resulting intermediate, N-methyl-4-fluorothalidomide, features a highly activated fluorine atom (due to the electron-withdrawing nature of the adjacent imide carbonyls), making it an excellent electrophile for SNAr reactions with primary amine-terminated linkers [2].
Figure 2: Synthesis workflow for generating N-methyl PROTAC negative controls via SNAr.
Experimental Protocols
Protocol 1: Synthesis of N-Methyl-4-fluorothalidomide (Control Warhead)
Causality Note: Pyridine is utilized here not just as a solvent, but as a mild base to liberate the free amine from the 3-Amino-1-methylpiperidine-2,6-dione HCl salt, enabling nucleophilic attack on the anhydride.
-
Reagent Preparation: In a flame-dried round-bottom flask, add 4-fluorophthalic anhydride (1.0 eq, e.g., 1.66 g, 10 mmol) and 3-Amino-1-methylpiperidine-2,6-dione hydrochloride (1.0 eq, 1.78 g, 10 mmol).
-
Reaction: Suspend the mixture in anhydrous pyridine (40 mL, 0.25 M).
-
Heating: Attach a reflux condenser and heat the mixture to 110 °C under an inert nitrogen atmosphere for 12–16 hours.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the pyridine.
-
Purification: Dissolve the crude residue in ethyl acetate (100 mL) and wash sequentially with 1N HCl (3 x 50 mL) to remove residual pyridine, followed by brine (50 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc) to yield the off-white solid intermediate.
Protocol 2: SNAr Linker Attachment
Causality Note: N,N-Diisopropylethylamine (DIPEA) is chosen as the base because it is non-nucleophilic, preventing unwanted side reactions with the fluorinated core, while effectively neutralizing the HF byproduct generated during the SNAr substitution.
-
Reagent Preparation: Dissolve N-methyl-4-fluorothalidomide (1.0 eq, 0.5 mmol) and the desired amine-terminated POI-linker conjugate (1.1 eq, 0.55 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).
-
Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) to the solution.
-
Reaction: Stir the mixture at 90 °C for 12–24 hours. Monitor reaction progress via LC-MS until the starting fluorinated warhead is consumed.
-
Workup & Purification: Cool to room temperature. Dilute with water and extract with EtOAc or DCM. Wash the organic layer with LiCl (5% aqueous solution) to remove DMF. Concentrate and purify via preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final N-methyl PROTAC negative control.
Protocol 3: Cellular Validation Assay
-
Cell Plating: Seed target cells (e.g., HEK293T or specific cancer cell lines) in 6-well plates at 5×105 cells/well. Incubate overnight at 37 °C.
-
Compound Treatment: Treat cells in parallel with:
-
Vehicle (0.1% DMSO)
-
Active PROTAC (Dose-response: 1 nM to 10 μ M)
-
N-Methyl Negative Control PROTAC (Dose-response: 1 nM to 10 μ M)
-
-
Incubation: Incubate for the optimized degradation window (typically 4–24 hours).
-
Analysis: Lyse cells using RIPA buffer supplemented with protease inhibitors. Perform Western Blot analysis probing for the POI, CRBN, and a loading control (e.g., GAPDH or Vinculin).
-
Interpretation: The active PROTAC should show a dose-dependent decrease in POI bands. The N-methyl control must show POI levels identical to the DMSO vehicle. If the N-methyl control induces degradation, the MoA is non-CRBN mediated.
Quantitative Data Presentation
To ensure robust validation, the biophysical and cellular metrics of the active PROTAC and its matched N-methyl negative control should be quantified and compared. The table below summarizes the expected pharmacological profile when 3-Amino-1-methylpiperidine-2,6-dione is successfully utilized.
| Parameter | Active PROTAC (NH-Glutarimide) | Negative Control (N-Me-Glutarimide) | Interpretation of Control |
| CRBN Binding Affinity ( Kd ) | 0.5 – 3.0 μ M | > 100 μ M (No binding) | Confirms loss of E3 ligase engagement due to steric clash. |
| Target Degradation ( DC50 ) | Nanomolar (e.g., 5–50 nM) | > 10 μ M (No degradation) | Validates that degradation is strictly UPS/CRBN-dependent. |
| Maximum Degradation ( Dmax ) | 80% – 99% | < 5% (Baseline) | Proves the POI is not destabilized by mere ligand binding. |
| Cell Viability ( EC50 ) | Target-dependent toxicity | Minimal/No toxicity | If the control is toxic, the PROTAC possesses off-target lethality. |
References
-
Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon. Journal of Biological Chemistry (via PMC). URL:[Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. URL:[Link]
-
Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network. bioRxiv. URL:[Link]
3-Amino-1-methylpiperidine-2,6-dione in vitro cereblon binding assay protocol
Validating N-Methylated Glutarimide Negative Controls (3-Amino-1-methylpiperidine-2,6-dione Derivatives)
Executive Summary
In the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glue degraders, observing the depletion of a target protein is insufficient to claim targeted protein degradation (TPD). Researchers must mechanistically prove that degradation is strictly dependent on the recruitment of the E3 ubiquitin ligase.
3-Amino-1-methylpiperidine-2,6-dione is the N-methylated analog of the canonical glutarimide ring found in immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide. Methylation at the imide nitrogen (N1) completely abolishes binding to the Cereblon (CRBN) E3 ligase[1]. By incorporating this moiety into a PROTAC, scientists generate an essential "inactive" negative control[2]. This application note details a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol to quantify the loss of CRBN binding affinity in these N-methylated control compounds.
Mechanistic Rationale: The Causality of N-Methylation
To design a robust experiment, one must understand the structural biology governing the assay. CRBN binds IMiDs via a highly conserved tri-tryptophan pocket.
-
The Productive State: The unmethylated glutarimide ring inserts into this pocket, where its imide nitrogen (NH) acts as a critical hydrogen bond donor to the backbone carbonyl of His378 and an acceptor from the side chain of Trp386.
-
The Non-Productive State: Substituting the hydrogen with a methyl group (as in 3-amino-1-methylpiperidine-2,6-dione) creates an immediate steric clash within the tight hydrophobic pocket and eliminates the obligate hydrogen bond network[3]. This binary structural switch is the foundation of CRBN-dependent target validation[4].
Caption: Mechanistic basis for the loss of CRBN binding upon glutarimide N-methylation.
Assay Design & Self-Validation Principles
We utilize a competitive TR-FRET assay over Surface Plasmon Resonance (SPR) for this protocol.
-
Why TR-FRET? TR-FRET is a homogeneous, solution-phase assay. It utilizes a long-lifetime Terbium (Tb) donor and a fluorophore acceptor (e.g., Cy5). The delayed reading window eliminates short-lived background autofluorescence from library compounds.
-
Self-Validating Readout: The assay relies on a ratiometric readout (Emission 665 nm / Emission 620 nm). This mathematical ratio inherently corrects for inner-filter effects, well-to-well volume discrepancies, and minor pipetting errors, ensuring high trustworthiness of the data.
-
Protein Complex Causality: CRBN is highly unstable in isolation. The assay strictly requires the co-expression of CRBN with Damage-Specific DNA Binding Protein 1 (DDB1). DDB1 acts as an obligate chaperone, ensuring CRBN folds correctly to form the functional tri-Trp binding pocket.
Experimental Protocol
Reagents & Materials
-
Protein: Recombinant GST-tagged CRBN-DDB1 complex (Purified from Sf9 insect cells).
-
Antibody: Terbium (Tb)-labeled anti-GST antibody (Donor).
-
Tracer: Cy5-conjugated Thalidomide or Lenalidomide derivative (Acceptor).
-
Compounds: Lenalidomide (Positive Control), 3-Amino-1-methylpiperidine-2,6-dione derivative (Negative Control).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20, 0.1% BSA, 1 mM DTT. (Note: BSA prevents non-specific plastic binding; DTT maintains the reducing environment critical for CRBN's zinc-finger domain).
-
Consumables: 384-well low-volume white microplates.
Step-by-Step Methodology
-
Buffer Preparation: Freshly prepare the assay buffer. Add DTT immediately prior to use to prevent oxidation.
-
Compound Titration: Prepare a 3-fold, 11-point serial dilution of the positive control and the 3-amino-1-methylpiperidine-2,6-dione negative control in 100% DMSO.
-
Acoustic Dispensing: Transfer 100 nL of the serially diluted compounds into the 384-well plate. The final DMSO concentration must not exceed 1% (v/v) to prevent CRBN-DDB1 denaturation.
-
Complex Assembly: Prepare a working solution containing 10 nM GST-CRBN-DDB1 and 2 nM Tb-labeled anti-GST antibody in assay buffer. Dispense 5 µL per well.
-
Tracer Addition: Prepare a 20 nM working solution of the Cy5-Tracer. Dispense 5 µL per well (Final assay volume = 10 µL; Final Tracer = 10 nM; Final CRBN = 5 nM).
-
Equilibration: Seal the plate and incubate in the dark at room temperature (22°C) for 60 to 120 minutes. Causality: This extended incubation ensures the competitive binding reaches thermodynamic equilibrium.
-
Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).
-
Excitation: 337 nm
-
Donor Emission: 620 nm
-
Acceptor Emission: 665 nm
-
Delay time: 50–100 µs; Integration time: 200–400 µs.
-
Caption: Step-by-step TR-FRET assay workflow for evaluating CRBN binding affinity.
Data Presentation & Expected Results
Calculate the TR-FRET ratio by dividing the acceptor signal (665 nm) by the donor signal (620 nm) and multiplying by 10,000. Plot the TR-FRET ratio against the log of the compound concentration using a 4-parameter logistic non-linear regression model to determine the IC₅₀.
Because methylation destroys the hydrogen bonding network, the N-methylated derivative will fail to displace the fluorescent tracer, resulting in a flat curve and an undeterminable IC₅₀.
Table 1: Expected Quantitative Binding Affinities
| Compound / Warhead | Structural Feature | Expected CRBN IC₅₀ (µM) | Functional Role in TPD |
| Lenalidomide | Canonical Unmethylated Glutarimide | 1.0 - 2.0 | Positive Control / Active Degrader |
| Pomalidomide | Canonical Unmethylated Glutarimide | 0.8 - 1.5 | Positive Control / Active Degrader |
| 3-Amino-1-methylpiperidine-2,6-dione | N-Methylated Glutarimide | > 100 (No Binding) | Negative Control / Inactive Probe |
Note: If the 3-amino-1-methylpiperidine-2,6-dione derivative exhibits an IC₅₀ < 50 µM, investigate potential compound aggregation (colloidal formation) or non-specific fluorophore quenching. Verify by running an assay without the CRBN protein to check for tracer quenching.
References
-
Title: Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression Source: Journal of Medicinal Chemistry (2018) URL: [Link]
-
Title: Development of Potent and Selective CK1α Molecular Glue Degraders Source: Journal of Medicinal Chemistry (2025) URL: [Link]
-
Title: Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma Source: Journal of Medicinal Chemistry (2020) URL: [Link]
Sources
Application Note: Utilizing 3-Amino-1-methylpiperidine-2,6-dione as a Mechanistic Probe in CRBN-Targeted Degrader Design
Executive Summary
Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) and molecular glues has revolutionized modern drug discovery. However, a persistent analytical challenge in degrader development is distinguishing true E3 ligase-mediated degradation from artifactual off-target effects, such as hydrophobic tagging or direct target destabilization.
This application note details the critical implementation of 3-Amino-1-methylpiperidine-2,6-dione (the N-methylated analog of the standard glutarimide ligand) as an indispensable negative control building block. By synthesizing an N-methylated counterpart to a lead PROTAC, researchers can definitively validate Cereblon (CRBN) dependency, ensuring the scientific integrity and precise mechanism of action (MoA) of the degrader[1].
Mechanistic Rationale: The Tri-Tryptophan Pocket
Scientist’s Insight: Why methylate the imide nitrogen instead of altering the linker or warhead?
The thalidomide-binding domain (TBD) of CRBN features a highly conserved, shallow hydrophobic pocket lined by three tryptophan residues (Trp380, Trp386, Trp400)[2]. The glutarimide ring of standard CRBN ligands (e.g., lenalidomide, pomalidomide) inserts deeply into this "aromatic cage."
Crucially, the unsubstituted imide nitrogen (NH) is not merely a structural scaffold; it acts as a mandatory hydrogen bond donor to the backbone carbonyl of His378[1]. When 3-Amino-1-methylpiperidine-2,6-dione is utilized to synthesize a PROTAC, the addition of the methyl group serves a dual inhibitory purpose:
-
Hydrogen Bond Abrogation : The methylation removes the critical NH donor, permanently disrupting the hydrogen bond network with His378[2].
-
Steric Exclusion : The methyl group creates a severe steric clash within the tightly packed tri-tryptophan cage[1].
This precise, single-atom modification results in a >1000-fold loss of CRBN binding affinity[2], rendering the PROTAC completely inactive for CRBN recruitment while maintaining nearly identical physicochemical properties (lipophilicity, molecular weight, and cell permeability) to the active degrader.
Structural clash of the N-methyl group within the CRBN tri-tryptophan pocket.
Workflow: Integrating N-Methyl Controls in the PROTAC Pipeline
A robust PROTAC validation pipeline must operate as a self-validating system. If an active PROTAC degrades a target, but its N-methylated counterpart also degrades the target, the degradation is off-target (e.g., via non-specific proteasome targeting). The N-methyl control isolates the variable to just CRBN binding.
Logical workflow for validating CRBN-dependent degradation using an N-methylated control.
Data Presentation: Expected Benchmarks
When running comparative assays, your data should align with the following established benchmarks to confirm true CRBN-dependent degradation[3]:
| Compound Variant | CRBN Affinity (IC50 / Kd) | Target Degradation (DC50) | Mechanistic Conclusion |
| Active PROTAC (Glutarimide NH) | 0.5 – 5.0 μM | 1 – 50 nM | On-target CRBN recruitment |
| N-Methyl Control (3-Amino-1-methyl...) | > 100 μM (No binding) | > 10,000 nM (Inactive) | Confirms CRBN dependency |
| Warhead Alone | No binding | No degradation | Confirms bifunctionality requirement |
Experimental Protocols
Protocol 1: In Vitro CRBN Target Engagement (NanoBRET)
Purpose : To biochemically validate that the N-methyl control PROTAC fails to bind CRBN within a live-cell environment, accounting for cell permeability[4]. Materials : HEK293T cells stably expressing NanoLuc-CRBN, fluorescent CRBN tracer, NanoBRET Nano-Glo Detection System.
Step-by-Step Methodology :
-
Cell Preparation : Trypsinize and plate HEK293T cells stably expressing NanoLuc-CRBN at 2×104 cells/well in a 384-well white tissue culture plate.
-
Tracer Addition : Add the fluorescent CRBN tracer at a concentration equal to its previously determined Kd to establish the baseline BRET signal.
-
Compound Titration : Treat cells with a 10-point dose-response titration (10 μM down to 0.5 nM) of both the Active PROTAC and the N-Methyl Control PROTAC.
-
Incubation : Incubate the plate for 2 hours at 37°C with 5% CO₂ to allow for cell penetration and equilibrium binding.
-
Detection : Add the NanoBRET substrate. Measure luminescence at 460 nm (donor) and 618 nm (acceptor) using a microplate reader. Calculate the BRET ratio (Acceptor/Donor). Validation Check: The Active PROTAC must show a dose-dependent decrease in the BRET ratio (displacing the tracer). The N-Methyl Control must show a flat response line, confirming the absence of target engagement.
Protocol 2: Cellular Degradation and Rescue Assay (Western Blot)
Purpose : To definitively prove that target degradation is strictly dependent on the CRBN-proteasome axis and not a toxic artifact[3].
Step-by-Step Methodology :
-
Seeding : Seed target disease cells (e.g., MOLT-4 or MV4;11) in 6-well plates at 1×106 cells/mL.
-
Treatment Groups : Prepare the following parallel conditions:
-
Vehicle (DMSO 0.1%)
-
Active PROTAC (at DC90 concentration)
-
N-Methyl Control PROTAC (at DC90 concentration)
-
Active PROTAC + Lenalidomide (10 μM, competitive CRBN inhibitor)
-
Active PROTAC + MLN4924 (1 μM, Cullin neddylation inhibitor)
-
Active PROTAC + MG132 (10 μM, Proteasome inhibitor)
-
-
Incubation : Incubate for 4–24 hours (optimize based on the specific degradation kinetics of your target protein).
-
Lysis & Blotting : Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors. Perform SDS-PAGE and Western Blotting for the target protein and a loading control (e.g., Vinculin or β -actin). Validation Check: Degradation must only occur in the "Active PROTAC" standalone well. The N-Methyl Control must show target levels identical to the DMSO vehicle. Furthermore, Lenalidomide, MLN4924, and MG132 must fully rescue the target protein levels, proving the mechanism relies entirely on the CRL4 CRBN complex and the 26S proteasome.
Conclusion
The rational design of PROTACs requires rigorous mechanistic validation. By utilizing 3-Amino-1-methylpiperidine-2,6-dione as a foundational building block for negative control synthesis, drug development professionals can confidently differentiate true targeted protein degradation from artifactual off-target toxicity, accelerating the path toward clinically viable therapeutics.
References
-
Chamberlain, P. P., et al. (2014). "Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon." Journal of Biological Chemistry. URL:[Link]
-
Matyskiela, M. E., et al. (2018). "Protein Degradation via CRL4CRBN Ubiquitin Ligase: Discovery and Structure–Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1." Journal of Medicinal Chemistry. URL:[Link]
-
Jiang, W., et al. (2023). "Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders." Journal of Medicinal Chemistry. URL:[Link]
-
Mayor-Ruiz, C., et al. (2021). "Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators." RSC Chemical Biology. URL:[Link]
Sources
Application Note: 3-Amino-1-methylpiperidine-2,6-dione Click Chemistry Modification Techniques for PROTAC Negative Control Synthesis
Audience: Researchers, scientists, and drug development professionals in Targeted Protein Degradation (TPD). Content Type: Technical Guide & Experimental Protocols
Mechanistic Rationale: The Importance of N-Methylation in TPD
In the development of Proteolysis Targeting Chimeras (PROTACs), proving that target degradation is driven by the recruitment of an E3 ligase—rather than off-target cytotoxicity or inherent ligand instability—is a mandatory validation step. For PROTACs recruiting the Cereblon (CRBN) E3 ligase, 3-amino-1-methylpiperidine-2,6-dione (the N-methylated derivative of the glutarimide ring) serves as the gold-standard building block for synthesizing negative control degraders.
The Causality of CRBN Evasion
The canonical binding of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide to CRBN relies heavily on the unsubstituted imide nitrogen (NH) of the glutarimide ring. This NH group acts as a critical hydrogen bond donor to the backbone carbonyl of His378 and the sidechain of Trp380 within the tri-tryptophan hydrophobic pocket of CRBN[1].
By utilizing 3-amino-1-methylpiperidine-2,6-dione, researchers introduce a methyl group at this exact N1 position. This modification causes two synergistic modes of binding abrogation:
-
Loss of Hydrogen Bonding: The critical H-bond donor for His378 is eliminated[1].
-
Steric Hindrance: The bulky methyl group creates severe steric clash within the tightly packed CRBN binding pocket[1].
Consequently, the resulting "N-methyl PROTAC" retains its ability to bind the Target Protein of Interest (POI) but completely fails to recruit CRBN, preventing ternary complex formation and subsequent ubiquitination[2].
Caption: Mechanistic divergence between active CRBN PROTACs and N-methylated negative controls.
Click Chemistry Modification Strategy
To rapidly assemble negative control PROTACs, the primary amine at the C3 position of 3-amino-1-methylpiperidine-2,6-dione must be functionalized for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because PROTAC discovery often involves screening multiple linker lengths, converting the glutarimide core into a "clickable" azide allows it to be universally reacted with any alkyne-terminated POI-linker conjugate.
Caption: Workflow for CuAAC click assembly of the N-methylated negative control PROTAC.
Experimental Protocols
The following protocols represent a self-validating system: synthesizing the azide building block, clicking it to the POI ligand, and biologically validating the loss of CRBN engagement.
Protocol 1: Diazo Transfer Synthesis of Azido-N-Methyl-Glutarimide
Purpose: Convert the primary amine of 3-amino-1-methylpiperidine-2,6-dione into an azide for click chemistry.
Expert Insight (Causality): 3-Amino-1-methylpiperidine-2,6-dione is commercially supplied as a hydrochloride salt. Potassium carbonate ( K2CO3 ) is required in excess not only to drive the diazo transfer but to first neutralize the HCl salt, freeing the amine to act as a nucleophile. Imidazole-1-sulfonyl azide is utilized over triflyl azide due to its superior safety profile and shelf stability.
Steps:
-
Dissolve 3-amino-1-methylpiperidine-2,6-dione hydrochloride (1.0 eq, 1.0 mmol) in 10 mL of Methanol.
-
Add K2CO3 (3.0 eq, 3.0 mmol) and stir for 15 minutes at room temperature to liberate the free base.
-
Add catalytic CuSO4⋅5H2O (0.05 eq, 0.05 mmol). The copper acts as a Lewis acid to activate the diazo donor.
-
Slowly add Imidazole-1-sulfonyl azide hydrochloride (1.2 eq, 1.2 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Validation/QC: Monitor via LC-MS. The expected mass shift is +26 Da (Amine NH2→ Azide N3 ).
-
Concentrate under reduced pressure, dilute with EtOAc, wash with 1M HCl, brine, and dry over Na2SO4 . Purify via flash chromatography to yield the azido-intermediate.
Protocol 2: CuAAC Click Assembly of the Negative Control
Purpose: Conjugate the azido-N-methyl-glutarimide to an alkyne-functionalized POI ligand.
Expert Insight (Causality): Sodium ascorbate is used to reduce the stable Cu(II) to the catalytically active Cu(I) in situ. TBTA (Tris(benzyltriazolylmethyl)amine) is added to coordinate and stabilize the Cu(I) oxidation state, preventing it from disproportionating or being oxidized by ambient oxygen, which would prematurely terminate the click reaction.
Steps:
-
Dissolve the POI Ligand-Alkyne (1.0 eq, 0.1 mmol) and Azido-N-Me-Glutarimide (1.1 eq, 0.11 mmol) in a 1:1 mixture of t -BuOH and H2O (2 mL).
-
Prepare a fresh stock solution of CuSO4⋅5H2O (0.1 eq) and TBTA (0.2 eq) in DMSO, and add to the reaction.
-
Add a freshly prepared aqueous solution of Sodium Ascorbate (0.5 eq). The solution will briefly turn yellow/brown, indicating the formation of Cu(I) .
-
Stir at room temperature for 12 hours.
-
Validation/QC: Confirm the disappearance of the alkyne starting material via LC-MS. The product mass should equal the sum of the alkyne and azide masses.
-
Purify the final N-methyl PROTAC via preparative HPLC.
Protocol 3: Cellular Validation of the Negative Control
Purpose: Confirm that the synthesized N-methyl PROTAC fails to engage CRBN and fails to degrade the POI, validating the active PROTAC's mechanism of action[3].
Steps:
-
Target Engagement (NanoBRET):
-
Transfect HEK293T cells with CRBN-NanoLuc fusion plasmids.
-
Treat cells with a fluorescent CRBN tracer and titrate the N-methyl PROTAC (0.1 nM to 10 µM).
-
Validation: The N-methyl PROTAC must show an IC50>10μM , proving it cannot displace the tracer, whereas the active PROTAC will show nanomolar displacement.
-
-
Degradation Assay (Western Blot):
-
Treat the target cell line with the active PROTAC and the N-methyl PROTAC at matched concentrations (e.g., 100 nM, 1 µM) for 12-24 hours.
-
Lyse cells and perform SDS-PAGE / Western Blotting for the POI and a loading control (e.g., GAPDH).
-
Validation: The N-methyl PROTAC lane must show POI levels identical to the DMSO vehicle control, confirming that POI degradation is strictly CRBN-dependent.
-
Expected Validation Outcomes
To ensure rigorous scientific integrity, the synthesized N-methyl PROTAC must be benchmarked against the active PROTAC across multiple parameters. Below is a summary of the expected quantitative and qualitative data.
| Assay Parameter | Active PROTAC (NH-Glutarimide) | Negative Control (N-Me-Glutarimide) | Mechanistic Implication |
| POI Binding Affinity ( Kd ) | 1 - 50 nM | 1 - 50 nM | Methylation does not affect the POI ligand warhead. |
| CRBN Binding ( IC50 ) | 10 - 100 nM | > 10,000 nM | Loss of His378 H-bond and steric clash abolish CRBN binding. |
| Ternary Complex Formation | Positive (AlphaScreen/SPR) | Negative | No E3 ligase recruitment occurs. |
| POI Degradation ( DC50 ) | < 100 nM | N/A (No degradation) | Proves degradation is strictly CRBN-dependent. |
| Cell Viability ( IC50 ) | Potent (if POI is essential) | Weak / Inactive | Proves phenotypic effect is driven by degradation, not occupancy. |
References
-
Title: Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 | Source: Journal of Medicinal Chemistry - ACS Publications | URL: [Link]
-
Title: Redirecting the Neo-Substrate Specificity of Cereblon-Targeting PROTACs to Helios | Source: ACS Chemical Biology - ACS Publications | URL: [Link]
-
Title: A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders | Source: PMC (National Institutes of Health) | URL: [Link]
Sources
Application Note: Preparing 3-Amino-1-methylpiperidine-2,6-dione TFA Salt for PROTAC Synthesis
Introduction & Mechanistic Rationale
In the development of Proteolysis Targeting Chimeras (PROTACs), rigorous mechanistic validation is required to prove that target degradation is driven by the ubiquitin-proteasome system (UPS) rather than off-target toxicity or inherent compound instability. A gold-standard validation experiment involves the synthesis of a "negative control" PROTAC—a structural analog that binds the target protein with equal affinity but fails to recruit the E3 ligase.
For PROTACs utilizing Cereblon (CRBN) recruiting ligands (e.g., thalidomide, lenalidomide, or pomalidomide), the glutarimide ring is the critical pharmacophore that binds the tri-tryptophan pocket of CRBN. Regioselective N-methylation of the glutarimide imide nitrogen disrupts essential hydrogen bonds with the Trp380 and His378 residues in the CRBN binding pocket ()[1]. This simple steric "bump" completely abolishes E3 ligase recruitment. The synthesis of 3-Amino-1-methylpiperidine-2,6-dione TFA salt provides the essential building block for constructing these inactive controls, such as the well-documented BSJ-bump control for CDK6 degradation[1].
Active PROTACs induce degradation, whereas N-methylated controls fail to recruit CRBN.
Chemical Synthesis Workflow
The preparation of the TFA salt involves a highly efficient two-step sequence: regioselective N-methylation of the glutarimide ring followed by acid-mediated Boc deprotection ()[2].
Two-step synthesis of 3-Amino-1-methylpiperidine-2,6-dione TFA salt from Boc-glutarimide.
Quantitative Data & Reagents Summary
The following table summarizes the optimized stoichiometry for a 1.00 g scale synthesis of the intermediate.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate | 228.25 | 1.0 | 1.00 g | Starting Material |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 908 mg | Mild Base |
| Methyl Iodide (MeI) | 141.94 | 1.2 | 327 µL | Methylating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 22 mL | Solvent (Step 1) |
| Trifluoroacetic Acid (TFA) | 114.02 | Excess | 10 mL | Deprotecting Agent |
| Dichloromethane (DCM) | 84.93 | - | 10 mL | Solvent (Step 2) |
Step-by-Step Experimental Protocol
Step 1: Regioselective N-Methylation
-
Preparation: Charge an oven-dried round-bottom flask with tert-butyl (2,6-dioxopiperidin-3-yl)carbamate (1.00 g, 4.38 mmol) and anhydrous DMF (22 mL) to achieve a 0.2 M concentration.
-
Base Addition: Add anhydrous K₂CO₃ (908 mg, 6.57 mmol) to the stirring solution.
-
Expert Insight (Causality): The imide nitrogen of the glutarimide ring has a pKa of ~10, whereas the Boc-protected primary amine has a pKa >12. Utilizing a mild base like K₂CO₃ ensures selective deprotonation of the imide nitrogen, preventing unwanted over-methylation at the carbamate position.
-
-
Alkylation: Cool the mixture to 0 °C using an ice bath. Add Methyl Iodide (327 µL, 5.26 mmol) dropwise.
-
Reaction: Remove the ice bath, warm the reaction to room temperature (RT), and stir for 12 hours.
-
Self-Validation: Monitor via LC-MS. The starting material mass [M+H-tBu]⁺ (m/z 173.1) should shift to the methylated product mass [M+H-tBu]⁺ (m/z 187.1) or [M+Na]⁺ (m/z 265.1).
-
-
Workup: Quench the reaction with distilled water (50 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers thoroughly with brine (3 × 30 mL) to remove residual DMF.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate.
Step 2: Boc Deprotection and Salt Formation
-
Preparation: Dissolve the intermediate from Step 1 in anhydrous DCM (10 mL).
-
Acid Addition: Cool to 0 °C and add Trifluoroacetic acid (10 mL) dropwise.
-
Reaction: Stir the mixture at RT for 2 hours[2].
-
Self-Validation: LC-MS must show complete disappearance of the Boc-protected mass and the appearance of the free amine mass [M+H]⁺ (m/z 143.1).
-
-
Concentration: Concentrate the mixture under a gentle stream of nitrogen or reduced pressure.
-
Azeotropic Distillation (Critical Step): Add Ethyl Acetate (10 mL) and concentrate. Repeat this process twice with Ethyl Acetate and twice with DCM[2].
-
Expert Insight (Causality): Residual TFA is highly detrimental to downstream PROTAC assembly. It can protonate the coupling bases (like DIPEA) and the incoming amine, severely inhibiting amide coupling reactions (e.g., HATU/DIPEA) or SNAr reactions. Azeotroping physically forces the removal of trace free TFA, leaving only the stoichiometric TFA salt.
-
-
Lyophilization: Freeze-dry the residue overnight to afford 3-Amino-1-methylpiperidine-2,6-dione TFA salt as a highly pure, off-white solid.
Downstream Application in PROTAC Synthesis
When utilizing the synthesized 3-Amino-1-methylpiperidine-2,6-dione TFA salt in downstream linker-warhead coupling, standard peptide coupling reagents (e.g., HATU, EDC/HOBt) are highly effective. However, because the building block is a TFA salt, excess organic base is mandatory .
Protocol Adjustment: For a standard HATU coupling, use at least 3.0 to 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) :
-
1.0 eq to neutralize the TFA salt and liberate the nucleophilic free amine.
-
1.0 eq to neutralize the acidic byproducts of the HATU activation.
-
1.0–2.0 eq to maintain a basic environment driving the reaction forward.
By substituting the standard glutarimide with this N-methylated variant during the final PROTAC assembly step, researchers can rapidly generate the paired negative control required for rigorous publication-quality degradation assays[1].
References
-
Brand, M., et al. "Homolog-selective degradation as a strategy to probe the function of CDK6 in AML." Cell Chemical Biology, 2019.[Link]
- Bradner, J. E., et al. "Small molecules against cereblon to enhance effector t cell function." WO2017161119A1, 2017.
Sources
A Practical Guide to Cell Permeability Assays for 3-Amino-1-methylpiperidine-2,6-dione Based Degraders
An Application Note for Drug Development Professionals
Introduction: The Permeability Challenge in Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] A prominent class of these drugs are heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), which utilize a ligand to engage an E3 ubiquitin ligase. Molecules based on 3-Amino-1-methylpiperidine-2,6-dione are derivatives of thalidomide and are widely used to recruit the Cereblon (CRBN) E3 ligase.[2]
A key challenge in developing these degraders is their molecular structure. They are inherently large, often with a high molecular weight and polar surface area, placing them in the "beyond Rule of 5" (bRo5) chemical space.[3][4][5] This makes achieving sufficient cell permeability for therapeutic efficacy a significant hurdle.[2][6][7][8] An effective degrader must not only engage its target protein and the E3 ligase but first must efficiently cross the cell membrane to reach its intracellular site of action.[6] Therefore, the accurate and insightful assessment of cell permeability is a cornerstone of any successful TPD drug discovery program.
This guide provides a comprehensive overview and detailed protocols for the key in vitro assays used to evaluate the cell permeability of 3-Amino-1-methylpiperidine-2,6-dione based degraders. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer expert insights into data interpretation specific to this unique class of molecules.
Section 1: The Unique Physicochemical Landscape of Degraders
Unlike traditional small molecules, the large and often flexible nature of degraders introduces unique challenges for membrane traversal. Their high molecular weight and large number of hydrogen bond donors and acceptors inherently predict poor passive diffusion.[9] However, a phenomenon known as "chameleonicity" has been observed, where these molecules can adopt folded conformations stabilized by intramolecular hydrogen bonds.[4] This effectively shields their polar surface area, creating a more lipophilic profile that can facilitate membrane passage. This conformational flexibility underscores why simple predictive models often fail and why empirical assessment using a multi-assay strategy is critical.
Comparative Overview of Key Permeability Assays
A multi-tiered approach is recommended, starting with high-throughput screening for passive permeability and progressing to more complex, lower-throughput cell-based models that account for active transport mechanisms.
| Assay | Principle | Throughput | Information Gained | Pros for Degraders | Cons for Degraders |
| PAMPA | Passive diffusion across an artificial lipid membrane.[10][11] | High | Passive permeability (Papp) only. | Fast, cost-effective for ranking large compound sets based on passive diffusion potential.[12] | Lacks biological complexity; does not account for active transport (influx/efflux) or paracellular routes.[11] |
| Caco-2 | Transport across a polarized monolayer of human intestinal cells.[13][14] | Medium | Passive and active transport (Papp A→B, B→A), efflux ratio (ER).[14][15] | "Gold standard" for predicting oral absorption; models the intestinal barrier with relevant transporters (e.g., P-gp, BCRP).[13][15] | Can be challenging for bRo5 compounds due to low permeability and poor recovery; requires protocol optimization.[16][17] |
| MDCK-MDR1 | Transport across a canine kidney cell line overexpressing human P-glycoprotein (P-gp/MDR1).[18][19] | Medium | Specific assessment of P-gp mediated efflux. | Unambiguously identifies P-gp substrates, which is critical for predicting blood-brain barrier penetration and understanding efflux liabilities.[19][20] | Does not model the full complexity of intestinal transporters like Caco-2 cells. |
Section 2: Experimental Workflows and Protocols
The following protocols are designed to be self-validating systems, incorporating essential controls to ensure data integrity and reliability.
General Experimental Workflow
The workflow for cell-based permeability assays follows a consistent pattern, from cell culture to final analysis. This process requires careful attention to detail to ensure the formation of a robust and reliable cell monolayer.
Caption: General workflow for cell-based permeability assays.
Protocol 2.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures passive, transcellular permeability. A filter plate's membrane is coated with a lipid solution (e.g., lecithin in dodecane), creating an artificial barrier between a donor and acceptor well.[10][21] It is a rapid, cell-free method ideal for early-stage screening.
Materials:
-
96-well PAMPA plate system (Donor and Acceptor plates)
-
Lecithin in Dodecane solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compounds and controls (10 mM in DMSO)
-
High permeability control: Propranolol
-
Low permeability control: Atenolol
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.[12][22]
-
Coat Donor Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor plate.[12][22] Avoid touching the membrane.
-
Prepare Dosing Solutions: Prepare test compounds and controls at a final concentration of 10-50 µM in PBS. Ensure the final DMSO concentration is ≤1%.
-
Add Dosing Solutions: Add 150-200 µL of the dosing solution to each well of the coated donor plate.[12][22]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembly in a humidity-controlled chamber at room temperature for 5 to 18 hours.[10][12][22]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
Data Analysis: The apparent permeability coefficient (Papp, in cm/s) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))
Where:
-
Vd = Volume of donor well (cm³)
-
Va = Volume of acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
-
[C]a = Compound concentration in acceptor well
-
[C]eq = Equilibrium concentration
Protocol 2.2: Caco-2 Permeability Assay
Principle: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that serves as an excellent model of the human intestinal epithelium, expressing tight junctions and efflux transporters like P-gp.[13][14][15]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
TEER meter
-
Controls: Propranolol (high perm), Atenolol (low perm), Digoxin (P-gp substrate)
-
For bRo5 compounds: 1% Bovine Serum Albumin (BSA) in HBSS[17]
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~60,000 cells/cm².
-
Cell Culture: Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.[14]
-
Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 300 Ω·cm². A low TEER value indicates a compromised, "leaky" monolayer.
-
Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS. Pre-incubate with HBSS (or HBSS + 1% BSA for degraders) for 30 minutes at 37°C.
-
Bidirectional Transport:
-
Apical to Basolateral (A→B): Add the dosing solution (test compound/controls in HBSS + 1% BSA) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A): Add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 60-120 minutes.
-
Sampling & Quantification: At the end of the incubation, take samples from both donor and receiver compartments. Analyze concentrations via LC-MS/MS. It is critical to also analyze the final donor concentration to calculate mass balance and ensure compound loss (e.g., due to cell binding) is accounted for.
Data Analysis:
-
Calculate Papp (cm/s): Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of compound appearance in the receiver chamber (mol/s)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor chamber (mol/cm³)
-
-
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests the compound is a substrate for an active efflux transporter.[14]
-
Expert Insight: For degraders, poor recovery is a common issue.[16] Including 1% BSA in the assay buffer can significantly improve recovery by preventing non-specific binding of these "sticky" molecules to plasticware and cell membranes.[17]
Protocol 2.3: MDCK-MDR1 Permeability Assay
Principle: This assay specifically identifies substrates of the P-gp efflux pump, a key transporter at the blood-brain barrier and in the intestine.[18][19][20] It uses MDCK cells genetically engineered to overexpress human P-gp (MDR1).
Materials:
-
MDR1-MDCK cells
-
All materials from the Caco-2 protocol
-
Specific P-gp inhibitor: Verapamil or Elacridar
Procedure: The procedure is nearly identical to the Caco-2 assay, with the following key differences:
-
Cell Culture: MDCK-MDR1 cells require a shorter culture time to form a monolayer (typically 3-5 days).
-
Assay Groups: The experiment should be run in parallel in the absence and presence of a P-gp inhibitor (e.g., 100 µM Verapamil).[23] This is the self-validating step.
-
Controls: Use known P-gp substrates (e.g., Digoxin, Quinidine) as positive controls.
Data Analysis:
-
Calculate Papp (A→B), Papp (B→A), and ER as in the Caco-2 assay.
-
A compound is considered a P-gp substrate if its ER is >2 in the absence of an inhibitor, and this ratio is significantly reduced (typically to ~1) in the presence of the P-gp inhibitor.[18]
Section 3: Data Interpretation and Strategic Application
A logical, tiered approach to permeability assessment is the most efficient strategy. The results from one assay inform the necessity and design of the next.
Caption: Decision tree for strategic permeability assessment.
Troubleshooting Common Issues with Degrader Permeability Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery / Poor Mass Balance (<70%) | - Non-specific binding to plates- High intracellular accumulation- Compound instability/metabolism | - Add 1% BSA to assay buffers.[17]- Use low-binding plates.- Verify analytical method and compound stability in buffer. |
| High Data Variability | - Inconsistent monolayer integrity- Poor compound solubility- Pipetting errors | - Discard wells with low TEER values.- Ensure final DMSO concentration is low (≤1%).- Use automated liquid handlers for consistency. |
| Low Papp in Caco-2 despite High Papp in PAMPA | - Compound is a substrate for an active efflux transporter (e.g., P-gp, BCRP). | - This is a common and expected result. Proceed to specific transporter assays like MDCK-MDR1 to identify the specific efflux mechanism.[11] |
| Unable to Quantify Receiver Concentration | - Permeability is below the limit of quantification (LOQ) of the analytical method. | - Increase assay incubation time (e.g., to 4 or 6 hours).- Use a more sensitive analytical method (e.g., CAPA).[2][7]- Increase donor concentration if solubility allows. |
Conclusion
Evaluating the cell permeability of 3-Amino-1-methylpiperidine-2,6-dione based degraders is a complex but essential task that requires more than a single assay. Due to their unique bRo5 properties, a strategic, multi-assay approach is imperative. Beginning with high-throughput PAMPA for passive diffusion, followed by the more biologically relevant Caco-2 assay to assess active transport, and culminating in specific transporter assays like MDCK-MDR1, provides a comprehensive permeability profile. By understanding the principles behind each assay and implementing robust, self-validating protocols, researchers can effectively navigate the challenges of degrader permeability, enabling the selection and optimization of candidates with a higher probability of clinical success.
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BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from [Link]
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Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
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Gorgulla, C., et al. (2023). Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Eurofins Discovery. (n.d.). P-gp Substrate Assessment (MDR1-MDCKII). Retrieved from [Link]
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Hines, J., et al. (2020). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Chemical Biology. Retrieved from [Link]
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Uchiki, T. (2023). The Developability Challenges with Bifunctional Targeted Protein Degraders. American Pharmaceutical Review. Retrieved from [Link]
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Ekins, S., et al. (2006). Rapid identification of P-glycoprotein substrates and inhibitors. Molecular Pharmaceutics. Retrieved from [Link]
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Gorgulla, C., et al. (2023). Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Shirasaki, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. Retrieved from [Link]
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Zhang, Y., et al. (2022). Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. The FASEB Journal. Retrieved from [Link]
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Hines, J., et al. (2019). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Chemical Biology. Retrieved from [Link]
-
Maple, H. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Oxford Global. (2023). Challenges and Opportunities in Targeted Protein Degradation: Current and Future Strategies. Retrieved from [Link]
-
Leshchiner, D., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ciulli, A., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. Retrieved from [Link]
-
Weigmann, B., et al. (2024). Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay to Close Gaps in Absorption Prediction. Pharmaceutics. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Weigmann, B., et al. (2024). Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay to Close Gaps in Absorption Prediction. MDPI. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Shobe, D. (2012). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Methods in Molecular Biology. Retrieved from [Link]
-
Pye, C. R., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Shobe, D. (2012). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology. Retrieved from [Link]
-
Zhang, M., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Pharmaceutics. Retrieved from [Link]
-
PubChem. (n.d.). 3-((3-Aminophenyl)amino)piperidine-2,6-dione. Retrieved from [Link]
-
Lin, Y.-A., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs. Retrieved from [Link]
-
van der Woude, L. C., et al. (2022). Single atom substitutions in backbone aromatic groups alter membrane permeability and biological activity of cyclic peptides. ChemRxiv. Retrieved from [Link]
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Application Note: Characterization and Utility of 3-Amino-1-methylpiperidine-2,6-dione in Targeted Protein Degradation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)
Introduction & Scientific Context
In the rapidly expanding field of Targeted Protein Degradation (TPD), immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide serve as critical cereblon (CRBN) recruiting ligands. These molecules bind to the tri-tryptophan pocket of the CRBN E3 ubiquitin ligase via their glutarimide ring[1].
To rigorously validate that a Proteolysis Targeting Chimera (PROTAC) or molecular glue degrader operates via a CRBN-dependent mechanism, researchers must employ highly specific negative controls. 3-Amino-1-methylpiperidine-2,6-dione (the N-methylated analogue of the glutarimide core) is the gold standard for this purpose[2].
The Mechanistic Causality: The native glutarimide NH acts as a crucial hydrogen bond donor to the His-378 and Trp-380 residues within the CRBN binding pocket[3]. N-methylation at position 1 of the piperidine-2,6-dione ring completely abolishes this interaction through two distinct mechanisms:
-
Loss of Hydrogen Bonding: The substitution removes the essential H-bond donor.
-
Steric Hindrance: The bulky methyl group creates a severe steric clash within the tight tri-tryptophan pocket[4].
Consequently, PROTACs synthesized with this N-methylated warhead fail to recruit CRBN, serving as a self-validating control to rule out off-target toxicity or non-CRBN-mediated degradation[2].
Logical mechanism demonstrating how N-methylation abolishes Cereblon (CRBN) binding.
Physicochemical Properties
Before proceeding with analytical characterization, it is essential to establish the baseline properties of the compound. It is frequently handled as a hydrochloride or trifluoroacetic acid (TFA) salt due to the basicity of the primary amine[5][6].
| Property | Value |
| Chemical Name | 3-Amino-1-methylpiperidine-2,6-dione |
| CAS Number (Free Base) | 1516729-69-3[7] |
| CAS Number (HCl Salt) | 1909304-98-8[5][8] |
| CAS Number (TFA Salt) | 932032-18-3[6] |
| Molecular Formula (Free Base) | C₆H₁₀N₂O₂ |
| Exact Mass | 142.0742 Da |
| Molecular Weight | 142.16 g/mol |
Analytical Characterization Workflows
To ensure the integrity of the negative control warhead prior to PROTAC synthesis, rigorous NMR and Mass Spectrometry characterization is required.
Step-by-step analytical workflow for NMR and LC-MS/MS characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Rationale for Solvent Choice: DMSO- d6 is explicitly chosen over CDCl₃ or D₂O. The polarity of DMSO ensures complete dissolution of the salt forms (HCl or TFA). Furthermore, unlike D₂O, DMSO- d6 lacks exchangeable protons, allowing for the observation of the primary amine (-NH₂) protons, which are critical for confirming that the amine remains unprotected and available for subsequent PROTAC linker coupling[9].
Step-by-Step Methodology:
-
Sample Preparation: Weigh 5–10 mg of 3-Amino-1-methylpiperidine-2,6-dione (salt form) into a clean glass vial.
-
Dissolution: Add 600 µL of anhydrous DMSO- d6 (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until completely dissolved.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.
-
Acquisition Parameters:
-
Instrument: 400 MHz or 500 MHz NMR Spectrometer.
-
Temperature: 298 K.
-
Scans: 16 scans for ¹H NMR; 256 scans for ¹³C NMR.
-
Relaxation Delay (D1): 2.0 seconds to ensure accurate integration of the N-methyl protons.
-
Expected ¹H NMR Assignments (400 MHz, DMSO- d6 ):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Note |
| ~8.20 - 8.50 | Broad Singlet | 3H | -NH₃⁺ (TFA/HCl salt) | Shifts downfield due to protonation; integrates to 3H in salt form. |
| ~4.28 | ddd | 1H | C3-H (Chiral center) | Split by adjacent C4-H₂ protons and amine[10]. |
| ~2.95 | Singlet | 3H | N-CH₃ | Diagnostic peak confirming N-methylation of the glutarimide ring[10]. |
| ~2.78 | ddd | 1H | C5-H (equatorial) | Part of the glutarimide ring system. |
| ~2.60 | m | 1H | C5-H (axial) | Diastereotopic proton pairing. |
| ~1.85 - 2.00 | m | 2H | C4-H₂ | Adjacent to the chiral center. |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS)
Rationale for MS Parameters: Electrospray Ionization in positive mode (ESI+) is utilized because the primary amine is easily protonated to form the [M+H]⁺ ion. Collision-Induced Dissociation (CID) energy is ramped to induce the characteristic neutral losses of the glutarimide ring (e.g., loss of NH₃ and CO), which confirms the cyclic structure[9].
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Zorbax 300SB-C18, 50 x 2.1 mm, 1.8 µm)[9].
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
-
MS Acquisition:
-
Source: ESI Positive mode.
-
Capillary Voltage: 3.5 kV.
-
Scan Range: m/z 50 to 500.
-
Fragmentation: Data-dependent MS/MS with CID normalized collision energy (NCE) at 25% and 35%.
-
Expected MS/MS Data:
-
Precursor Ion: m/z 143.082 ([M+H]⁺).
-
Primary Fragment 1: m/z 126.05 (Loss of NH₃, -17 Da).
-
Primary Fragment 2: m/z 98.06 (Subsequent loss of CO, -28 Da).
Application Workflow: Validating PROTAC Mechanism of Action
Once the N-methylated building block is synthesized into a negative control PROTAC, it must be deployed in a cellular assay to validate that target degradation is strictly CRBN-dependent[2].
Step-by-Step Cellular Validation Protocol:
-
Cell Culture: Plate the target cell line (e.g., MM.1S or HEK293T) in 6-well plates at 1×106 cells/well.
-
Compound Treatment:
-
Active PROTAC: Treat cells with the active PROTAC (containing standard glutarimide) at varying concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Negative Control PROTAC: Treat parallel wells with the N-methylated PROTAC at identical concentrations.
-
Vehicle: Treat control wells with 0.1% DMSO.
-
-
Incubation: Incubate for 4 to 24 hours (depending on the previously determined degradation kinetics of the target protein).
-
Lysis & Western Blotting:
-
Lyse cells using RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration via BCA assay.
-
Perform SDS-PAGE and transfer to a PVDF membrane[2].
-
-
Data Interpretation:
-
The active PROTAC should show a dose-dependent decrease in the target protein band.
-
The N-methylated negative control PROTAC must show no degradation of the target protein, matching the DMSO vehicle control. If degradation occurs with the N-methylated control, the mechanism is off-target (non-CRBN mediated).
-
References
- Source: nih.
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Technical Support Center: Optimizing Aqueous Solubility for 3-Amino-1-methylpiperidine-2,6-dione Derivatives
Executive Summary
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the biochemical assay development of Cereblon (CRBN)-targeting degraders. 3-Amino-1-methylpiperidine-2,6-dione is a highly valuable, N-methylated glutarimide building block used to synthesize PROTACs and molecular glues. While the core glutarimide ring is essential for CRBN binding[1], classical unsubstituted glutarimides suffer from rapid hydrolysis at physiological pH[2].
N-methylation effectively blocks this degradation pathway; however, removing the imide hydrogen bond donor (HBD) increases the molecule's lipophilicity (LogP) and drastically reduces its aqueous solubility[3][4]. This guide provides a self-validating framework to diagnose, troubleshoot, and resolve solubility and aggregation issues for these derivatives in aqueous assay buffers.
Diagnostic Workflow
Before altering your compound or assay, you must determine whether you are facing true thermodynamic insolubility or kinetic micro-aggregation. Follow the logic flow below to isolate the root cause.
Logic diagram for troubleshooting solubility of N-methyl glutarimide derivatives in aqueous buffers.
Troubleshooting Guide
Issue 1: Compound precipitates immediately upon dilution from DMSO into PBS/HEPES.
Causality: This is a classic "solvent shock" phenomenon. The highly lipophilic nature of the N-methylated glutarimide lacks a sufficient hydration shell to remain solvated when transitioning from 100% DMSO to a highly polar aqueous environment. The sudden change in the dielectric constant forces the hydrophobic regions to rapidly nucleate and precipitate. Solution: Avoid direct, large-volume dilutions. Introduce the compound into the assay buffer using a step-wise dilution method. Ensure the assay buffer is pre-warmed to room temperature or 37°C, and maintain a final DMSO concentration of 1% to 5% to disrupt hydrophobic interactions.
Issue 2: Erratic or non-reproducible IC50/DC50 values in biochemical assays (e.g., TR-FRET, FP).
Causality: High concentrations of PROTACs and lipophilic glutarimides often lead to the formation of colloidal aggregates rather than visible precipitates[5]. These micro-aggregates scatter light (interfering with fluorescence readouts) and can sequester the target protein non-specifically, leading to false positives or erratic dose-response curves. Solution: You must run a Dynamic Light Scattering (DLS) or Nephelometry assay to detect aggregation[5]. Once the kinetic solubility limit is identified, ensure your top assay concentration remains at least 2-fold below this threshold. Supplementing the buffer with 0.01% Tween-20 can also prevent aggregate formation by lowering surface tension.
Issue 3: Buffer optimization is insufficient; the compound remains insoluble for in vivo or cellular dosing.
Causality: The intrinsic physicochemical properties of the molecule (high Molecular Weight, high LogP, low polar surface area) are incompatible with aqueous solvation. Solution: Return to medicinal chemistry optimization. Chemical modifications in the linker provide the most exploitable route to optimize solubility[4]. Replacing traditional linear alkyl chains with saturated nitrogen heterocycles (such as piperidines or piperazines) introduces ionizable centers at physiological pH[4]. For example, incorporating a dibasic piperazine moiety has been shown to enhance aqueous solubility by up to 170-fold without compromising target degradation performance[3].
Frequently Asked Questions (FAQs)
Q: Why use 3-Amino-1-methylpiperidine-2,6-dione instead of standard thalidomide/lenalidomide building blocks if solubility is worse? A: Standard glutarimides possess an acidic imide proton that makes them susceptible to rapid hydrolysis at pH 7.4, cleaving the ring into inactive metabolites[2]. N-methylation protects the ring from hydrolysis, dramatically increasing the half-life of the compound in cell media and in vivo, albeit at the cost of reduced aqueous solubility due to the loss of a hydrogen bond donor.
Q: Will increasing the length of a PEG linker solve the solubility issue of my N-methyl glutarimide PROTAC? A: Not necessarily. While hydrophilic PEG linkers boost aqueous solubility, excessively long PEG chains can increase the total polar surface area (TPSA) to a point where membrane permeability is severely compromised[5]. An optimal length must be empirically determined.
Data Presentation: Buffer Excipient Optimization
When structural modification is not an option, buffer formulation is your primary tool. Below is a validated matrix of co-solvents and excipients suitable for CRBN-based biochemical assays.
| Excipient / Additive | Recommended Concentration | Solubilization Mechanism | Biochemical Assay Compatibility |
| DMSO | 1.0% - 5.0% (v/v) | Disrupts hydrophobic interactions | High. CRBN complexes generally tolerate up to 5% DMSO in TR-FRET. |
| Tween-20 | 0.01% - 0.05% (v/v) | Non-ionic surfactant; prevents micro-aggregation | High. Standard inclusion for preventing non-specific binding. |
| CHAPS | 1.0 mM - 5.0 mM | Zwitterionic detergent; stabilizes hydration shells | Moderate. May interfere with weaker protein-protein interactions. |
| HP-β-CD | 5.0% - 10.0% (w/v) | Forms inclusion complexes with lipophilic moieties | Low. Can sequester the compound away from the target protein. |
Experimental Protocol: Kinetic Solubility Profiling via Nephelometry
To ensure trustworthy assay data, you must empirically determine the kinetic solubility limit of your compounds under non-equilibrium conditions[1]. This protocol provides a self-validating system to ensure your biochemical assays are run within the soluble range[5].
Materials Required:
-
Test compound (10 mM stock in 100% DMSO)
-
Aqueous Assay Buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Nephelometer or plate reader capable of measuring light scattering
Step-by-Step Methodology:
-
Preparation: Aliquot 100 µL of 100% DMSO into wells A2 through A12 of a 96-well plate.
-
Serial Dilution: Add 200 µL of the 10 mM compound stock to well A1. Perform a 2-fold serial dilution by transferring 100 µL from A1 to A2, mixing thoroughly, and continuing through A11. Leave A12 as a DMSO-only blank.
-
Buffer Transfer: In a separate "Assay Plate", add 198 µL of the aqueous assay buffer (PBS, pH 7.4) to the corresponding wells.
-
Solvent Shock Simulation: Rapidly transfer 2 µL from the DMSO dilution plate into the Assay Plate. This ensures a uniform 1% final DMSO concentration across all wells.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle orbital shaking (300 rpm)[1].
-
Measurement: Read the plate on a nephelometer to measure Relative Nephelometry Units (RNU).
-
Analysis: Plot RNU against the final compound concentration. The kinetic solubility limit is defined as the maximum concentration before a statistically significant increase in RNU (turbidity) is observed above the baseline blank.
References
-
Technical Support Center: Improving PROTAC Solubility with PEG Linkers - Benchchem. 5
-
How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK. 6
-
7 strategies to improve PROTACs' oral bioavailability - Drug Discovery and Development. 7
-
Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability | Journal of Medicinal Chemistry - ACS Publications. 3
-
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. 4
-
A Comparative Analysis of Glutarimide and Phthalimide Scaffolds in Modern Drug Discovery - Benchchem. 1
-
Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC - NIH. 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Troubleshooting Low Yield in 3-Amino-1-methylpiperidine-2,6-dione Linker Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a critical challenge in modern drug discovery: low yields in the amide coupling of 3-Amino-1-methylpiperidine-2,6-dione with carboxylic acid linkers. This reaction is a cornerstone in the synthesis of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs), where this moiety often serves as the E3 ligase-binding element.[1][2] Achieving high efficiency in this step is paramount for the successful synthesis of these complex molecules.
This resource is designed to be a practical, field-proven guide. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to not only solve immediate problems but also to build a robust understanding for future synthetic challenges.
The Challenge: Why Can This Coupling Be Difficult?
The 3-amino-1-methylpiperidine-2,6-dione is, in essence, a substituted aniline. While the amino group is primary, its nucleophilicity can be reduced compared to a simple alkylamine. This, combined with potential steric hindrance from both the piperidine-2,6-dione ring and the linker's carboxylic acid partner, can lead to sluggish or incomplete reactions.[3] Furthermore, the success of the reaction is highly dependent on the proper activation of the carboxylic acid, a step that can be fraught with potential side reactions if not carefully controlled.[4]
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the coupling reaction.
Question 1: My reaction has stalled, and I'm seeing a low yield of the desired amide product. What are the most likely causes?
Answer: A stalled or low-yielding reaction is the most frequent issue. The root cause can typically be traced back to one of four areas: inefficient carboxylic acid activation, suboptimal reaction conditions, reagent quality, or steric hindrance.
A. Inefficient Carboxylic Acid Activation:
The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[5] This is achieved using a coupling reagent. If this activation is incomplete or the activated species is unstable, the reaction will not proceed to completion.
-
Suboptimal Coupling Reagent: For this specific amine, standard carbodiimide reagents like EDC, when used alone, may not be sufficient. Uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP are generally more effective due to the formation of highly reactive activated esters.[4][6] HATU, in particular, is often a robust choice for challenging couplings.[7][8]
-
Hydrolysis of Activated Species: The activated carboxylic acid intermediate (e.g., an O-acylisourea intermediate with EDC) can be susceptible to hydrolysis, especially in the presence of moisture.[9] This reverts the acid to its starting form. Ensure all reagents and solvents are anhydrous.
-
Side Reactions of Activated Species: With carbodiimides like EDC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is unreactive towards the amine.[10] The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can mitigate this by trapping the intermediate as a more stable active ester.[11]
B. Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent is critical for ensuring all reactants are fully dissolved.[3] Polar aprotic solvents like DMF, NMP, or DMSO are generally preferred. If solubility is an issue, gently warming the reaction mixture may help, but this should be monitored to avoid degradation.[12]
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. An insufficient amount of base can stall the reaction. A common practice is to use 2-3 equivalents of base.
-
Temperature: Most amide couplings are run at room temperature. However, for sterically hindered or electronically deactivated partners, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate.[13] Conversely, some protocols recommend cooling the initial activation step to 0 °C to control reactivity and minimize side reactions before adding the amine.[14]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like LC-MS. Some couplings may require extended reaction times (e.g., overnight) to go to completion.[12]
C. Reagent Quality:
-
Degraded Coupling Reagents: Many coupling reagents, especially uronium salts like HATU and carbodiimides like EDC, are moisture-sensitive.[11] Improper storage can lead to degradation and a significant loss of activity. Always store these reagents in a desiccator and allow them to warm to room temperature before opening to prevent condensation.
-
Purity of Starting Materials: Impurities in either the 3-amino-1-methylpiperidine-2,6-dione or the carboxylic acid linker can interfere with the reaction.[12] Ensure starting materials are of high purity.
D. Steric Hindrance:
-
Bulky substituents near the carboxylic acid or the amine can physically block the approach of the two reactants.[3][15] If steric hindrance is suspected, switching to a more powerful coupling reagent like HATU or exploring alternative synthetic routes may be necessary.
Question 2: My LC-MS analysis shows multiple side products. What are the common side reactions, and how can I minimize them?
Answer: The formation of side products is a common problem that complicates purification and reduces yield.
A. N-Acylurea Formation (with Carbodiimides):
-
Cause: As mentioned, the O-acylisourea intermediate formed with EDC or DCC can rearrange to a stable N-acylurea.[3] This is more likely to occur if the amine is not sufficiently nucleophilic to react quickly.
-
Solution: The most effective solution is to add an auxiliary nucleophile like NHS or HOBt. These reagents rapidly convert the O-acylisourea to a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.
B. Guanidinylation of the Amine (with Uronium Reagents):
-
Cause: Uronium reagents like HATU can react directly with the amine to form a tetramethylguanidinium byproduct, especially if the carboxylic acid is not present or is slow to activate.[14][16]
-
Solution: The order of addition is critical. A widely adopted strategy is "pre-activation," where the carboxylic acid, coupling reagent (e.g., HATU), and base are stirred together for a few minutes before adding the amine.[16] This ensures that the activated ester is formed first, minimizing the opportunity for the coupling reagent to react directly with your amine.
C. Racemization:
-
Cause: If the carboxylic acid has a chiral center at the alpha-position, the activation process can sometimes lead to racemization.
-
Solution: The addition of HOBt or its more reactive analogue, HOAt (which is part of the HATU reagent), is known to suppress racemization. Running the reaction at lower temperatures can also help.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent should I start with?
For this specific amine, starting with HATU is often a good choice due to its high efficiency and ability to overcome moderate steric hindrance.[6][7] If HATU is not available or is unsuccessful, a combination of EDC/NHS or EDC/HOBt is a reliable and cost-effective alternative.[11]
Q2: What is the optimal molar ratio of reagents?
A good starting point is:
-
Carboxylic Acid: 1.0 equivalent
-
3-Amino-1-methylpiperidine-2,6-dione: 1.0 - 1.2 equivalents
-
Coupling Reagent (e.g., HATU or EDC): 1.1 - 1.2 equivalents
-
Additive (if using EDC, e.g., NHS): 1.1 - 1.2 equivalents
-
Base (e.g., DIPEA): 2.0 - 3.0 equivalents
These ratios may need to be optimized for your specific substrates.[11]
Q3: My starting materials are not fully soluble in DMF or DCM. What should I do?
Poor solubility can significantly slow down the reaction.[3] Try a more polar solvent like NMP or DMSO. You can also try a solvent mixture. Gentle heating can also be effective, but monitor for any degradation of your starting materials or products.
Q4: Can I use a buffer in my reaction?
It is crucial to avoid buffers containing primary amines (like Tris) or carboxylates (like acetate), as they will compete in the reaction.[11] If a buffered system is necessary, non-nucleophilic buffers like MES can be used, particularly for the activation step in aqueous-organic mixtures.[9]
Data and Protocols
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC (with NHS/HOBt) | Carbodiimide | Water-soluble byproducts, cost-effective.[17] | Can lead to N-acylurea side products without additives; risk of racemization.[3][18] |
| HATU | Uronium Salt | High efficiency, fast reaction rates, low racemization, effective for hindered substrates.[6][8] | Higher cost, can guanidinylate amines if not used correctly.[14] |
| PyBOP | Phosphonium Salt | High coupling efficiency, low racemization risk.[4] | Byproducts can be difficult to remove. |
| COMU | Uronium Salt | High reactivity, similar to HATU.[6] | Newer reagent, may be less readily available. |
Experimental Protocol: Standard HATU Coupling
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid linker (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.[16]
-
Add a solution of 3-Amino-1-methylpiperidine-2,6-dione (1.1 eq) in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Once the reaction is complete, quench by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Diagram 1: General Amide Coupling Workflow
Caption: A typical workflow for a HATU-mediated coupling reaction.
Diagram 2: Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Gong, H., & Luy, B. (2016). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. ACS Omega, 1(1), 78-87. [Link]
-
University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2025). What is coupling reagents in peptide synthesis? Retrieved from [Link]
-
Carpino, L. A., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 1038-1044. [Link]
-
Reddit. (2024). HATU coupling - what's the best order? Retrieved from [Link]
-
On Pattison. (2026). Troubleshooting Low Yield in Peptide Synthesis. Retrieved from [Link]
-
Pettersson, M., & Crews, C. M. (2019). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 10(8), 1271-1283. [Link]
-
Wang, Y., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 16(18), 2696-2700. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Ugga, L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11487-11492. [Link]
-
Gunda, P., et al. (2019). Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. Journal of Biological Engineering, 13, 58. [Link]
- Google Patents. (n.d.). CN113453681B - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment using the same.
-
Reddit. (2024). Struggling with amide coupling. Retrieved from [Link]
-
Chen, Y., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. The FEBS Journal, 289(16), 4875-4886. [Link]
-
Al-Zoubi, R. M. (2009). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY [Doctoral dissertation, University of York]. White Rose eTheses Online. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 5. researchgate.net [researchgate.net]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reddit - Please wait for verification [reddit.com]
- 14. Reddit - Please wait for verification [reddit.com]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 16. peptidechemistry.org [peptidechemistry.org]
- 17. peptide.com [peptide.com]
- 18. hepatochem.com [hepatochem.com]
Technical Support Center: Optimizing Cereblon Binding Affinity of 3-Amino-1-methylpiperidine-2,6-dione PROTACs
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on optimizing the Cereblon (CRBN) binding affinity of PROTACs that utilize a 3-amino-1-methylpiperidine-2,6-dione moiety. This document offers troubleshooting advice and frequently asked questions to address specific experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a 3-amino-1-methylpiperidine-2,6-dione based PROTAC?
A1: These PROTACs are heterobifunctional molecules.[1][2][3] One end, the 3-amino-1-methylpiperidine-2,6-dione (a derivative of thalidomide), binds to the E3 ubiquitin ligase Cereblon (CRBN).[3][4][5] The other end binds to a specific protein of interest (POI). This dual binding brings the POI and CRBN into close proximity, forming a ternary complex.[2] This proximity allows the CRBN E3 ligase complex to tag the POI with ubiquitin, marking it for degradation by the proteasome.[2][4][6]
Q2: Why is optimizing CRBN binding affinity crucial for my PROTAC's efficacy?
A2: While potent degradation is not solely dependent on high binary binding affinity, the interaction between the PROTAC and CRBN is a critical first step in the formation of a stable and productive ternary complex.[7] Inefficient CRBN binding can lead to poor ternary complex formation, resulting in reduced ubiquitination and degradation of the target protein. However, it is the stability and cooperativity of the ternary complex that often better predicts the degradation ability of a PROTAC.[8]
Q3: What are the typical binding affinities (KD) I should aim for with my CRBN ligand?
A3: While there is no universal optimal KD value, many successful CRBN-recruiting PROTACs have CRBN-binding moieties with KD values in the micromolar to high nanomolar range. For instance, some studies have shown effective degradation even with weaker CRBN binding, provided the ternary complex formation is favorable.[9] It is more critical to assess the affinity in the context of the ternary complex (KD,ternary) rather than just the binary interaction (KD,binary).[10]
Q4: What is the "hook effect" and how does it relate to CRBN binding affinity?
A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[11] This occurs because at very high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-POI and PROTAC-CRBN) rather than the productive ternary complex (POI-PROTAC-CRBN).[11] This can be mitigated by performing a wide dose-response experiment to identify the optimal concentration range for degradation.[11]
Q5: Besides binding affinity, what other factors should I consider when optimizing my PROTAC?
A5: Several factors beyond simple binding affinity are critical for PROTAC success. These include:
-
Linker Optimization: The length, rigidity, and attachment points of the linker are crucial for achieving a productive ternary complex conformation.[1][12]
-
Cell Permeability: PROTACs need to cross the cell membrane to reach their intracellular targets.[13]
-
Solubility: Poor solubility can hinder accurate in vitro measurements and limit bioavailability.[14]
-
Metabolic Stability: The PROTAC must be stable enough in the cellular environment to effectively induce protein degradation.[13]
II. Troubleshooting Guides
Issue 1: Weak or No Detectable Binding to CRBN in Biophysical Assays (SPR, ITC, FP)
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Rationale |
| Protein Quality Issues | 1. Verify Protein Integrity: Run an SDS-PAGE and/or use mass spectrometry to confirm the purity and correct molecular weight of your CRBN construct. Degradation or aggregation can prevent proper binding. 2. Assess Protein Activity: Ensure your CRBN protein is properly folded and active. If possible, use a known high-affinity binder as a positive control. |
| Incorrect Buffer Conditions | 1. Optimize Buffer Composition: Screen different buffer pH values (typically 6.5-8.0) and salt concentrations (e.g., 100-200 mM NaCl). 2. Include Additives: Add a reducing agent like DTT or TCEP (1-5 mM) to prevent disulfide bond formation. Including a non-ionic detergent like 0.005% Tween-20 can reduce non-specific binding. |
| Compound Instability/Precipitation | 1. Check Solubility: Visually inspect your compound stock and working solutions for any precipitation. Determine the aqueous solubility of your PROTAC. 2. DMSO Concentration: Keep the final DMSO concentration in your assay low (ideally ≤1%) as high concentrations can disrupt protein structure and binding interactions.[15] |
| Assay Sensitivity Limitations | 1. Choose the Right Technique: For very weak interactions, a highly sensitive technique like Surface Plasmon Resonance (SPR) may be more suitable than Isothermal Titration Calorimetry (ITC).[9] Fluorescence Polarization (FP) is also a good option if a suitable fluorescent probe is available.[8] |
Experimental Workflow Diagram: Troubleshooting Binding Issues
Caption: PROTAC-mediated protein degradation pathway.
III. Key Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis
Objective: To determine the kinetics (ka, kd) and affinity (KD) of binary (PROTAC-CRBN) and ternary (POI-PROTAC-CRBN) interactions.
Step-by-Step Methodology:
-
Immobilization: Covalently immobilize recombinant CRBN onto a sensor chip surface via amine coupling.
-
Binary Affinity Measurement:
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized CRBN surface and a reference surface.
-
Fit the resulting sensorgrams to a 1:1 kinetic binding model to determine the binary affinity (KD,binary). [10]
-
-
Ternary Complex Analysis:
-
Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the POI and a varying concentration of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for the formation of the ternary complex (KD,ternary). [10]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Formation
Objective: To qualitatively or semi-quantitatively confirm the formation of the POI-PROTAC-CRBN ternary complex within a cellular context.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the PROTAC at the desired concentration and for the appropriate time. Include a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against CRBN (or the POI) overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes. [16]
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins. [16]
-
Elute the protein complexes from the beads.
-
-
Western Blotting: Analyze the eluted samples by Western blotting using antibodies against both the POI and CRBN to detect the presence of the co-precipitated protein, which indicates ternary complex formation. [16]
IV. References
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Available at: [Link]
-
PROTACs improve selectivity for targeted proteins. ScienceOpen. Available at: [Link]
-
Development of biophysical assays for studies of PROTACs. Diva-portal.org. Available at: [Link]
-
Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. ResearchGate. Available at: [Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines. ACS Publications. Available at: [Link]
-
Advancing Design Strategy of PROTACs for Cancer Therapy. PMC. Available at: [Link]
-
Unraveling PROTAC Mechanisms Through Biophysical Profiling. Novalix. Available at: [Link]
-
Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. MDPI. Available at: [Link]
-
Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? MDPI. Available at: [Link]
-
Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention. PMC. Available at: [Link]
-
7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. Available at: [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. Available at: [Link]
-
PROTAC® Optimization Kit for BRD9-Cereblon Binding. BPS Bioscience. Available at: [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. Available at: [Link]
-
Small molecules against cereblon to enhance effector t cell function. Google Patents. Available at:
-
Assays and technologies for developing proteolysis targeting chimera degraders. PMC. Available at: [Link]
-
Dissecting the molecular pharmacology of targeted protein degradation. CeMM-OpenData. Available at:
Sources
- 1. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Application Note: Unraveling PROTAC mechanisms [novalix.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Off-Target Effects of 3-Amino-1-methylpiperidine-2,6-dione Derived PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) derived from 3-Amino-1-methylpiperidine-2,6-dione. This moiety, found in immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, is a widely used recruiter for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] While powerful, this class of PROTACs presents a specific challenge: the potential for off-target protein degradation driven by the inherent "molecular glue" activity of the IMiD warhead.[1][3][4]
This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you identify, validate, and mitigate these off-target effects, ensuring the specificity and therapeutic applicability of your PROTAC molecules.
Part 1: Understanding the Root Cause: The Neosubstrate Dilemma
The 3-amino-1-methylpiperidine-2,6-dione core binds to CRBN, a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[5][6][7] This binding event can create a new, neomorphic surface on CRBN, which in turn recruits proteins that are not its natural substrates for ubiquitination and subsequent degradation.[5][8] These unintended targets are referred to as "neosubstrates."
Well-characterized neosubstrates of IMiDs include zinc-finger (ZF) transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as casein kinase 1 alpha (CK1α) and GSPT1.[1][4][5][] When you append this CRBN ligand to a warhead targeting your protein of interest (POI), the resulting PROTAC can potentially degrade both your POI and this constellation of neosubstrates.[1] This off-target activity can confound experimental results and lead to unforeseen toxicity.[3][10][11]
Part 2: Troubleshooting Guide: Isolating and Validating Off-Target Effects
This section is designed to address specific issues you may encounter during your experiments.
Issue 1: My PROTAC degrades the target protein, but I'm observing an unexpected or severe phenotype (e.g., cytotoxicity, cell cycle arrest) that doesn't align with the known function of my POI.
This is a classic sign of off-target effects. The observed phenotype may be due to the degradation of one or more CRBN neosubstrates.
Causality Check: The IMiD moiety in your PROTAC is likely acting as a molecular glue, independently of the POI-targeting warhead, and recruiting endogenous neosubstrates for degradation.[1][3] For example, degradation of IKZF1 and IKZF3 is known to have potent anti-proliferative and immunomodulatory effects.[12]
Recommended Action: The first step is to profile the selectivity of your PROTAC across the entire proteome.
Workflow: Global Proteomics for Off-Target Identification
Caption: Global proteomics workflow for identifying off-target degradation.
Detailed Protocol: Quantitative Proteomics using Tandem Mass Tagging (TMT)
This protocol provides a global, unbiased view of protein abundance changes upon PROTAC treatment.[13][14][15]
-
Cell Culture and Treatment:
-
Plate your cells of interest at a consistent density.
-
Treat cells with your PROTAC at its optimal degradation concentration (e.g., DCmax from a dose-response curve).
-
Include a vehicle control (e.g., DMSO) and a positive control if available (e.g., free pomalidomide).
-
Incubate for a time sufficient to achieve maximal degradation (e.g., 6-24 hours).
-
-
Sample Preparation:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration (e.g., BCA assay).
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Label the resulting peptides from each condition with a unique TMT isobaric tag.
-
Pool the labeled samples.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
Issue 2: Proteomics data reveals degradation of known CRBN neosubstrates. How do I confirm this is a CRBN-dependent effect of my PROTAC and not an artifact?
It's crucial to validate that the degradation of both your POI and the identified off-targets is mediated through the intended PROTAC mechanism: recruitment to CRBN.
Causality Check: A functional CRL4-CRBN ligase is required for the ubiquitination and degradation of the POI and neosubstrates.[6][10] Inhibiting this pathway should rescue the degradation of all dependent proteins.
Recommended Action: Use a Cullin-RING E3 ligase (CRL) inhibitor or a CRBN knockout cell line to demonstrate dependency.
Detailed Protocol: CRL Inhibition Assay
MLN4924 (Pevonedistat) is a potent inhibitor of the Nedd8-activating enzyme (NAE), which is essential for the activity of all Cullin-RING ligases, including CRL4-CRBN.[5]
-
Experimental Setup:
-
Plate cells and prepare four treatment groups:
-
Group A: DMSO (Vehicle Control)
-
Group B: Your PROTAC (at optimal concentration)
-
Group C: MLN4924 (e.g., 1 µM)
-
Group D: Your PROTAC + MLN4924 (co-treatment)
-
-
-
Treatment:
-
For Group D, pre-treat the cells with MLN4924 for 1-2 hours before adding your PROTAC.
-
Treat all groups for the standard degradation timeframe (e.g., 6-24 hours).
-
-
Analysis (Western Blot):
-
Harvest cells, prepare lysates, and perform Western blot analysis.
-
Probe for your POI, a confirmed off-target neosubstrate (e.g., IKZF1 or GSPT1), and a loading control (e.g., Actin or Tubulin).
-
-
Interpreting the Results:
| Treatment Group | Expected POI Level | Expected Off-Target Level | Rationale |
| DMSO | High (Baseline) | High (Baseline) | No degradation |
| PROTAC | Low / Absent | Low / Absent | Successful on- and off-target degradation |
| MLN4924 | High | High | CRL inhibition alone does not cause degradation |
| PROTAC + MLN4924 | High (Rescued) | High (Rescued) | Degradation is blocked, confirming dependency on CRL activity |
Alternative Advanced Method: CRBN Knockout (KO) Validation
For the most definitive proof, repeat the degradation experiment in a CRBN knockout cell line generated via CRISPR-Cas9.[16]
-
Expected Outcome: In CRBN KO cells, your PROTAC should fail to degrade both the POI and the off-target neosubstrates, as the essential E3 ligase component is absent.[10] This provides a true negative control and confirms CRBN's central role.[16]
Part 3: Mitigation Strategies: Designing More Selective PROTACs
Once off-target degradation is confirmed, the next step is rational redesign of your PROTAC to improve selectivity.
Strategy 1: Modify the CRBN Ligand
Not all IMiD derivatives have the same neosubstrate profile.[1] Subtle changes to the 3-amino-1-methylpiperidine-2,6-dione core can disrupt the interactions required for neosubstrate recruitment while preserving the ability to bind CRBN and degrade the POI.
-
Actionable Insight: Research has shown that modifications at specific positions on the phthalimide ring of pomalidomide-based ligands can significantly reduce the degradation of off-target zinc-finger proteins.[11][17] Specifically, introducing modifications at the C5 position of the phthalimide ring has been shown to diminish off-target effects.[11] Additionally, modifying the 6-position of lenalidomide derivatives can control neosubstrate selectivity.[18][19]
Strategy 2: Optimize the Linker
The linker is not just a passive spacer; it critically influences the geometry of the ternary complex (E3 Ligase-PROTAC-POI).[13]
-
Actionable Insight: Altering the linker length, composition, and attachment point on the CRBN ligand can create a ternary complex that is productive for POI degradation but sterically incompatible with the recruitment of smaller neosubstrates.[1][13] Systematically synthesize and test a series of PROTACs with varying linkers to identify a candidate with an improved selectivity profile.
Workflow: Iterative PROTAC Design for Enhanced Selectivity dot
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics | bioRxiv [biorxiv.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteolysis Targeting Chimeras With Reduced Off-targets | bioRxiv [biorxiv.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. panomebio.com [panomebio.com]
- 15. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 16. selectscience.net [selectscience.net]
- 17. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity of 3-Amino-1-methylpiperidine-2,6-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-1-methylpiperidine-2,6-dione. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you minimize epimerization and maintain the stereochemical integrity of your compound during chemical synthesis.
Introduction
3-Amino-1-methylpiperidine-2,6-dione is a chiral building block of significant interest, particularly in the development of novel therapeutics related to immunomodulatory drugs (IMiDs®) like thalidomide, lenalidomide, and pomalidomide.[1][2] The stereochemistry at the C3 position of the piperidine-2,6-dione (or glutarimide) ring is crucial for biological activity and target engagement, most notably with the E3 ubiquitin ligase substrate receptor, cereblon (CRBN).[3]
However, the chiral center at the C3 position is notoriously susceptible to epimerization, especially under common reaction conditions. The presence of the N-methyl group, compared to an N-H, further exacerbates this instability.[4][5][6] This guide is designed to provide you, as a Senior Application Scientist, with the expertise and field-proven insights necessary to control this critical aspect of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Amino-1-methylpiperidine-2,6-dione so prone to epimerization?
The susceptibility to epimerization arises from the acidity of the proton at the chiral C3 position. This carbon is alpha to a carbonyl group within the glutarimide ring, making the attached proton readily abstractable by a base. Once the proton is removed, a planar intermediate is formed, and re-protonation can occur from either face, leading to a loss of the original stereochemistry.[2][7] Studies on N-methylated amino acids have conclusively shown they are significantly more prone to racemization under both basic and strongly acidic conditions compared to their non-methylated counterparts.[4][6]
Q2: What is the specific mechanism of epimerization for this N-methylated compound?
While non-methylated amino acids typically racemize through a well-known oxazolone intermediate, N-methylated systems like 3-Amino-1-methylpiperidine-2,6-dione are believed to epimerize via a different pathway involving a planar, mesoionic oxazolium-5-oxide intermediate .[8] Activation of a carboxylic acid coupled to the 3-amino group, for example, can trigger an intramolecular cyclization to form this intermediate, which readily loses its stereochemical information.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
3-Amino-1-methylpiperidine-2,6-dione stability and degradation in cell culture media
A Guide to Understanding and Managing Stability in Cell Culture Applications
Welcome to the technical support resource for researchers using 3-Amino-1-methylpiperidine-2,6-dione. This guide, designed for scientists and drug development professionals, provides in-depth FAQs, troubleshooting advice, and validated protocols to ensure the stability and integrity of this compound throughout your cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of 3-Amino-1-methylpiperidine-2,6-dione and related glutarimide-containing compounds.
Q1: My experiment is showing inconsistent results or a gradual loss of effect. Could my compound be degrading?
A: Yes, this is a primary indicator of compound instability. Signs of degradation include a progressive loss of the expected biological effect, a need for higher concentrations to achieve the same outcome, or inconsistent results between experiments.[1] The chemical structure of 3-Amino-1-methylpiperidine-2,6-dione, which contains a glutarimide ring, is susceptible to degradation under common cell culture conditions.[2][3]
Q2: What is the primary degradation pathway for 3-Amino-1-methylpiperidine-2,6-dione?
A: The principal degradation route is the hydrolysis of the glutarimide ring. This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the imide group, leading to ring-opening and the formation of an inactive carboxylic acid metabolite. This process is significantly influenced by the pH of the surrounding environment.[2][4][5]
View Proposed Hydrolysis Mechanism
Caption: Proposed hydrolytic degradation of the glutarimide ring.
Note: The DOT script above is a conceptual representation. For actual chemical structures, image files are referenced.
Q3: What factors in my cell culture system can accelerate compound degradation?
A: Several factors can compromise the stability of your compound:
-
pH: The rate of glutarimide hydrolysis is pH-dependent. Even minor shifts in media pH, which can occur due to cell metabolism (e.g., lactate production), can accelerate degradation. Thalidomide, a related compound, shows a significantly shorter half-life as pH increases from 7.0 to 8.0.[2]
-
Temperature: Standard incubation temperatures (37°C) will promote hydrolysis faster than storage temperatures (4°C or -20°C).
-
Serum Components: Enzymes present in fetal bovine serum (FBS) and other sera, such as esterases, can potentially metabolize the compound.
-
Light Exposure: While less documented for this specific class, photolability is a potential concern for many small molecules and exposure to light should be minimized.[1]
Q4: How frequently should I replace the media to maintain an effective concentration of the compound?
A: The media replacement schedule depends directly on the compound's half-life in your specific experimental conditions (cell line, media formulation, cell density). For compounds with half-lives in the range of 24-48 hours, replacing the media with a fresh compound every 1-2 days is a common starting point to ensure a consistent effective concentration.[6] It is highly recommended to experimentally determine the half-life to establish an evidence-based dosing schedule (See Protocol 3.1).
Q5: Does the solvent used to prepare my stock solution matter?
A: Absolutely. The choice of solvent is critical.[1] Use a high-purity, anhydrous grade solvent (e.g., DMSO) in which the compound is highly soluble. Avoid aqueous or protic solvents for long-term stock solution storage, as they can facilitate hydrolysis. Ensure the final concentration of the solvent in the cell culture media is low (typically <0.1%) to prevent solvent-induced cytotoxicity or artifacts.
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during experiments.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| Inconsistent Efficacy / Loss of Potency | 1. Compound Degradation: The compound is degrading in the media over the course of the experiment.[1] 2. Stock Solution Instability: The compound has degraded in the stock solution due to improper storage or solvent choice. | 1a. Determine Half-Life: Perform a stability study in your specific cell culture media (See Protocol 3.1). 1b. Increase Dosing Frequency: Based on the half-life, replace the media with a fresh compound more frequently. 2a. Prepare Fresh Stock: Always use a freshly prepared stock solution or one that has been stored correctly (anhydrous DMSO, -80°C, protected from light). 2b. Validate Stock: Test the potency of a new stock solution against a previously reliable batch if available. |
| Unexpected Cellular Toxicity | 1. Degradation Products: The degradation byproducts of the compound may have their own cytotoxic effects. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the media is too high. | 1. Analyze for Degradants: Use LC-MS to check for the appearance of major degradation peaks over time. Compare the toxicity of freshly prepared media vs. media that has been incubated for 48-72 hours. 2. Reduce Solvent Concentration: Ensure the final solvent concentration is well below the tolerated limit for your cell line (typically <0.1%). Run a solvent-only vehicle control. |
| Poor Reproducibility Between Replicates | 1. Inaccurate Pipetting: Inconsistent volumes of the compound stock solution are being added. 2. Media pH Variation: pH is drifting differently across wells or plates due to variations in cell density or evaporation. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. For small volumes, prepare an intermediate dilution in media to increase the volume being pipetted. 2. Monitor pH: Check the media pH at the end of the experiment. Ensure consistent cell seeding density and minimize evaporation by maintaining proper humidity in the incubator. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting inconsistent experimental results.
Section 3: Experimental Protocols
These protocols provide a framework for quantitatively assessing compound stability.
Protocol 3.1: Assessing Compound Stability in Cell Culture Media via LC-MS
This protocol allows for the determination of the compound's half-life (T½) under specific experimental conditions.
Objective: To quantify the concentration of 3-Amino-1-methylpiperidine-2,6-dione over time in both cell-free and cell-containing culture media.
Materials:
-
3-Amino-1-methylpiperidine-2,6-dione
-
Complete cell culture medium (with and without serum, as required)
-
Cell line of interest
-
Multi-well plates (e.g., 24-well or 6-well)
-
Acetonitrile (ACN) with 0.1% formic acid (LC-MS grade)
-
Internal Standard (IS) (e.g., a structurally similar, stable molecule not present in the sample)
-
HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole)
Procedure:
-
Preparation of Standards:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Create a standard curve by spiking known concentrations of the compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) into fresh culture medium. These will be your calibration standards.
-
-
Sample Preparation & Incubation:
-
Prepare two sets of plates: one with cells seeded at your experimental density and one with media only (cell-free control).
-
Allow cells to attach and reach the desired confluency (e.g., 24 hours).
-
Spike both sets of plates with 3-Amino-1-methylpiperidine-2,6-dione to your final experimental concentration (e.g., 10 µM).
-
Incubate the plates under standard culture conditions (37°C, 5% CO₂).
-
-
Time-Point Collection:
-
Collect triplicate aliquots of the culture supernatant from both cell-containing and cell-free wells at designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Immediately process or flash-freeze samples at -80°C for later analysis.
-
-
Sample Processing (Protein Precipitation):
-
To a 50 µL aliquot of your collected media sample, add 150 µL of ice-cold ACN containing the internal standard at a fixed concentration.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS Analysis:
-
Develop an LC method capable of separating the parent compound from potential degradants and media components. A reverse-phase C18 column is a common starting point.
-
Set up the mass spectrometer to monitor the specific parent-to-daughter ion transition for your compound (and the internal standard) using Multiple Reaction Monitoring (MRM).
-
Analyze the calibration standards first to generate a standard curve (Peak Area Ratio vs. Concentration).
-
Analyze the experimental samples from each time point.
-
-
Data Analysis:
-
Calculate the concentration of the compound at each time point by interpolating from the standard curve.
-
Plot the natural log of the concentration versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k .
-
Section 4: Data Interpretation & Best Practices
Interpreting Stability Data
The stability assay (Protocol 3.1) will yield two key pieces of information:
-
Chemical Stability (Cell-Free Media): This reveals the inherent stability of the compound in the media matrix, influenced by pH and temperature.
-
Metabolic Stability (Cell-Containing Media): By comparing this to the cell-free data, you can infer the contribution of cellular metabolism to the compound's clearance.
Table of Factors Influencing Stability:
| Factor | Impact on Stability | Best Practice / Mitigation Strategy |
| pH | High (alkaline) pH significantly accelerates glutarimide ring hydrolysis.[2] | Use bicarbonate-buffered media in a properly calibrated CO₂ incubator. Avoid prolonged exposure to ambient air. Monitor media color (phenol red indicator). |
| Temperature | Higher temperatures (37°C) increase the rate of chemical degradation. | Store stock solutions at -80°C. Minimize the time that media containing the compound is outside the incubator. |
| Serum | May contain enzymes (e.g., esterases) that can metabolize the compound. | If experimentally feasible, test stability in serum-free media vs. serum-containing media to assess the impact. |
| Solvent | Protic or aqueous solvents can cause hydrolysis in stock solutions. | Prepare primary stock solutions in high-purity, anhydrous DMSO. Store desiccated. |
| Light | Potential for photodegradation. | Store stock solutions and compound-containing media in amber tubes or protect from light by wrapping in foil. |
Section 5: References
-
Benchchem. (2026). Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments. Benchchem.
-
Burri, M., et al. (2013). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. Organic Letters, ACS Publications.
-
Burri, M., et al. (2013). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. American Chemical Society.
-
ResearchGate. (2013). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide | Request PDF.
-
Yamamoto, F., et al. (2018). Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs. PNAS.
-
Lepper, E. R., et al. (2002). Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs. PubMed.
-
Govindan, K., & Lin, W.-Y. (2021). Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides. Organic Chemistry.
-
Govindan, K., & Lin, W.-Y. (2021). Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides. Organic Letters, ACS Publications.
-
Remes, M., et al. (2020). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. PMC, NIH.
-
Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, ACS Publications.
-
Ponomarev, A., et al. (2022). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC.
-
Pharma Stability. Troubleshooting & Pitfalls.
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?.
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-1-methylpiperidine-2,6-dione vs pomalidomide cereblon binding affinity
Publish Comparison Guide: Cereblon Binding Affinity of 3-Amino-1-methylpiperidine-2,6-dione vs. Pomalidomide
Executive Summary
In the rapidly evolving field of targeted protein degradation (TPD), the E3 ubiquitin ligase Cereblon (CRBN) serves as the primary anchor for heterobifunctional PROTACs and molecular glues[1]. Immunomodulatory imide drugs (IMiDs) like Pomalidomide are the foundational ligands used for CRBN recruitment[2]. However, defining precise structure-activity relationships (SAR) requires robust negative controls. 3-Amino-1-methylpiperidine-2,6-dione, the N-methylated analog of the glutarimide pharmacophore, serves as the industry-standard inactive control[3]. This guide provides a comprehensive comparative analysis of their binding mechanics, quantitative affinities, and the self-validating experimental workflows required to accurately characterize them.
Structural Pharmacology: The Causality of Binding Divergence
To understand why a single methyl group dictates the success or failure of E3 ligase recruitment, we must examine the molecular topology of the CRBN thalidomide-binding domain (TBD).
-
The Tri-Tryptophan Cage: The IMiD binding pocket is a highly conserved, hydrophobic cleft formed primarily by three tryptophan residues: Trp380, Trp386, and Trp400[2].
-
Pomalidomide (Active Engagement): Pomalidomide slots its unsubstituted glutarimide ring deep into this pocket. Crucially, the imide nitrogen (N-H) acts as an obligate hydrogen bond donor to the backbone carbonyl of His378, while the adjacent carbonyl (C=O) accepts a hydrogen bond from the backbone amide of Trp380[4]. This dual H-bonding network is the thermodynamic driver of CRBN affinity.
-
3-Amino-1-methylpiperidine-2,6-dione (Inactive Control): Methylation at the imide nitrogen (position 1) fundamentally breaks this system[3]. The N-methyl group not only eliminates the critical hydrogen bond donor required for the His378 interaction but also introduces a severe steric clash within the rigid tri-tryptophan cage[5]. This dual penalty (loss of enthalpy and steric repulsion) completely abolishes CRBN binding, making it an ideal negative control for PROTACs to prove that observed degradation is genuinely CRBN-dependent[6].
Diagram 1: Structural basis of CRBN binding divergence between Pomalidomide and N-methyl analogs.
Quantitative Data Presentation
The structural clash translates directly to a massive shift in binding affinity and functional activity, as summarized below.
| Compound | CRBN Binding Affinity (IC50) | H-Bond Donor (Imide NH) | Steric Compatibility | Functional Status |
| Pomalidomide | ~1.2 µM (TR-FRET)[6] | Present | High (Optimal Fit) | Active E3 Ligase Recruiter |
| 3-Amino-1-methylpiperidine-2,6-dione | >100 µM (No detectable binding)[5] | Absent (Methylated) | Severe Steric Clash | Inactive (Negative Control) |
Experimental Protocols: Self-Validating Workflows
As an application scientist, establishing trust in your data requires protocols that validate themselves internally. Below are the gold-standard methods for comparing these ligands.
Protocol A: Time-Resolved FRET (TR-FRET) CRBN Binding Assay
This cell-free assay measures the direct displacement of a fluorescent IMiD tracer from the CRBN complex. TR-FRET eliminates background auto-fluorescence, providing a high signal-to-noise ratio essential for accurately measuring low-affinity or non-binding analogs.
-
Reagent Prep: Purify the recombinant CRBN-DDB1 complex. Utilize a Terbium (Tb)-labeled anti-His antibody as the FRET donor and a Cy5-labeled IMiD tracer as the acceptor.
-
Titration: Prepare a 10-point, 3-fold serial dilution of Pomalidomide and the N-methylated analog, starting at 100 µM.
-
Assembly: In a 384-well microplate, combine 10 nM CRBN-DDB1, 10 nM Tb-antibody, 20 nM Cy5-tracer, and the test compounds.
-
Self-Validation Step: Include a DMSO-only well (Maximum FRET, B0 ) and a no-tracer well (Background). The assay is internally validated only if the DMSO well shows a robust 665/620 nm ratio, and high-dose Pomalidomide reduces this ratio to the no-tracer background level.
-
Read & Analyze: Incubate for 30 minutes at room temperature. Read at Ex: 337 nm / Em: 620 nm & 665 nm. Pomalidomide will yield a sigmoidal displacement curve (~1.2 µM IC50)[6], whereas the N-methyl analog will remain completely flat[5].
Diagram 2: Self-validating TR-FRET experimental workflow for quantifying CRBN target engagement.
Protocol B: Cellular Target Engagement (IKZF1/3 Degradation)
In vitro binding must translate to cellular efficacy. This assay confirms that CRBN engagement correlates with E3 ligase hijacking, leading to the neomorphic recruitment and proteasomal degradation of transcription factors IKZF1 and IKZF3[2].
-
Cell Culture: Seed MM.1S multiple myeloma cells at 5×105 cells/mL.
-
Treatment: Dose cells with 1 µM Pomalidomide or 1 µM 3-Amino-1-methylpiperidine-2,6-dione for 16 hours.
-
Self-Validation Step (Mechanistic Rescue): Include a parallel treatment arm co-dosed with the proteasome inhibitor MG132 (10 µM) or the neddylation inhibitor MLN4924[3]. If Pomalidomide-induced IKZF1 loss is rescued by MG132, it proves the mechanism is strictly proteasome-dependent, ruling out cytotoxicity or transcriptional artifacts.
-
Detection: Lyse cells and perform Western blotting for IKZF1, IKZF3, and GAPDH (loading control). Pomalidomide will show complete ablation of IKZF bands, while the N-methylated analog will show no change[3].
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cereblon E3 Ligase Ligands in PROTAC Design: Thalidomide and Its Progeny
Introduction: The Dawn of Targeted Protein Degradation
The paradigm of small-molecule therapeutics is undergoing a fundamental shift. For decades, the focus has been on occupancy-based inhibition—blocking the active site of a protein to disrupt its function. However, this approach is limited to proteins with well-defined binding pockets, leaving an estimated 80% of the human proteome "undruggable." Proteolysis Targeting Chimeras (PROTACs) offer a revolutionary alternative.[1][2] These heterobifunctional molecules do not inhibit their target protein; they destroy it.
PROTACs act as a molecular bridge, simultaneously binding to a Protein of Interest (POI) and an E3 ubiquitin ligase.[3][4] This induced proximity co-opts the cell's own quality control machinery, the Ubiquitin-Proteasome System (UPS), to tag the POI with ubiquitin, marking it for destruction by the proteasome.[4][5] Because the PROTAC is released after inducing ubiquitination, it can act catalytically, eliminating multiple copies of a target protein.[2]
Among the ~600 E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ligase complex, has emerged as a workhorse in PROTAC development.[3][6][] This is largely due to the availability of a class of well-characterized, potent small molecule ligands: the immunomodulatory drugs (IMiDs), born from the infamous molecule, thalidomide.
This guide provides an in-depth comparison of the foundational CRBN ligand, thalidomide, and its more potent derivatives, lenalidomide and pomalidomide. We will dissect the critical parameters—from binding affinity to degradation efficacy—and provide the experimental frameworks necessary to make informed decisions in your PROTAC design strategy.
The Cereblon Ligands: A Comparative Analysis
The core of thalidomide and its derivatives is the 3-aminopiperidine-2,6-dione, or glutarimide, ring. This moiety is responsible for docking into a key hydrophobic "tri-tryptophan" pocket within the thalidomide-binding domain of Cereblon.[8][9][10] The other half of the molecule, the phthalimide or isoindolinone ring, is solvent-exposed and serves as the primary attachment point for the linker that connects to the POI-binding warhead.[9][10] Subtle modifications to this core structure, as seen in lenalidomide and pomalidomide, have profound impacts on PROTAC performance.
The user-specified molecule, 3-Amino-1-methylpiperidine-2,6-dione, represents a modification on the glutarimide nitrogen. While less common in published literature than the main IMiDs, it highlights the principle of systematic chemical modification that led to the development of the more potent second and third-generation ligands discussed below.
Binding Affinity to Cereblon
A logical starting point for comparison is the binary binding affinity of the ligand for CRBN. While a higher affinity might seem intuitively better, the relationship is not linear. Extremely high affinity can sometimes be detrimental, contributing to a more pronounced "hook effect" (discussed later). Lenalidomide and pomalidomide generally exhibit stronger binding to CRBN than the parent thalidomide.[11]
| Ligand | Typical Binding Affinity (Kd) to CRBN | Reference |
| Thalidomide | ~1-3 µM | [11] |
| Lenalidomide | ~250 nM | [11] |
| Pomalidomide | ~180 nM | [11] |
Ternary Complex Formation and Cooperativity
The ultimate goal of a PROTAC is not just to bind its two targets, but to bring them together in a stable and productive ternary complex (POI-PROTAC-CRBN).[4][12][13] The stability of this complex is a key determinant of degradation efficiency.[14] This stability is quantified by the cooperativity factor (alpha, α).
-
α = 1: Neutral cooperativity. The binding of the POI does not affect the PROTAC's affinity for CRBN, and vice-versa.
-
α > 1: Positive cooperativity. The binding of one partner increases the affinity for the other, leading to a more stable ternary complex. This is highly desirable.
-
α < 1: Negative cooperativity. The binding of one partner hinders the binding of the other, leading to an unstable complex and poor degradation.
The choice of CRBN ligand is a critical determinant of cooperativity. For the same POI warhead and linker, a pomalidomide-based PROTAC might exhibit strong positive cooperativity, while a thalidomide-based version could be neutral or even negative. This is because the ligand subtly alters the surface of CRBN, creating new protein-protein interfaces that may or may not be favorable for the specific POI.[10] Therefore, measuring cooperativity is essential for rational PROTAC optimization.[12][15]
Degradation Efficacy: DC₅₀ and Dₘₐₓ
The true measure of a PROTAC's performance is its ability to induce degradation of the target protein in a cellular context. This is assessed by two key parameters:
-
DC₅₀ (Half-Maximal Degradation Concentration): The concentration of PROTAC required to degrade 50% of the target protein. It is a measure of potency (lower is better).[5][16]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved. It is a measure of efficacy.[5][16]
In many published examples, PROTACs built with lenalidomide or pomalidomide as the CRBN recruiter demonstrate superior degradation performance compared to their thalidomide-based counterparts.
| PROTAC Target | CRBN Ligand | DC₅₀ | Dₘₐₓ | Reference |
| BRD4 | Thalidomide | >1000 nM | ~60% | [11] |
| BRD4 | Lenalidomide | ~5 nM | >95% | [11] |
| BRD4 | Pomalidomide | ~1 nM | >98% | [10] |
The "Hook Effect"
A peculiar characteristic of PROTACs is the "hook effect," where degradation efficiency decreases at very high concentrations.[13] This occurs because the PROTAC begins to saturate both the POI and CRBN independently, forming unproductive binary complexes (PROTAC-POI and PROTAC-CRBN) that cannot assemble into the required ternary complex. The potency of the CRBN ligand can influence the onset and severity of the hook effect; a very high-affinity interaction may promote the formation of binary complexes at lower concentrations.[15]
Neosubstrate Profile and Off-Target Effects
A crucial consideration is that IMiDs are not just passive anchors; they are themselves "molecular glue" degraders.[17] By binding to CRBN, they create a new surface that recruits native proteins, known as neosubstrates, for degradation.[1] The most well-known neosubstrates are the zinc-finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), the degradation of which is responsible for the therapeutic effects of IMiDs in multiple myeloma.[3][17][18]
When incorporated into a PROTAC, the CRBN ligand largely retains this intrinsic activity. This can be a double-edged sword:
-
Potential for Synergy: In an oncology context, the degradation of neosubstrates like IKZF1/3 could be therapeutically beneficial.
-
Source of Off-Target Effects: In other disease areas, the degradation of neosubstrates is an off-target effect with potential safety liabilities.[1]
The different IMiDs have distinct neosubstrate profiles, with pomalidomide generally considered to have the broadest activity.[1] Recent research has focused on modifying the IMiD scaffold to tune this activity, creating novel ligands that can selectively degrade the intended PROTAC target without affecting the canonical neosubstrates.[19][20]
Synthetic Tractability and Physicochemical Properties
From a chemistry perspective, the phthalimide ring of thalidomide and its analogs provides a synthetically accessible handle for linker attachment.[21][22] Lenalidomide, which lacks one of the phthalimide carbonyl groups, possesses a lower polar surface area and can offer improved physicochemical properties and greater metabolic stability, which are advantageous for drug development.[22]
Experimental Design and Protocols
A systematic, data-driven approach is essential for selecting the optimal CRBN ligand. The following workflow outlines a typical evaluation cascade, followed by detailed protocols for key assays.
Experimental Protocol 1: Ternary Complex Formation by Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics and affinity of ternary complex formation and determine the cooperativity factor (α).[12][14]
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase complex (e.g., DDB1-CRBN) onto a sensor chip surface. This format allows for the testing of multiple PROTACs and POIs against the same surface.[14]
-
Binary Affinity Measurement (PROTAC to CRBN):
-
Inject a series of concentrations of the PROTAC alone over the CRBN-functionalized surface.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kᴅ).
-
-
Binary Affinity Measurement (PROTAC to POI):
-
This is typically measured in a separate experiment, for example, by immobilizing the POI and injecting the PROTAC.
-
-
Ternary Complex Affinity Measurement:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the purified POI and a range of concentrations of the PROTAC.
-
Inject these solutions over the CRBN-functionalized surface. The observed binding response will represent the formation of the POI-PROTAC-CRBN ternary complex.
-
Fit the data to determine the Kᴅ of the PROTAC for CRBN in the presence of the POI.
-
-
Calculation of Cooperativity (α):
-
α = (Kᴅ of PROTAC for CRBN) / (Kᴅ of PROTAC for CRBN in the presence of POI)
-
An α value significantly greater than 1 indicates positive cooperativity and a stable ternary complex.[12]
-
Experimental Protocol 2: Cellular Protein Degradation by Western Blot
Objective: To determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC in a relevant cell line.[5][23]
Methodology:
-
Cell Culture and Seeding: Culture the selected cell line (e.g., one with endogenous expression of the POI) under standard conditions. Seed cells into multi-well plates (e.g., 12- or 24-well) at a density that ensures they remain in the logarithmic growth phase for the duration of the experiment.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical 8-point concentration range might span from 1 pM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing the different PROTAC concentrations.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 18-24 hours). A time-course experiment is recommended initially to understand the degradation kinetics.[5]
-
Mechanism Validation (Control): To confirm proteasome-mediated degradation, include control wells where cells are pre-treated for 1-2 hours with a proteasome inhibitor (e.g., 10 µM MG132) before adding the PROTAC.[5][24]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Harvest the lysate and clarify by centrifugation to pellet cell debris.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Normalize lysate concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the POI.
-
Also, probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-Actin, or Vinculin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Data Acquisition and Analysis:
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.[23]
-
Perform densitometry analysis to quantify the band intensity for the POI and the loading control in each lane.
-
Normalize the POI band intensity to its corresponding loading control.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control. The percent degradation is 100% minus this value.
-
Plot the percent degradation (Y-axis) against the log of the PROTAC concentration (X-axis) and fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the DC₅₀ and Dₘₐₓ values.[5]
-
Summary and Recommendations
The choice between thalidomide, lenalidomide, and pomalidomide is a critical decision in the design of a CRBN-recruiting PROTAC. While thalidomide provides the foundational scaffold, its more advanced derivatives frequently offer superior performance.
| Feature | Thalidomide | Lenalidomide | Pomalidomide |
| CRBN Binding Affinity | Weakest | Intermediate | Strongest |
| Typical Degradation Potency | Lower | High | Very High |
| Neosubstrate Activity | Present | Present | Strongest/Broadest |
| Physicochemical Properties | Acceptable | Often Improved | Acceptable |
| Synthetic Accessibility | Well-established | Well-established | Well-established |
Key Takeaway: The selection of the CRBN ligand is not a one-size-fits-all decision. While lenalidomide and pomalidomide often yield more potent degraders, the optimal choice is highly dependent on the specific POI.[11] The subtle changes in the CRBN surface induced by each ligand can dramatically alter ternary complex formation and cooperativity. Therefore, a parallel strategy of synthesizing and testing PROTACs with at least two, if not all three, of these core ligands is the most effective approach to identifying a lead candidate with optimal potency, efficacy, and selectivity. The experimental protocols provided herein offer a robust framework for this critical empirical evaluation.
References
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- Lenalidomide vs.
- Ternary Complex Formation - Promega Corporation.
- Characterizing PROTAC ternary complex formation using Biacore SPR systems - Cytiva. Cytiva.
- A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-Based Partial PROTAC Library - PubMed. PubMed.
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin
- Application Note: A Comprehensive Guide to Determining the DC50 Value of a PROTAC - Benchchem. Benchchem.
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- A Researcher's Guide: Validating Protein Degradation by a Thalidomide-Based PROTAC using Quantit
- CRBN vs VHL: Selecting the Right Ligase for PROTACs - BOC Sciences. BOC Sciences.
- Functionalized E3 Ligase Ligands | Degrader Building Blocks - Tocris Bioscience. Tocris Bioscience.
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- Thalidomide Analogs and Other CRBN Ligands in PROTACs - BOC Sciences. BOC Sciences.
- Off-target effects of PROTACs. Unpublished.
- Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosom
- Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. PMC.
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- Molecular glue CELMoD compounds are allosteric regulators of cereblon conform
- Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC. PMC.
- rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic. Oxford Academic.
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- (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram - ResearchGate.
- Targeted Protein Degradation: Design Considerations for PROTAC Development - eScholarship.org. eScholarship.org.
- Assays and technologies for developing proteolysis targeting chimera degraders - PMC. PMC.
- Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC. PMC.
- Influence of Linker Attachment Points on the Stability and Neosubstrate Degrad
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC. PMC.
- The Strategic Role of Thalidomide-NH-C5-NH2 in PROTAC Technology: A Technical Guide - Benchchem. Benchchem.
- Current strategies for the design of PROTAC linkers: a critical review.
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A Comparative Analysis of Off-Target Toxicity: 3-Amino-1-methylpiperidine-2,6-dione vs. Lenalidomide
A Guide for Researchers and Drug Development Professionals
In the landscape of modern therapeutics, particularly in the development of targeted protein degraders and immunomodulatory agents, understanding the off-target effects of small molecules is paramount. This guide provides an in-depth comparison of the off-target toxicity profiles of lenalidomide, a cornerstone of multiple myeloma treatment, and its structural precursor, 3-amino-1-methylpiperidine-2,6-dione. As a Senior Application Scientist, this document is designed to offer not just a side-by-side comparison but also a deeper understanding of the underlying mechanisms and the experimental approaches necessary to elucidate them.
Introduction: The Significance of Off-Target Profiling
The therapeutic efficacy of a drug is intrinsically linked to its on-target activity. However, unintended interactions with other cellular components, known as off-target effects, can lead to a spectrum of adverse events, ranging from mild side effects to severe, dose-limiting toxicities. For drugs like lenalidomide, which modulate the activity of the E3 ubiquitin ligase cereblon (CRBN), the distinction between on-target and off-target effects can be complex, as the drug induces the degradation of so-called "neosubstrates" that are not natural targets of the ligase.
This guide will dissect the known off-target profile of lenalidomide and, through a combination of available data and structure-activity relationship (SAR) analysis, infer the potential off-target liabilities of 3-amino-1-methylpiperidine-2,6-dione.
Lenalidomide: A Multifaceted Off-Target Profile
Lenalidomide, an analog of thalidomide, is a clinically approved immunomodulatory drug (IMiD) with potent anti-neoplastic properties.[1] Its primary mechanism of action involves binding to cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2][3] This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[4]
Cereblon-Mediated Off-Target Effects
The degradation of these neosubstrates is responsible for both the therapeutic effects and some of the off-target toxicities of lenalidomide.
-
Hematological Toxicity: A significant adverse effect of lenalidomide is myelosuppression, leading to neutropenia and thrombocytopenia.[5][6] This is believed to be an on-target effect related to the degradation of hematopoietic transcription factors.
-
Teratogenicity: Like its predecessor thalidomide, lenalidomide is a potent teratogen, causing severe birth defects.[5] This devastating side effect is directly linked to the CRBN-mediated degradation of key developmental proteins.
-
Immunomodulation: Lenalidomide's immunomodulatory effects, such as T-cell co-stimulation and cytokine modulation, are also mediated through the degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][7] While therapeutically beneficial in cancer, these effects can be considered off-target in other contexts.
Cereblon-Independent Off-Target Effects
While many of lenalidomide's effects are CRBN-dependent, evidence suggests the existence of CRBN-independent off-target interactions that may contribute to its overall toxicity profile.[5][7]
-
Thromboembolism: Lenalidomide treatment is associated with an increased risk of venous and arterial thromboembolism.[5] The exact mechanism is not fully elucidated but may involve interactions with endothelial cells and platelets that are not directly mediated by CRBN.
-
Neuropathy: While less common than with thalidomide, peripheral neuropathy can still occur with lenalidomide treatment.[8] The underlying mechanism is not fully understood and may involve off-target interactions with neuronal proteins.
3-Amino-1-methylpiperidine-2,6-dione: A Structural Precursor with Inferred Toxicities
3-Amino-1-methylpiperidine-2,6-dione is a key chemical intermediate and the core pharmacophore of lenalidomide and other IMiDs.[1] This glutarimide moiety is responsible for the direct binding to cereblon.[9]
Inferred Cereblon-Mediated Effects
Given that the 3-aminopiperidine-2,6-dione structure is the CRBN-binding motif of lenalidomide, it is reasonable to infer that this compound, if present systemically, could engage with CRBN. However, without the phthalimide ring of lenalidomide, its ability to recruit and induce the degradation of specific neosubstrates would likely be significantly altered or absent. The clinical consequences of CRBN binding without neosubstrate degradation are not well-defined but could potentially lead to competitive inhibition of lenalidomide's therapeutic action or novel, uncharacterized off-target effects.
Potential for Off-Target Cytotoxicity
Direct experimental data on the off-target toxicity of 3-amino-1-methylpiperidine-2,6-dione is scarce. However, studies on other piperidone and piperidine derivatives have demonstrated a range of biological activities, including cytotoxicity against various cell lines.[10][11][12] The safety data sheet for 3-aminopiperidine-2,6-dione hydrochloride indicates that it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][3]
Comparative Analysis of Off-Target Toxicity Profiles
The following table summarizes the known and inferred off-target toxicities of lenalidomide and 3-amino-1-methylpiperidine-2,6-dione.
| Toxicity Profile | Lenalidomide | 3-Amino-1-methylpiperidine-2,6-dione (Inferred/Potential) |
| Cereblon-Mediated | ||
| Hematological Toxicity | Well-documented (Neutropenia, Thrombocytopenia)[5][6] | Potential for CRBN binding, but downstream effects are unknown. |
| Teratogenicity | High risk, well-established[5] | Potential for CRBN interaction raises concerns, but data is lacking. |
| Immunomodulation | T-cell co-stimulation, cytokine modulation[4][7] | Unknown, but CRBN binding suggests a possibility of altered immune cell function. |
| Cereblon-Independent | ||
| Thromboembolism | Increased risk of venous and arterial events[5] | Unknown. |
| Peripheral Neuropathy | Lower incidence than thalidomide, but still a risk[8] | Unknown. |
| General Cytotoxicity | Direct anti-proliferative effects on certain cancer cells | Potential for cytotoxicity based on studies of related piperidine derivatives.[10][11][12] |
| Local Irritation | Not a primary concern with oral administration | May cause skin, eye, and respiratory irritation upon direct contact.[2][3] |
Experimental Workflows for Off-Target Profiling
A comprehensive assessment of off-target toxicity requires a multi-pronged experimental approach. The following are key methodologies that can be employed.
Proteomic Profiling for Unbiased Target Identification
Rationale: To identify the full spectrum of protein interactions of a small molecule, unbiased proteomic approaches are essential. Techniques like affinity-based chemical proteomics and thermal proteome profiling (TPP) can reveal both on- and off-target binding partners.[6][13][14][15]
Workflow Diagram:
Caption: Lenalidomide's mechanism of action via the CRL4-CRBN complex.
Conclusion and Future Directions
This guide has provided a comprehensive comparison of the known off-target toxicity profile of lenalidomide with the inferred and potential toxicities of its structural precursor, 3-amino-1-methylpiperidine-2,6-dione. While lenalidomide's off-target effects are well-documented and primarily mediated through its interaction with cereblon, the toxicity profile of 3-amino-1-methylpiperidine-2,6-dione remains largely uncharacterized.
For researchers and drug development professionals, this highlights a critical knowledge gap. The potential for this precursor to interact with cereblon, coupled with the general cytotoxic potential of piperidine derivatives, warrants further investigation. The experimental workflows outlined in this guide provide a roadmap for a thorough toxicological assessment of 3-amino-1-methylpiperidine-2,6-dione and other novel chemical entities. A deeper understanding of the structure-toxicity relationships within this class of compounds will be instrumental in the design of safer and more effective therapeutics.
References
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A Comparative Guide to Western Blot Analysis of Targets Degraded by 3-Amino-1-methylpiperidine-2,6-dione PROTACs
This guide provides an in-depth, objective comparison of Western blot analysis for validating protein degradation induced by Proteolysis-Targeting Chimeras (PROTACs) that utilize a 3-Amino-1-methylpiperidine-2,6-dione moiety. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with field-proven insights, comparing the traditional Western blot against modern alternatives and furnishing the supporting experimental logic essential for robust and reliable data generation.
Introduction: The Dawn of Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic strategy, shifting the paradigm from protein inhibition to complete protein elimination.[1] Unlike traditional inhibitors that follow an "occupancy-driven" model requiring sustained binding to a protein's active site, TPD leverages the cell's own machinery for an "event-driven" approach, where a single molecule can catalytically trigger the destruction of many target proteins.[2][3]
At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the ubiquitin-proteasome system (UPS).[4][5] A PROTAC consists of two key ligands connected by a linker: one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This guide focuses on a prominent class of PROTACs that employ 3-Amino-1-methylpiperidine-2,6-dione or its derivatives. These moieties are analogs of thalidomide, lenalidomide, and pomalidomide, which function by recruiting the Cereblon (CRBN) E3 ligase, a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex.[1][][7][8]
Validating the degradation of a target protein is the definitive functional readout for PROTAC efficacy.[9] While Western blotting remains the foundational technique for this purpose, a comprehensive understanding of its application, limitations, and orthogonal alternatives is critical for advancing novel degrader molecules through the drug development pipeline.[10]
The PROTAC Mechanism of Action: Hijacking the CRL4-CRBN Complex
The efficacy of these PROTACs hinges on their ability to induce the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase.[2][11] This induced proximity is the critical event that initiates the degradation cascade.
-
Ternary Complex Formation : The PROTAC simultaneously binds to the POI and CRBN, bringing them into close proximity.[5]
-
Ubiquitination : This proximity allows the CRL4-CRBN complex to act on a new, non-native substrate—the POI. The E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[4]
-
Proteasomal Degradation : Once polyubiquitinated, the POI is recognized as a substrate for the 26S proteasome, which unfolds and degrades the protein into small peptides.[2][5] The PROTAC molecule is then released and can engage another target protein, acting catalytically.[3]
Caption: PROTAC-mediated protein degradation pathway.
Western Blotting: The Cornerstone of Degradation Validation
Western blotting is the most fundamental and widely adopted technique to visually confirm and quantify the degradation of a target protein following PROTAC treatment.[4][10] It allows for the determination of key efficacy parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4]
Detailed Experimental Protocol
This protocol provides a self-validating framework for assessing PROTAC-induced degradation. The inclusion of dose-response and time-course analyses, alongside appropriate controls, ensures the generation of robust and interpretable data.
Caption: Experimental workflow for Western blot analysis.
Step-by-Step Methodology:
-
Cell Culture and Treatment [12]
-
Cell Seeding: Plate cells at a density that ensures they reach 70-80% confluency and are in the logarithmic growth phase at the time of harvest. This is critical for consistent protein expression and cellular health.
-
PROTAC Treatment (Dose-Response): Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Always include a vehicle-only control (e.g., DMSO) to serve as the 0% degradation baseline.
-
PROTAC Treatment (Time-Course): Treat cells with a fixed, effective concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to understand the kinetics of degradation.
-
-
Sample Preparation [12]
-
Cell Lysis: After washing with ice-cold PBS, lyse cells in a suitable buffer (e.g., RIPA) supplemented with a protease and phosphatase inhibitor cocktail. This step is non-negotiable to prevent artifactual protein degradation post-lysis.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a reliable method like the bicinchoninic acid (BCA) assay. This is essential for ensuring equal protein loading across all lanes, a prerequisite for accurate quantification.[12]
-
Sample Denaturation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature and apply a uniform negative charge to the proteins.
-
-
Western Blotting [10]
-
SDS-PAGE: Load equal amounts of protein into the wells of an SDS-polyacrylamide gel and separate them by electrophoresis based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Confirm successful transfer with a reversible stain like Ponceau S.[14]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a validated primary antibody specific to the target protein, typically overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Data Analysis [12]
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Densitometry: Quantify the intensity of the protein bands using software such as ImageJ.
-
Normalization: To correct for any loading variations, normalize the band intensity of the target protein to that of a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) whose expression is unaffected by the treatment.
-
Quantification of Degradation: Calculate the percentage of protein remaining relative to the vehicle control. Plot this data against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
-
Data Presentation: A Quantitative Summary
Organizing dose-response data into a clear table is essential for comparing the potency of different PROTACs.
| PROTAC Concentration | Normalized Target Protein Intensity (Arbitrary Units) | % Degradation (Relative to Vehicle) |
| Vehicle (DMSO) | 1.00 | 0% |
| 1 nM | 0.95 | 5% |
| 10 nM | 0.65 | 35% |
| 100 nM | 0.20 | 80% |
| 1 µM | 0.08 | 92% |
| 10 µM | 0.07 | 93% |
| Calculated DC50 | ~25 nM | |
| Calculated Dmax | ~93% |
A Comparative Guide to Alternative and Orthogonal Validation Methods
While Western blotting is indispensable, relying on a single method can be limiting.[9] Orthogonal approaches provide a higher degree of confidence and can offer deeper insights into a PROTAC's performance.[15]
| Technology | Principle | Throughput | Key Advantages | Key Limitations |
| Western Blot | Antibody-based detection of size-separated proteins on a membrane.[4] | Low | Visual confirmation of protein size; widely accessible. | Semi-quantitative; labor-intensive; antibody-dependent.[9][16] |
| Capillary Western (e.g., Jess) | Automated, capillary-based immunodetection.[9] | Medium-High | Faster; highly quantitative; requires minimal sample. | Instrument cost; still antibody-dependent. |
| HiBiT/NanoBRET | Luminescence-based assay quantifying tagged protein levels.[15] | High | Real-time kinetics; no antibodies; highly sensitive; live-cell compatible.[9] | Requires genetic modification (tagging) of the target protein.[15] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of peptides from digested proteins.[15] | Low | Gold standard for selectivity; identifies off-targets; unbiased. | Technically demanding; expensive; complex data analysis.[15] |
| ELISA | Antibody-based quantitative detection in a multi-well plate format.[15] | High | Highly quantitative; high-throughput. | Requires specific antibody pairs; no protein size information.[15] |
| Flow Cytometry | Measures fluorescence of cells stained with fluorescently-labeled antibodies.[15] | High | Single-cell analysis; high-throughput. | Indirect measure of protein levels; requires robust staining protocols. |
Expert Insights:
-
For high-throughput screening (HTS) of large compound libraries, HiBiT and ELISA are superior to Western blotting due to their speed and scalability.[9]
-
To definitively prove on-target selectivity and identify potential off-target degradation, mass spectrometry-based proteomics is the gold standard.[15] It provides an unbiased, global view of the proteome in response to PROTAC treatment.
-
Capillary Western blotting offers a powerful middle ground, providing the quantitative rigor and throughput needed for detailed SAR studies while retaining the familiar antibody-based detection principle.[9]
Field-Proven Insights: Troubleshooting Western Blots for Degradation Studies
Achieving clean, reproducible Western blots for PROTAC analysis requires meticulous attention to detail. Below are common issues and their expert-recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Insufficient protein load.- Low protein expression in the cell line.- Inefficient antibody binding or inactive antibody. | - Increase the amount of protein loaded per lane (up to 50 µg).- Confirm target expression using a positive control lysate.[13]- Optimize primary antibody concentration and incubation time; always use freshly diluted antibody.[13] |
| High Background | - Insufficient blocking or washing.- Primary or secondary antibody concentration is too high. | - Increase blocking time (up to 2 hours) and the number/duration of washes.[17]- Perform an antibody titration to determine the optimal concentration that maximizes signal-to-noise.[18]- Ensure the blocking agent is compatible with your antibody (e.g., some phospho-antibodies cross-react with phosphoproteins in milk). |
| Unexpected or Non-Specific Bands | - Protein degradation during sample preparation.- Antibody cross-reactivity.- Formation of protein multimers. | - ALWAYS use fresh lysates and add a protease inhibitor cocktail to the lysis buffer.[13]- Validate antibody specificity using knockout/knockdown cell lines if available.- Ensure complete denaturation by boiling samples in Laemmli buffer with a reducing agent.[19] |
| Inconsistent Degradation Results | - Inconsistent cell health or confluency.- Inaccurate protein quantification or loading. | - Standardize cell seeding density and harvest cells at the same confluency for all experiments.- Be meticulous with the BCA assay and lysate pipetting. Always re-probe the membrane for a loading control to confirm equal loading.[10] |
Conclusion
The analysis of protein degradation is the ultimate measure of a PROTAC's success. Western blotting serves as an essential and accessible tool for the initial characterization and validation of 3-Amino-1-methylpiperidine-2,6-dione-based PROTACs, providing critical data on DC50 and Dmax.[10] By adhering to a carefully optimized and controlled protocol, researchers can generate reliable, quantitative data.
However, for a comprehensive validation that meets the rigorous standards of modern drug development, a multi-faceted approach is paramount.[15] Integrating orthogonal methods such as mass spectrometry for selectivity profiling and high-throughput assays like HiBiT or capillary Western blotting for lead optimization provides the highest degree of confidence. This strategy ensures that the observed degradation is potent, selective, and mechanistically sound, paving the way for the successful advancement of novel degrader therapeutics.
References
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Selvita. (2025). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Available from: [Link]
-
Gadd, M. S., et al. (2017). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PMC. Available from: [Link]
-
King, S. L., et al. (2014). PROTAC-Induced Proteolytic Targeting. PMC. Available from: [Link]
-
He, Y., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. Available from: [Link]
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Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Addgene Blog. Available from: [Link]
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Görgün, G., et al. (2019). The Pandora's box of thalidomide analogs and their substrates. Blood - ASH Publications. Available from: [Link]
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Ras-Carmona, A., et al. (2025). Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids?. MDPI. Available from: [Link]
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Precision Biosystems. (2017). Western blot troubleshooting guide!. Available from: [Link]
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Hanzl, A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. PMC. Available from: [Link]
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Popovic, D., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. Available from: [Link]
-
Wang, Y., et al. (2024). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. Available from: [Link]
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Sun, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available from: [Link]
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Precision Biosystems. (2019). What went wrong? A Western Blot Troubleshooting Guide. Available from: [Link]
-
LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. Available from: [Link]
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ResearchGate. (2022). What are the new or old methods and techniques that I can use instead of western blot (WB). Available from: [Link]
-
Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. Available from: [Link]
-
Reaction Biology. (n.d.). Cellular BRD4 Protein Degradation Assay. Available from: [Link]
-
Sino Biological. (n.d.). PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. Available from: [Link]
-
News-Medical.Net. (2025). What makes PROTACs and MGDs game-changers in drug discovery?. Available from: [Link]
-
Zhang, X., et al. (2021). The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. PMC. Available from: [Link]
-
Zhao, L., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. PMC. Available from: [Link]
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Mechanistic Validation in Targeted Protein Degradation: A Comparison Guide to Linker Lengths in 3-Amino-1-methylpiperidine-2,6-dione Negative Controls
As a Senior Application Scientist in targeted protein degradation (TPD), one of the most frequent critical errors I observe in PROTAC development is the misattribution of phenotypic effects. When optimizing a PROTAC, altering the linker length dramatically shifts the molecule's physicochemical properties, cellular permeability, and binary target affinity. How can we definitively prove that the cell death or target clearance we observe is driven by Cereblon (CRBN)-mediated ubiquitination, rather than an artifact of a specific linker length acting as a massive allosteric inhibitor or a membrane disruptor?
The gold standard for answering this question is the systematic deployment of 3-Amino-1-methylpiperidine-2,6-dione building blocks. By synthesizing a parallel series of N-methylated glutarimide controls that perfectly match the linker lengths of your active PROTACs, you create an irrefutable, self-validating dataset.
This guide provides an in-depth comparison of how varying linker lengths impact active PROTACs versus their 3-Amino-1-methylpiperidine-2,6-dione matched controls, alongside the rigorous experimental protocols required to validate them.
The Mechanistic Imperative of N-Methylated Controls
PROTACs targeting CRBN typically utilize glutarimide-containing ligands (e.g., thalidomide, lenalidomide, pomalidomide). The unsubstituted imide nitrogen (NH) of the glutarimide ring is an absolute structural requirement; it forms a critical hydrogen bond network with the backbone carbonyls of His378 and Trp380 within the tri-tryptophan pocket of CRBN.
When we substitute the active E3 ligand with 3-Amino-1-methylpiperidine-2,6-dione , the addition of a single methyl group (N-CH₃) completely abolishes this hydrogen bonding and introduces a severe steric clash, rendering the molecule entirely incapable of recruiting CRBN (1)[1].
We must match the linker lengths between the active and control series because a PROTAC's linker dictates its topological distance and lipophilicity. Using the target-binder alone as a negative control is scientifically flawed—it lacks the massive molecular weight and altered cLogP introduced by the linker and E3 ligand. The N-methylated control perfectly mimics the active PROTAC's size, shape, and linker dynamics, isolating E3 recruitment as the only variable (2)[2].
Caption: Structural basis of CRBN recruitment failure in 3-Amino-1-methylpiperidine-2,6-dione controls.
Comparative Data: Linker Length Dynamics
To illustrate the causality of linker length optimization, consider the following representative dataset synthesized from recent benchmark studies on kinase and epigenetic degraders. Notice how the active PROTACs exhibit a "hook effect" where a specific linker length (PEG2) optimizes ternary complex formation.
Crucially, the 3-Amino-1-methylpiperidine-2,6-dione controls maintain potent binary target binding (IC₅₀) across all lengths but uniformly fail to degrade the target (Dₘₐₓ = 0%). This proves that the degradation observed in the active series is strictly CRBN-dependent (3)[3].
| Compound Pair | Linker Type | CRBN Ligand Status | Target Binding IC₅₀ (nM) | Degradation DC₅₀ (nM) | Degradation Dₘₐₓ (%) | Cell Viability IC₅₀ (nM) |
| Pair 1 (Active) | PEG1 | Unmethylated | 18.5 | 45.0 | 85% | 120.0 |
| Pair 1 (Control) | PEG1 | N-Methylated | 19.2 | >10,000 | 0% | >5,000 |
| Pair 2 (Active) | PEG2 | Unmethylated | 22.1 | 5.2 | 98% | 15.5 |
| Pair 2 (Control) | PEG2 | N-Methylated | 24.0 | >10,000 | 0% | 4,200 |
| Pair 3 (Active) | PEG3 | Unmethylated | 35.4 | 12.8 | 90% | 45.0 |
| Pair 3 (Control) | PEG3 | N-Methylated | 38.1 | >10,000 | 0% | 3,800 |
| Pair 4 (Active) | PEG4 | Unmethylated | 85.0 | 150.0 | 60% | 350.0 |
| Pair 4 (Control) | PEG4 | N-Methylated | 92.5 | >10,000 | 0% | 400.0 * |
*Note: In Pair 4, the N-methylated control shows a sudden drop in viability IC₅₀ (400 nM) despite zero degradation. This causality indicates that the PEG4 linker itself is introducing off-target toxicity or membrane disruption, a critical artifact that would be missed without a length-matched control.
Self-Validating Experimental Protocols
A robust PROTAC validation protocol must be a self-validating system. It is not enough to show that the active PROTAC degrades the target; you must simultaneously prove that the matched N-methyl control does not, and that the active PROTAC's effect is entirely reversible by blocking the ubiquitin-proteasome system (UPS).
Caption: Self-validating experimental workflow for PROTAC evaluation using length-matched controls.
Protocol A: Target Degradation Validation (HiBiT / Western Blot)
Objective: Confirm that degradation is strictly dependent on CRBN recruitment and the UPS.
-
Cell Seeding: Plate the target cell line (e.g., MV4;11 or Ba/F3) at 2×105 cells/mL in 12-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Proteasome Rescue Pre-treatment (The Validation Key): Divide the plate into two cohorts. Pre-treat Cohort 2 with 1 µM MG132 (a proteasome inhibitor) or 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor) for 2 hours prior to PROTAC addition. Causality: This proves that any observed protein loss is UPS-dependent, not a transcriptional or stability artifact.
-
Compound Dosing: Treat cells with a 10-point dose-response (0.1 nM to 10 µM) of both the Active PROTAC series and the matched 3-Amino-1-methylpiperidine-2,6-dione control series. Incubate for 6 to 24 hours.
-
Lysis and Quantification: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify target protein levels via capillary electrophoresis (e.g., ProteinSimple WES) or HiBiT luminescence.
-
Data Interpretation: A successful PROTAC will show a deep Dₘₐₓ in Cohort 1, complete rescue in Cohort 2 (MG132), and absolutely zero degradation across all doses of the N-methylated control.
Protocol B: Decoupling Linker Toxicity via Cell Viability
Objective: Ensure the phenotypic effect (cell death) is driven by target degradation, not linker-induced non-specific toxicity.
-
Plating: Seed cells in a 384-well opaque white plate at 2×103 cells/well.
-
Treatment: Dose cells with the Active PROTACs and the N-methylated controls for 72 hours.
-
Viability Readout: Add CellTiter-Glo (CTG) reagent to measure ATP levels as a proxy for cell viability.
-
Data Interpretation: If the Active PROTAC kills cells at 15 nM, but the length-matched N-methyl control kills cells at 400 nM, your therapeutic window is defined. If the N-methyl control kills cells at the same concentration as the active PROTAC, your molecule is functioning as a toxic inhibitor, not a degrader.
References
-
Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations Journal of Medicinal Chemistry - ACS Publications[Link]
-
Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression PMC - NIH[Link]
-
Development of Potent and Selective CK1α Molecular Glue Degraders ACS Publications[Link]
-
Homolog-selective degradation as a strategy to probe the function of CDK6 in AML PMC - NIH[Link]
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- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
3-Amino-1-methylpiperidine-2,6-dione vs VHL ligands for targeted protein degradation efficiency
Optimizing Targeted Protein Degradation: VHL Ligands vs. CRBN Pathways and the Mechanistic Validation Role of 3-Amino-1-methylpiperidine-2,6-dione
Executive Summary
In the rapidly evolving field of Targeted Protein Degradation (TPD), selecting the optimal E3 ubiquitin ligase is the most critical design parameter for a Proteolysis Targeting Chimera (PROTAC). The two dominant E3 ligases utilized in drug development are von Hippel-Lindau (VHL) and Cereblon (CRBN) [1]. While both pathways offer robust degradation efficiencies, their comparative performance depends heavily on the target protein, subcellular localization, and cellular context[].
Crucially, any claimed CRBN-mediated degradation must be rigorously validated to rule out off-target toxicity. This guide objectively compares VHL and CRBN degradation efficiencies and details the indispensable role of 3-Amino-1-methylpiperidine-2,6-dione (N-methyl pomalidomide) as the definitive negative control for mechanistic validation[3][4].
Mechanistic Foundations: VHL vs. CRBN
As an application scientist, understanding the structural causality behind E3 ligase recruitment is essential for designing self-validating experimental systems.
VHL Ligands (e.g., VH032, VL285) VHL ligands recruit the Cullin-2 (CUL2) RING E3 ligase complex. They typically bind via a hydroxyproline recognition site, mimicking the natural HIF-1α substrate[]. VHL-based PROTACs often exhibit a highly specific, buried binding pocket. This enhances target selectivity but may increase the overall molecular weight and reduce cell permeability compared to CRBN ligands[].
CRBN Ligands (e.g., Pomalidomide, Thalidomide) CRBN ligands recruit the Cullin-4 (CUL4) RING E3 ligase complex. These immunomodulatory imide drugs (IMiDs) rely on a glutarimide ring to anchor into the CRBN binding pocket[5]. The catalytic rate of CRBN is exceptionally fast, and the low molecular weight of IMiDs makes them highly favorable for oral bioavailability[].
The Structural Abrogation: 3-Amino-1-methylpiperidine-2,6-dione To prove that a PROTAC degrades its target specifically via the CRBN-proteasome pathway, researchers must rule out non-specific protein destabilization[6]. This is achieved using 3-Amino-1-methylpiperidine-2,6-dione[3]. In standard CRBN ligands, the imide nitrogen (N-H) of the glutarimide ring forms a critical hydrogen bond with the backbone of His378 and Trp380 in the CRBN pocket[7][8]. Methylating this nitrogen (N-CH3) completely abolishes this hydrogen bond and introduces a steric clash, reducing CRBN binding affinity by >10,000-fold[7][8]. Consequently, an N-methylated PROTAC serves as a structurally identical but functionally inert negative control[4].
Figure 1: Mechanism of active VHL/CRBN PROTACs vs. the N-methylated negative control abrogation.
Quantitative Performance Data
When comparing VHL and CRBN efficiency, direct head-to-head data reveals that performance is highly target-dependent. VHL-recruiting PROTACs have shown superior degradation efficiency for challenging targets like KRAS G12D mutants[9], whereas CRBN-recruiting PROTACs often excel in degrading BET family proteins (e.g., BRD4)[1][8].
Table 1: VHL vs. CRBN Degradation Efficiency (Representative Targets)
| Target Protein | PROTAC Ligand (E3) | DC50 (nM) | Dmax (%) | Cell Line Context |
|---|---|---|---|---|
| KRAS G12D | VHL (PROTAC 8o) | ~19.8 | >90% | SNU-1[9] |
| BET (BRD4) | VHL (ARV-771) | <5.0 | >95% | PC3[1] |
| BET (BRD4) | CRBN (QCA570) | ~8.3 | >95% | MV4;11[10] |
Table 2: Mechanistic Validation using 3-Amino-1-methylpiperidine-2,6-dione Demonstrating the required causality check for CRBN-based degraders.
| PROTAC Variant | E3 Ligase Engagement | Target | DC50 (nM) | Degradation Mechanism |
|---|---|---|---|---|
| Active (Pomalidomide core) | CRBN | BRD4 | 8.3 | On-target, CRBN-dependent |
| Negative Control (N-Methylated) | None (CRBN blocked) | BRD4 | >10,000 | Inactive (Validates mechanism)[8] |
Experimental Protocols: Self-Validating TPD Workflows
To ensure scientific integrity, every PROTAC evaluation must be a self-validating system. The following protocol details how to deploy 3-Amino-1-methylpiperidine-2,6-dione alongside active VHL/CRBN ligands to definitively prove proteasome-dependent degradation.
Step 1: Compound Preparation & Cell Treatment
-
Synthesize the active PROTAC (VHL or CRBN-based) and the structurally matched negative control PROTAC (substituting the CRBN ligand with 3-Amino-1-methylpiperidine-2,6-dione).
-
Seed the target cell line (e.g., MV4;11 or SNU-1) in 6-well plates at 1×106 cells/mL.
-
Treat cells with a dose-response gradient (0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) of both the active PROTAC and the negative control. Include a DMSO vehicle control.
-
Incubate for 4 to 24 hours (depending on the expected degradation kinetics).
Step 2: Target Engagement & Degradation Assay (Western Blot)
-
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration via BCA assay to ensure equal loading.
-
Resolve 20 µg of total protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe for the Target Protein (POI), the E3 Ligase (VHL or CRBN), and a loading control (e.g., GAPDH or Vinculin).
Step 3: Causality Analysis
-
Active PROTAC: Should demonstrate a dose-dependent decrease in POI bands (calculating the DC50).
-
Negative Control: Must show no reduction in POI bands even at 10 µM. If the N-methylated control induces degradation, the active PROTAC's effect is likely due to off-target cytotoxicity or non-proteasomal degradation, invalidating the PROTAC design[4][8].
Figure 2: Self-validating experimental workflow utilizing the N-methylated negative control.
References
-
MedChemExpress - N-Methylated pomalidomide (Pomalidomide-methyl) | CRBN Ligand 3
-
BenchChem - VHL vs. CRBN E3 Ligase for KRAS G12D PROTAC Development: A Comparative Guide 9
-
BenchChem - VHL vs. CRBN: A Comparative Guide to E3 Ligase Recruitment in Targeted Protein Degradation 1
-
ACS Publications - Alkyne Two-Phase Strategy: Rapid Generation of TK-285-Derived PROTACs as BRD4 Degraders 8
-
ACS Publications - Homo-PROTACs for the Chemical Knockdown of Cereblon 4
-
NIH PMC - A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands 6
-
BOC Sciences - CRBN vs VHL: Selecting the Right Ligase for PROTACs
-
ACS Publications - Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma 7
-
NIH PMC - Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader 10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Comparison of 3-Amino-1-methylpiperidine-2,6-dione Derived IMiDs: The Gold Standard for Target Validation
In the rapidly evolving field of targeted protein degradation (TPD), proving that a phenotypic response is driven by on-target E3 ligase engagement is paramount. Immunomodulatory imide drugs (IMiDs) and molecular glues rely on the glutarimide ring to recruit the Cereblon (CRBN) E3 ligase. However, to rigorously validate in vivo efficacy, researchers must deploy self-validating experimental systems.
This is where 3-amino-1-methylpiperidine-2,6-dione derived IMiDs come into play. By methylating the glutarimide nitrogen, these derivatives serve as the definitive negative controls, exhibiting zero CRBN-dependent in vivo efficacy[1]. This guide provides an objective comparison between active IMiDs and their N-methylated counterparts, detailing the mechanistic causality and the in vivo protocols required for robust drug development.
Mechanistic Causality: The Structural Basis of N-Methylated Inactivity
To understand why 3-amino-1-methylpiperidine-2,6-dione derivatives lack efficacy, we must examine the CRBN binding pocket. The unmethylated glutarimide ring of standard IMiDs (e.g., lenalidomide, pomalidomide) docks into a highly conserved tri-tryptophan cage (Trp380, Trp386, Trp400) within the CRBN thalidomide-binding domain (TBD)[2]. Crucially, the imide nitrogen (N-H) acts as a hydrogen bond donor to the backbone carbonyl of His378 and the side chain of Trp380[1].
When this nitrogen is methylated to form a 1-methylpiperidine-2,6-dione scaffold, two catastrophic binding failures occur:
-
Loss of Hydrogen Bonding: The essential H-bond donor is replaced by a methyl group, ablating the critical interaction with His378[1].
-
Steric Clash: The bulky methyl group creates severe steric hindrance within the rigid tri-tryptophan pocket, preventing the molecule from seating deeply enough to induce the necessary allosteric conformational changes in CRBN[1].
Consequently, N-methylated IMiDs cannot recruit neosubstrates (like IKZF1/3 or CK1α) and fail to induce ubiquitination, rendering them completely inactive in vivo[3].
Mechanistic divergence of standard IMiDs versus N-methylated derivatives at the CRBN pocket.
In Vivo Efficacy Comparison: Active IMiDs vs. N-Methylated Controls
The true value of 3-amino-1-methylpiperidine-2,6-dione derivatives lies in their comparative utility. By dosing animal models with both the active degrader and its N-methylated pair, researchers can definitively prove that tumor regression is CRBN-dependent rather than a result of off-target toxicity[4].
The table below summarizes the stark contrast in performance between active degraders and their N-methylated controls across recent landmark studies.
| Compound Type | Representative Molecule | Target Neosubstrate | In Vitro DC50 (nM) | In Vivo Tumor Volume Reduction | CRBN Engagement |
| Standard IMiD | Lenalidomide | IKZF1 / IKZF3 | ~150 | > 60% (MM Xenograft) | High (Exothermic) |
| N-Methyl Control | N-Methyl-Lenalidomide | IKZF1 / IKZF3 | > 10,000 | 0% (No regression) | None |
| Novel Glue | QXG-6442 | CK1α | 5.7 | > 75% (AML Xenograft) | High |
| N-Methyl Control | Compound 6-Me | CK1α | > 10,000 | 0% (No regression) | None |
(Data synthesized from recent structural and in vivo efficacy studies[1],[3])
Experimental Protocols: Self-Validating In Vivo Workflow
To ensure trustworthiness and scientific integrity, in vivo efficacy studies must incorporate the N-methylated derivative as a parallel control arm. The following protocol outlines a self-validating system for evaluating novel IMiDs.
Self-validating in vivo workflow utilizing paired active and N-methylated IMiD controls.
Step 1: Compound Formulation and Pharmacokinetic (PK) Matching
Causality: N-methylation slightly increases the lipophilicity of the compound. Before efficacy testing, conduct a brief PK study to ensure the N-methylated control achieves comparable tumor exposure to the active IMiD. Formulate both compounds in identical vehicles (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
Step 2: Xenograft Establishment
Causality: Select a cell line highly dependent on the target neosubstrate to ensure a measurable phenotypic readout. For example, use MOLM-14 cells for CK1α degraders[3] or MM.1S for IKZF1/3 degraders. Inoculate 5×106 cells subcutaneously into the right flank of immunocompromised mice (e.g., NOD/SCID).
Step 3: Parallel Dosing Strategy
Causality: Once tumors reach ~100-150 mm³, randomize mice into three arms: Vehicle, Active IMiD, and N-Methylated Control. Administer compounds via intraperitoneal (i.p.) injection or oral gavage (p.o.) at equimolar doses (e.g., 10-50 mg/kg/day). The N-methyl arm proves that any observed toxicity or efficacy in the active arm is strictly CRBN-mediated[3].
Step 4: Pharmacodynamic (PD) Biomarker Analysis
Causality: Efficacy must be correlated directly with target degradation. Harvest tumors from a subset of mice at 6h, 12h, and 24h post-dose. Lyse tissues in RIPA buffer and perform Western blotting. The active IMiD should show near-complete depletion of the target protein, whereas the N-methylated control must show baseline protein levels, confirming the absence of CRBN engagement[3].
Step 5: Phenotypic Readout (Tumor Volume)
Measure tumor dimensions using digital calipers every 2-3 days. Calculate volume using the formula V=(length×width2)/2 . The active IMiD should demonstrate significant tumor growth inhibition (TGI), while the 3-amino-1-methylpiperidine-2,6-dione derivative arm should perfectly mirror the vehicle control's growth trajectory[3].
Conclusion
In the development of molecular glues and PROTACs, 3-amino-1-methylpiperidine-2,6-dione derived IMiDs are indispensable. While they lack in vivo efficacy, their structural inability to bind CRBN makes them the ultimate scientific control. By integrating these paired compounds into rigorous in vivo workflows, drug development professionals can establish undeniable causality between E3 ligase engagement, target degradation, and therapeutic outcomes.
Sources
3-Amino-1-methylpiperidine-2,6-dione proper disposal procedures
An authoritative guide to the handling, containment, and disposal of 3-Amino-1-methylpiperidine-2,6-dione, designed for researchers, environmental health and safety (EHS) professionals, and drug development scientists.
Introduction and Hazard Rationale
3-Amino-1-methylpiperidine-2,6-dione (often handled as its hydrochloride salt, CAS No. 1909304-98-8) is a specialized chemical building block frequently utilized in the synthesis of immunomodulatory imide drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs)[1][2].
From a safety and disposal standpoint, the critical factor is its structural and functional homology to compounds like thalidomide, lenalidomide, and pomalidomide. These molecules are known binders of the cereblon (CRBN) E3 ubiquitin ligase complex [2][3]. Because CRBN modulation can lead to profound teratogenic effects and targeted protein degradation, any laboratory handling 3-Amino-1-methylpiperidine-2,6-dione must treat it, its solutions, and its waste streams as highly potent active pharmaceutical ingredients (APIs) with potential reproductive toxicity. Standard "non-hazardous" organic disposal is strictly prohibited.
Physicochemical Properties & Waste Categorization
To properly route waste, EHS personnel must understand the physical state and solubility of the compound.
| Property | Value / Description | EHS Implication |
| Chemical Name | 3-Amino-1-methylpiperidine-2,6-dione | Glutarimide derivative; requires specific labeling. |
| CAS Number | 1909304-98-8 (HCl salt) | Use for EHS waste manifest documentation[1]. |
| Physical State | Solid (Off-white to white powder) | Prone to aerosolization if handled outside a hood. |
| Solubility | Soluble in DMSO, DMF, DCM | Liquid waste will heavily depend on the solvent used[2]. |
| Primary Hazard | Suspected Reprotoxic / Biologically Active | Must be segregated from general non-hazardous waste. |
Step-by-Step Disposal Methodology
The following protocol ensures a self-validating system where containment is verified at each step before transfer to the next EHS echelon.
Phase 1: Point-of-Generation Segregation
Causality: Segregating waste at the source prevents cross-contamination and dangerous exothermic reactions with incompatible chemicals (e.g., strong oxidizers).
-
Identify the Waste Stream: Determine if the 3-Amino-1-methylpiperidine-2,6-dione is in a solid state (e.g., contaminated weighing paper, empty vials) or in solution.
-
Solvent Classification: If in solution, classify the primary solvent. Solutions in Dichloromethane (DCM) or Chloroform must be routed to Halogenated Organic Waste . Solutions in Dimethyl Sulfoxide (DMSO) or Methanol must be routed to Non-Halogenated Organic Waste [2].
-
Solid Waste: Place all contaminated solids (pipette tips, gloves, empty reagent bottles) into a designated, thick-walled High-Density Polyethylene (HDPE) solid waste container lined with a hazardous waste bag.
Phase 2: Containment and Labeling
Causality: Proper labeling ensures downstream EHS contractors apply the correct incineration temperatures and scrubber systems for nitrogen-containing compounds.
-
Seal the Container: Ensure all liquid waste carboys are tightly capped with vented EHS caps (to prevent pressure buildup from solvent off-gassing).
-
Apply GHS Labels: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Explicit Nomenclature: Do not use abbreviations. Write "3-Amino-1-methylpiperidine-2,6-dione" and explicitly add the EHS note: "Biologically active CRBN-ligand derivative - Treat as potent API."
Phase 3: Storage and Final Disposition
-
Secondary Containment: Store all waste containers in a chemically resistant secondary containment tray within a ventilated Satellite Accumulation Area (SAA).
-
Contractor Handover: Transfer the waste to a licensed EHS vendor. The mandatory disposal method for this compound is high-temperature incineration (typically >1000°C) to ensure complete thermal destruction of the biologically active glutarimide ring. Never dispose of this compound via aqueous drain or municipal landfill.
Spill Response and Decontamination Protocol
In the event of a breach, immediate containment is required to prevent inhalation of teratogenic dust.
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.
-
Don Advanced PPE: Upgrade to a fitted N95 or P100 particulate respirator, double nitrile gloves, and a disposable Tyvek sleeve/apron.
-
Solid Spills: Do not dry sweep. Lightly mist the powder with a compatible solvent (e.g., water or a 10% alcohol solution) to bind the dust. Use a dedicated hazardous waste dustpan or wet-wipe method to collect the material.
-
Liquid Spills: Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Work from the outside in.
-
Surface Decontamination: Wash the affected surface with a strong detergent and water, followed by a wipe-down with 70% Isopropanol or Ethanol. Dispose of all cleaning materials as solid hazardous waste.
Waste Routing Workflow
Figure 1: Standardized EHS waste routing workflow for 3-Amino-1-methylpiperidine-2,6-dione.
References
- Google Patents. (2017). WO2017161119A1 - Small molecules against cereblon to enhance effector t cell function.
-
CeMM-OpenData. (2018). Dissecting the molecular pharmacology of targeted protein degradation. Retrieved April 2, 2026, from[Link]
Sources
Personal protective equipment for handling 3-Amino-1-methylpiperidine-2,6-dione
As targeted protein degradation (TPD) and molecular glue technologies rapidly evolve, the synthesis of cereblon (CRBN) E3 ubiquitin ligase modulators has become a cornerstone of modern drug discovery [1]. 3-Amino-1-methylpiperidine-2,6-dione (often encountered as its hydrochloride salt, CAS: 1909304-98-8) is a critical glutarimide building block used in the synthesis of lenalidomide analogs and PROTACs[1, 2].
As a Senior Application Scientist, I have observed that the primary operational challenge with this compound is not acute toxicity, but rather preventing cross-contamination and managing its sensitivity to moisture during precision synthesis. This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) requirements, and disposal of 3-Amino-1-methylpiperidine-2,6-dione.
Risk Assessment and Causality in Safety Protocols
Handling 3-Amino-1-methylpiperidine-2,6-dione requires stringent engineering controls. Like many piperidine-2,6-dione derivatives, it is classified as an irritant (H302, H315, H319, H335) [3].
Why we mandate specific controls:
-
Moisture Sensitivity: The glutarimide ring is susceptible to hydrolysis under basic or highly humid conditions. Handling must occur in an inert atmosphere (e.g., nitrogen or argon) to preserve the integrity of the building block for downstream coupling reactions (such as SNAr or amide bond formations) [2].
-
Particulate Hazard: As a finely milled solid, it poses an inhalation risk. The causality of our respiratory protection protocol stems directly from the need to prevent mucous membrane irritation and unintended systemic exposure to immunomodulatory precursors.
Personal Protective Equipment (PPE) Matrix
To ensure maximum safety and experimental integrity, the following PPE must be worn at all times when handling the neat solid or concentrated solutions.
| PPE Category | Specification / Material | Justification / Causality |
| Eye Protection | ANSI Z87.1 tight-fitting safety goggles | Protects against micro-particulate dust during weighing and solvent splashing during dissolution. |
| Hand Protection | Double-layered Nitrile gloves (≥ 5 mil) | Nitrile provides excellent resistance to the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this compound [2]. |
| Body Protection | Flame-resistant (FR) laboratory coat, fully buttoned | Prevents particulate accumulation on personal clothing and mitigates risks if reactive coupling agents are used concurrently. |
| Respiratory | N95/FFP2 respirator (if outside hood) | While primary handling must be in a fume hood, respiratory protection is required during bulk transfers or spill cleanups [3]. |
Operational Workflow and Handling Methodology
The following step-by-step methodology ensures both operator safety and chemical integrity.
Step-by-Step Handling Protocol
-
Preparation and Purging: Ensure the chemical fume hood is operating with a face velocity of 80–100 fpm. Purge the analytical balance area with a gentle stream of dry nitrogen.
-
PPE Donning: Don the required PPE (goggles, double nitrile gloves, lab coat).
-
Weighing: Tare an anti-static weighing boat. Carefully transfer the 3-Amino-1-methylpiperidine-2,6-dione solid using a grounded stainless-steel spatula to prevent static cling and aerosolization.
-
Dissolution: Transfer the solid directly into a dry reaction flask. Immediately cap with a rubber septum. Inject the chosen anhydrous solvent (e.g., anhydrous DMSO or DMF) via syringe to minimize atmospheric exposure [2].
-
Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened lint-free cloth (isopropanol or 10% bleach solution) to neutralize any residual dust.
Workflow Visualization
Caption: Operational workflow for the safe handling and transfer of 3-Amino-1-methylpiperidine-2,6-dione.
Spill Response and Disposal Plan
A self-validating safety system must account for unintended deviations. In the event of a spill:
-
Isolate the Area: Stop airflow disturbances. If the spill is outside the fume hood, immediately don an N95 respirator.
-
Containment: Do not sweep dry powder, as this generates airborne dust. Gently cover the spilled solid with absorbent paper dampened with water or isopropanol to suppress dust.
-
Collection: Scoop the dampened material using a non-sparking tool and place it into a designated, clearly labeled hazardous waste container.
-
Disposal: 3-Amino-1-methylpiperidine-2,6-dione and its derivatives must be disposed of as hazardous chemical waste in accordance with institutional and EPA/local guidelines. Do not flush down the sink. Solutions containing this compound in organic solvents must be segregated into halogenated or non-halogenated organic waste carboys, depending on the solvent used [3].
References
- Small molecules against cereblon to enhance effector t cell function Google P
-
Homolog-selective degradation as a strategy to probe the function of CDK6 in AML National Institutes of Health (PMC)[Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
